molecular formula C7H6FNO2 B1294474 2-Fluoro-6-nitrotoluene CAS No. 769-10-8

2-Fluoro-6-nitrotoluene

Cat. No.: B1294474
CAS No.: 769-10-8
M. Wt: 155.13 g/mol
InChI Key: GXPIVRKDWZKIKZ-UHFFFAOYSA-N
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Description

1-Fluoro-2-methyl-3-nitrobenzene>2-Fluoro-6-nitrotoluene undergoes reduction in the presence of stannous chloride, followed by benzoylation to yield N-(3-fluoro-o-tolyl)benzamide. This compound undergoes reaction with concentrated nitric acid at 100°C to yield 2-fluoro-6-nitrobenzoic acid.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-2-methyl-3-nitrobenzene
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InChI

InChI=1S/C7H6FNO2/c1-5-6(8)3-2-4-7(5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GXPIVRKDWZKIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50227689
Record name 2-Fluoro-6-nitrotoluene
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Molecular Weight

155.13 g/mol
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CAS No.

769-10-8
Record name 1-Fluoro-2-methyl-3-nitrobenzene
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Record name 2-Fluoro-6-nitrotoluene
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Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-6-nitrotoluene (CAS: 769-10-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-6-nitrotoluene, a key chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document details its chemical and physical properties, provides in-depth experimental protocols for its key transformations, and explores the biological significance of its derivatives.

Core Chemical and Physical Properties

This compound, with the CAS number 769-10-8, is a substituted aromatic compound.[1][2][3] It appears as a colorless to light yellow liquid.[1][4] Its fundamental properties are summarized in the tables below.

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 769-10-8[1][2][3]
Molecular Formula C₇H₆FNO₂[1][2][3]
Molecular Weight 155.13 g/mol [1][2][3]
IUPAC Name 1-Fluoro-2-methyl-3-nitrobenzene[2]
Synonyms This compound, 1-Fluoro-2-methyl-3-nitro-benzene, 2-methyl-3-fluoronitrobenzene, 2-NITRO-6-FLUOROTOLUENE[5]
InChI Key GXPIVRKDWZKIKZ-UHFFFAOYSA-N[5]
SMILES CC1=C(F)C=CC=C1--INVALID-LINK--=O[6]
Table 2: Physical and Spectroscopic Properties
PropertyValue
Appearance Colorless to light yellow liquid[1]
Melting Point 6.5-7 °C[1][5]
Boiling Point 97 °C at 11 mmHg[1][5]
Density 1.27 g/mL at 25 °C[1][5]
Refractive Index (n²⁰/D) 1.523[1][5]
Solubility Sparingly soluble in water
Storage Temperature Room Temperature, sealed in a dry environment[5]

Applications in Synthesis and Drug Development

This compound is a versatile building block primarily used as an intermediate in the synthesis of more complex molecules.[3] Its fluorine and nitro functional groups offer unique reactivity for various chemical transformations.

Key application areas include:

  • Pharmaceutical Development: It serves as a precursor for the synthesis of a range of pharmaceuticals, including potential anti-cancer agents and antibiotics.[3]

  • Agrochemical Production: This compound is utilized in the formulation of herbicides and pesticides.[3][7]

  • Material Science: It is employed in the creation of specialty polymers and resins.[3]

The unique electronic properties imparted by the fluorine atom can significantly influence the biological activity of the resulting molecules, making it a valuable component in drug design.[3]

Key Synthetic Transformations and Experimental Protocols

This compound can be transformed into several valuable downstream products. Detailed experimental protocols for two key transformations are provided below.

Leimgruber-Batcho Synthesis of 4-Fluoroindole (B1304775)

This compound is a key starting material for the synthesis of 4-fluoroindole via the Leimgruber-Batcho procedure.[1][5] 4-Fluoroindole and its derivatives are of significant interest in pharmaceutical development, with applications as potential anticancer immunomodulators (tryptophan dioxygenase inhibitors), antifungal agents, and selective serotonin (B10506) reuptake inhibitors.[8][9]

Experimental Protocol:

Step 1: Synthesis of (E)-N,N-Dimethyl-2-(2-fluoro-6-nitrophenyl)ethenamine

  • To a reaction flask, add this compound (1 equivalent).

  • Add N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) (2 to 3 molar equivalents).

  • Use dimethylformamide (DMF) as the solvent.

  • Heat the mixture and stir. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the condensation reaction, remove the solvent under reduced pressure to obtain the crude enamine intermediate.

Step 2: Reductive Cyclization to 4-Fluoroindole

  • Dissolve the crude intermediate from Step 1 in a suitable solvent such as ethanol (B145695) or ethyl acetate.

  • Add a reducing agent. Common choices include Raney nickel with hydrazine (B178648), palladium on carbon with hydrogen gas, or stannous chloride.[2]

  • For reduction with Raney nickel and hydrazine, the reaction is typically heated. The decomposition of hydrazine hydrate (B1144303) in the presence of Raney nickel generates hydrogen in situ.[2]

  • The reaction progress is monitored by TLC until the disappearance of the intensely colored enamine intermediate.

  • Upon completion, the catalyst is removed by filtration (e.g., through a pad of celite).

  • The filtrate is concentrated under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to yield 4-fluoroindole.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization This compound This compound Intermediate_Enamine (E)-N,N-Dimethyl-2-(2-fluoro-6-nitrophenyl)ethenamine This compound->Intermediate_Enamine DMF, Heat DMF-DMA DMF-DMA DMF-DMA->Intermediate_Enamine 4-Fluoroindole 4-Fluoroindole Intermediate_Enamine->4-Fluoroindole Reduction & Cyclization Reducing_Agent Reducing Agent (e.g., Raney Ni/H₂NNH₂) Reducing_Agent->4-Fluoroindole

Fig 1. Leimgruber-Batcho Synthesis of 4-Fluoroindole.
Synthesis of N-(3-fluoro-o-tolyl)benzamide

This compound can be converted to N-(3-fluoro-o-tolyl)benzamide through a two-step process involving reduction of the nitro group followed by benzoylation of the resulting amine.[5]

Experimental Protocol:

Step 1: Reduction of this compound to 3-Fluoro-2-methylaniline (B146951)

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) to the solution.

  • Carefully add concentrated hydrochloric acid.

  • Heat the reaction mixture to 50-70 °C with stirring.

  • Monitor the reaction for 1-2 hours until completion is observed by TLC.

  • Cool the reaction mixture and carefully basify with a concentrated sodium hydroxide (B78521) solution until a precipitate of tin salts forms and the solution is strongly basic.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to afford crude 3-fluoro-2-methylaniline.

Step 2: Benzoylation of 3-Fluoro-2-methylaniline

  • In a suitable reaction vessel, dissolve the crude 3-fluoro-2-methylaniline (1 equivalent) in a solvent such as dichloromethane (B109758) or conduct the reaction neat.

  • Add benzoyl chloride (1-1.2 equivalents) dropwise to the stirred solution. An exotherm may be observed. A base such as pyridine (B92270) or triethylamine (B128534) can be added to scavenge the HCl byproduct.

  • Stir the reaction mixture at room temperature until completion, as monitored by TLC.

  • Upon completion, wash the reaction mixture with dilute HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield N-(3-fluoro-o-tolyl)benzamide.

G cluster_0 Step 1: Nitro Group Reduction cluster_1 Step 2: Benzoylation Start This compound Intermediate 3-Fluoro-2-methylaniline Start->Intermediate Ethanol, 50-70°C Reagent1 SnCl₂·2H₂O, HCl Reagent1->Intermediate Product N-(3-fluoro-o-tolyl)benzamide Intermediate->Product Pyridine (optional) Reagent2 Benzoyl Chloride Reagent2->Product

Fig 2. Synthesis of N-(3-fluoro-o-tolyl)benzamide.

Biological Activity of Derivatives: Interference with Bacterial Quorum Sensing

Derivatives of this compound, such as 4-fluoroindole, have garnered interest for their biological activities. One notable area is the inhibition of bacterial quorum sensing.[10]

Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression based on population density. This process is crucial for behaviors such as biofilm formation, virulence factor production, and antibiotic resistance. The general mechanism involves the production and detection of signaling molecules called autoinducers.

Indole and its derivatives have been shown to interfere with this signaling pathway. One proposed mechanism is that these molecules can cause the misfolding of key transcriptional regulator proteins (e.g., LuxR-type regulators). This prevents the regulator from binding to its cognate autoinducer and/or DNA, thereby inhibiting the transcription of quorum sensing-controlled genes.

G cluster_0 Bacterial Cell Signal_Synthase Signal Synthase (e.g., LuxI) Autoinducer Autoinducer (e.g., AHL) Signal_Synthase->Autoinducer synthesis Regulator_Protein Regulator Protein (e.g., LuxR) Autoinducer->Regulator_Protein binds & activates Extracellular_Autoinducer Extracellular Autoinducers Autoinducer->Extracellular_Autoinducer diffusion DNA DNA Regulator_Protein->DNA binds to promoter Gene_Expression Virulence & Biofilm Gene Expression DNA->Gene_Expression activates transcription Fluoroindole 4-Fluoroindole Fluoroindole->Regulator_Protein causes misfolding (inhibition) Extracellular_Autoinducer->Regulator_Protein diffusion & binding

Fig 3. Inhibition of Bacterial Quorum Sensing by 4-Fluoroindole.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] It causes skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique substitution pattern allows for the synthesis of a variety of complex molecules, including biologically active compounds like 4-fluoroindole. The detailed synthetic protocols and understanding of the biological relevance of its derivatives provided in this guide are intended to support researchers and scientists in their drug discovery and development efforts.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-nitrotoluene, with the CAS number 769-10-8, is an important fluorinated aromatic compound.[1][2] Its structure, featuring a toluene (B28343) backbone substituted with both a fluorine atom and a nitro group, makes it a valuable intermediate and building block in various chemical syntheses.[3] This guide provides a comprehensive overview of its physicochemical properties, experimental methodologies, and synthetic applications, tailored for professionals in research and development. The presence of the electron-withdrawing fluorine and nitro groups significantly influences its reactivity, making it a versatile reagent in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1][4]

Core Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthesis. The compound typically appears as a colorless to light yellow liquid or a pale yellow crystalline solid.[1][4][5]

Identification and Structure
IdentifierValue
IUPAC Name 1-Fluoro-2-methyl-3-nitrobenzene[2]
Synonyms 2-Nitro-6-fluorotoluene, 1-Fluoro-2-methyl-3-nitro-benzene[2][5]
CAS Number 769-10-8[1][4][5]
Molecular Formula C7H6FNO2[1][2][4][5]
Molecular Weight 155.13 g/mol [1][2][5]
InChIKey GXPIVRKDWZKIKZ-UHFFFAOYSA-N[2][5]
SMILES CC1=C(C=CC=C1F)--INVALID-LINK--[O-][2]
Tabulated Physical and Chemical Data

The following tables summarize the key quantitative properties of this compound, with values collated from various sources. Discrepancies in reported values may arise from different experimental conditions or measurement techniques.

Table 1: Thermodynamic and Physical Properties

PropertyValue(s)Source(s)
Melting Point 6.5-7 °C[3][5][6]
7 °C
34-38 °C[1]
Boiling Point 97 °C / 11 mmHg[3][5][6]
285-290 °C (estimated)[1]
Density 1.27 g/mL at 25 °C[3][5]
1.28 g/cm³ (20/20)
1.32 g/cm³ (predicted)[1]
Flash Point 89 °C
192 °F (88.9 °C)[5]
>150 °C[1]
Refractive Index 1.52
n20/D 1.523[5]

Table 2: Solubility and Stability

PropertyDescriptionSource(s)
Water Solubility Insoluble / Sparingly soluble[1][4]
Solvent Solubility Soluble in organic solvents such as ethanol (B145695) and dichloromethane (B109758) (DCM)[1]
Stability Stable at room temperature in closed containers under normal storage and handling conditions.[4]
Hygroscopic; incompatible with strong oxidizing agents.[1]
Storage Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep container tightly sealed. Recommended storage at 2-8°C.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the safe handling and effective use of this compound. The following sections describe standard protocols for property determination and a representative synthetic procedure.

Determination of Physicochemical Properties
  • Melting Point Determination: The melting point can be determined using a standard digital melting point apparatus. A small, powdered sample is packed into a capillary tube and placed in the apparatus. The temperature is ramped slowly (e.g., 1-2 °C/min) near the expected melting point, and the range from the first appearance of liquid to the complete liquefaction of the sample is recorded. Given the low melting point of one form, a cooled-stage apparatus may be necessary.

  • Boiling Point Determination: The boiling point, especially under reduced pressure, is determined by vacuum distillation. The compound is heated in a distillation flask connected to a vacuum pump and a manometer. The temperature at which the liquid boils and its vapor condenses on the thermometer bulb is recorded, along with the corresponding pressure.

  • Solubility Assessment: A qualitative assessment of solubility can be performed by adding a small, measured amount of this compound to a test tube containing a specific volume of solvent (e.g., 1 mL of water, ethanol, DCM). The mixture is agitated, and the solubility is observed and categorized (e.g., soluble, partially soluble, insoluble).

Synthesis Protocol: Nitration of 2-Fluorotoluene

While specific synthesis routes for this compound are proprietary, a general method can be inferred from standard nitration procedures for aromatic compounds.[7] The following is a representative protocol adapted from similar syntheses.[7][8]

Reaction: C₇H₇F + HNO₃ (H₂SO₄ catalyst) → C₇H₆FNO₂ + H₂O

Procedure:

  • Preparation of Nitrating Mixture: A nitrating mixture is prepared by slowly adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid (H₂SO₄) in a flask cooled in an ice-salt bath, maintaining the temperature below 10 °C.

  • Reaction Setup: 2-Fluorotoluene is added to a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel containing the nitrating mixture. The flask is cooled to approximately -15 °C to 0 °C.[7][8]

  • Nitration: The chilled nitrating mixture is added dropwise to the stirred 2-fluorotoluene. The temperature of the reaction mixture must be carefully controlled and kept low to prevent over-nitration and ensure regioselectivity.

  • Quenching and Extraction: After the addition is complete, the mixture is stirred for a designated period before being slowly poured over crushed ice. The product is then extracted from the aqueous layer using an organic solvent like dichloromethane (DCM).

  • Washing and Drying: The organic layer is washed sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and brine. It is then dried over an anhydrous salt such as magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product, a mixture of isomers, is then purified, typically by vacuum distillation, to isolate the this compound isomer.

The workflow for this synthesis and purification process can be visualized as follows:

G General Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification prep Prepare Nitrating Mix (HNO3 + H2SO4) react React 2-Fluorotoluene (Controlled Temperature) prep->react quench Quench on Ice react->quench extract Solvent Extraction (e.g., DCM) quench->extract wash Wash Organic Layer (H2O, NaHCO3, Brine) extract->wash dry Dry with Anhydrous Salt (e.g., MgSO4) wash->dry evap Solvent Evaporation dry->evap purify Vacuum Distillation evap->purify final_product Pure this compound purify->final_product

Caption: General workflow for the synthesis and purification of this compound.

Chemical Reactivity and Applications

This compound is a key starting material for synthesizing more complex molecules.[4] Its functional groups can be selectively transformed to build diverse molecular architectures.

Key reactions include:

  • Reduction of the Nitro Group: The nitro group can be reduced to an amine using reagents like stannous chloride (SnCl₂) or catalytic hydrogenation. This forms 3-fluoro-2-methylaniline, a precursor for various pharmaceuticals.[5][6]

  • Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like nitric acid at elevated temperatures, yielding 2-fluoro-6-nitrobenzoic acid.[5][6]

  • Leimgruber-Batcho Indole Synthesis: It is used in the preparation of 4-fluoroindole, a significant scaffold in medicinal chemistry.[5][6]

The following diagram illustrates these key synthetic transformations.

G Key Synthetic Transformations A This compound B N-(3-fluoro-o-tolyl)benzamide A->B 1. SnCl2 (Reduction) 2. Benzoylation C 2-Fluoro-6-nitrobenzoic Acid A->C Conc. HNO3, 100°C (Oxidation) D 4-Fluoroindole A->D Leimgruber-Batcho Procedure

Caption: Key synthetic transformations of this compound.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards: It is harmful if swallowed, in contact with skin, or inhaled.[2][3][9] It is known to cause skin irritation and serious eye irritation and may cause respiratory irritation.[2][3]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[2]

  • Personal Protective Equipment (PPE): When handling this compound, personnel should wear protective gloves, safety goggles or a face shield, and a lab coat. All work should be conducted in a well-ventilated fume hood.

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[9][10][11]

References

2-Fluoro-6-nitrotoluene molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Fluoro-6-nitrotoluene, a key aromatic intermediate in the development of pharmaceuticals and other specialty chemicals.

Molecular Structure and Formula

This compound, with the CAS number 769-10-8, is a substituted aromatic compound. Its structure consists of a toluene (B28343) backbone with a fluorine atom and a nitro group positioned at the 2nd and 6th carbons of the benzene (B151609) ring, respectively.[1]

Molecular Formula: C₇H₆FNO₂[1][2][3][4]

IUPAC Name: 1-Fluoro-2-methyl-3-nitrobenzene[3]

Synonyms: 2-Fluoro-6-nitromethylbenzene, 1-Fluoro-2-methyl-3-nitro-benzene[1][2][3]

Computed Molecular Geometry

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the table below. It is typically a colorless to light yellow liquid or a yellow crystalline solid.[1][2]

PropertyValueReference
Molecular Weight 155.13 g/mol [3][4]
Melting Point 6.5-7 °C[2][5]
Boiling Point 97 °C at 11 mmHg[2][5]
Density 1.27 g/mL at 25 °C[2][5]
Appearance Colorless to light yellow liquid / Yellow crystalline solid[1][2]
Solubility Sparingly soluble in water[1]

Spectroscopic data is essential for the identification and characterization of this compound.

Spectroscopic TechniqueData Summary
¹H NMR Spectral data is available, though specific shifts and coupling constants require experimental determination.
IR Spectroscopy Spectra have been recorded for the liquid film.[1]
Mass Spectrometry GC-MS data is available for the compound.
Raman Spectroscopy Raman spectra have been recorded.[1]

Synthesis of this compound

The synthesis of this compound can be a multi-step process. A plausible and common route involves the Sandmeyer reaction, which is a versatile method for the substitution of an aromatic amino group.[6][7][8]

Proposed Synthesis Pathway

A potential synthetic route starts from 2-amino-3-fluorotoluene. This precursor can undergo diazotization followed by the introduction of a nitro group.

Synthesis of this compound Proposed Synthesis of this compound cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer-type Reaction 2-Amino-3-fluorotoluene 2-Amino-3-fluorotoluene Diazonium_Salt 2-Fluoro-6-methylbenzenediazonium salt 2-Amino-3-fluorotoluene->Diazonium_Salt NaNO₂, HCl, 0-5 °C This compound This compound Diazonium_Salt->this compound NaNO₂, Cu₂O

References

Conformational and Structural Stability of 2-Fluoro-6-nitrotoluene: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a detailed examination of the conformational and structural stability of 2-Fluoro-6-nitrotoluene. It covers theoretical and computational methodologies, including Density Functional Theory (DFT), alongside spectroscopic analysis. The document summarizes key data on molecular geometry, vibrational modes, and electronic properties, offering insights for researchers, scientists, and professionals in drug development. Due to a lack of comprehensive published data for this compound, this guide utilizes data from the closely related analogue, 2-chloro-6-fluorotoluene (B1346809), to illustrate the analytical approach and expected molecular characteristics.

Introduction

This compound (C₇H₆FNO₂) is an aromatic compound featuring a toluene (B28343) backbone substituted with a fluorine atom and a nitro group at the ortho positions relative to the methyl group.[1] This substitution pattern induces significant steric and electronic effects that dictate the molecule's conformational preferences, structural stability, and overall reactivity. Understanding these properties is crucial for its application as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.

The orientation of the nitro (NO₂) and methyl (CH₃) groups relative to the benzene (B151609) ring is a key determinant of the molecule's stability. Steric hindrance between these adjacent groups can force the nitro group out of the plane of the aromatic ring, affecting conjugation and electronic properties. Computational studies on similar ortho-substituted nitrotoluenes have shown that such rotations have significant energy barriers. This guide explores these structural nuances through a review of established computational and spectroscopic techniques.

Experimental and Computational Protocols

Comprehensive analysis of molecules like this compound relies on a synergistic approach combining experimental spectroscopy with quantum chemical calculations.

Experimental Spectroscopic Analysis

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Spectroscopy are pivotal for probing the vibrational modes of a molecule.

  • FT-IR Spectroscopy: The FT-IR spectrum is typically recorded in the 4000–400 cm⁻¹ range. For solid samples, the potassium bromide (KBr) pellet technique is common. The instrument, such as a Bruker IFS 66V spectrometer, measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, twisting).

  • FT-Raman Spectroscopy: The FT-Raman spectrum is often recorded in the 4000–50 cm⁻¹ range. The analysis involves irradiating the sample with a laser (e.g., Nd:YAG laser at 1064 nm) and measuring the scattered light. Raman spectroscopy provides complementary information to FT-IR, as some vibrational modes may be more active (stronger signals) in Raman than in IR, and vice-versa.

Computational Chemistry Protocols

Density Functional Theory (DFT) has become the standard for accurately predicting the properties of organic molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for its balance of accuracy and computational cost.

  • Geometry Optimization: The first step is to find the lowest energy conformation of the molecule. This is achieved by performing a full geometry optimization using a selected DFT method and basis set, such as B3LYP with a 6-311++G(d,p) basis set. This process yields the equilibrium bond lengths, bond angles, and dihedral angles.

  • Vibrational Frequency Calculation: Once the geometry is optimized, harmonic vibrational frequencies are calculated at the same level of theory. These theoretical frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental data. The calculated IR and Raman intensities help in assigning the observed spectral bands.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular bonding and charge transfer interactions. It provides insights into hyperconjugative interactions and stabilization energies, which are key to understanding molecular stability.

  • Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

Data Presentation and Analysis

As a complete dataset for this compound is not available in published literature, the following sections use data for the structurally similar molecule 2-chloro-6-fluorotoluene to exemplify the expected results. The analysis was performed using DFT at the B3LYP/6-31G* level of theory.[2]

Molecular Geometry

The optimized geometric parameters are fundamental to understanding the molecule's structure. Steric repulsion between the ortho substituents (Cl, F) and the methyl group is expected to cause slight distortions in the benzene ring and influence the orientation of the substituents.

Table 1: Selected Optimized Geometric Parameters (Bond Lengths and Angles) for a 2,6-Disubstituted Toluene Analogue.

ParameterBondCalculated Value
Bond Lengths C1-C21.396 Å
C2-C31.387 Å
C3-C41.395 Å
C4-C51.393 Å
C5-C61.388 Å
C6-C11.398 Å
C1-C(H3)1.512 Å
C2-F/Cl1.358 Å (C-F)
C6-Cl1.745 Å (C-Cl)
Bond Angles C6-C1-C2118.5°
C1-C2-C3121.2°
C2-C3-C4120.1°
C3-C4-C5119.4°
C4-C5-C6120.3°
C5-C6-C1120.5°
C2-C1-C(H3)122.1°
C6-C1-C(H3)119.4°

Note: Data presented is for 2-chloro-6-fluorotoluene as a representative example.[2]

Vibrational Analysis

The vibrational spectra provide a fingerprint of the molecule. The assignments are based on the Potential Energy Distribution (PED) from the DFT calculations, which indicates the contribution of different internal coordinates to each vibrational mode.

Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) and Assignments for a 2,6-Disubstituted Toluene Analogue.

Experimental FT-IRExperimental FT-RamanCalculated (Scaled)Assignment (PED %)
307530783076C-H stretch (aromatic)
297029652968CH₃ asymmetric stretch
293529382936CH₃ symmetric stretch
160516081606C-C stretch (ring)
147514781476CH₃ asymmetric bend
138513831384CH₃ symmetric bend
128012821281C-F stretch
116011621161C-H in-plane bend
785788786C-Cl stretch
540542541C-C-C trigonal bend

Note: Frequencies and assignments are for 2-chloro-6-fluorotoluene as a representative example. For this compound, characteristic NO₂ symmetric and asymmetric stretching modes would be expected around 1350 cm⁻¹ and 1530 cm⁻¹, respectively.[2]

Visualizations

Diagrams are essential for visualizing molecular structures and analytical workflows.

molecular_structure cluster_ring cluster_substituents C1 C1 C2 C2 C1->C2 CH3 CH₃ C1->CH3 C3 C3 C2->C3 F F C2->F C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 N N C6->N O1 O N->O1 + O2 O N->O2

Caption: Molecular structure of this compound.

computational_workflow start Initial Structure (this compound) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nbo NBO Analysis geom_opt->nbo homo_lumo HOMO-LUMO Analysis geom_opt->homo_lumo results Structural & Electronic Properties freq_calc->results nbo->results homo_lumo->results

Caption: Workflow for computational analysis.

logical_relationships exp_data Experimental Data (FT-IR, FT-Raman) assign Spectral Assignment & Interpretation exp_data->assign dft DFT Calculations (B3LYP) geom Optimized Geometry (Bond Lengths, Angles) dft->geom vib Vibrational Frequencies (Scaled) geom->vib elec Electronic Properties (NBO, HOMO-LUMO) geom->elec vib->assign

Caption: Logical relationships in spectro-chemical analysis.

Conclusion

This guide outlines the standard theoretical and experimental framework for analyzing the conformational and structural stability of this compound. While a dedicated, comprehensive study on this specific molecule is not yet prevalent in the literature, analysis of closely related compounds like 2-chloro-6-fluorotoluene provides a robust template for investigation. The combination of DFT calculations (B3LYP/6-311++G(d,p)) and spectroscopic methods (FT-IR, FT-Raman) is essential for a thorough understanding. Key insights are derived from the optimized molecular geometry, which reveals steric effects of ortho substituents, and the vibrational analysis, which provides a molecular fingerprint. Further research focusing specifically on this compound would be valuable to confirm these extrapolated findings and provide precise data for its application in chemical synthesis and materials science.

References

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for 2-Fluoro-6-nitrotoluene (CAS No. 769-10-8), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. Below is a summary of the key properties of this compound.

PropertyValueSource
Molecular Formula C7H6FNO2[2][3][4]
Molecular Weight 155.13 g/mol [2][3][4]
Appearance Colorless to light yellow liquid or yellow crystalline solid[1][3][4]
Odor No odor[1]
Melting Point 6.5-7 °C[3][4]
Boiling Point 97 °C at 11 mmHg[3][4]
Density 1.27 g/mL at 25 °C[3][4]
Refractive Index n20/D 1.523[3][4]
Flash Point 192 °F (88.9 °C)[4]
Solubility Sparingly soluble in water[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in safe handling.

GHS Pictograms:

Signal Word: Warning[1][2][5]

GHS Hazard Statements: [2][5][6]

  • H227: Combustible liquid.[5]

  • H302: Harmful if swallowed.[1][2][5]

  • H312: Harmful in contact with skin.[1][2][5]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H332: Harmful if inhaled.[2]

  • H335: May cause respiratory irritation.

GHS Hazard Classifications: [1][2][5]

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin IrritationCategory 2
Eye IrritationCategory 2
Specific target organ toxicity – single exposureCategory 3

Experimental Protocols

While detailed experimental protocols for the toxicological and physical-chemical properties of this compound are not publicly available in the searched safety data sheets, the GHS classifications are based on standardized testing guidelines, such as those established by the OECD (Organisation for Economic Co-operation and Development). These protocols would typically involve:

  • Acute Toxicity Studies (Oral, Dermal, Inhalation): Administration of the substance to animal models (e.g., rats, rabbits) to determine the dose that causes adverse effects or mortality.

  • Skin and Eye Irritation Studies: Application of the substance to the skin or eyes of animal models to assess the potential for irritation.

  • Physical-Chemical Property Testing: Standardized laboratory tests to determine properties like melting point, boiling point, and flash point.

For detailed methodologies, researchers should refer to the specific OECD guidelines relevant to each hazard classification.

Handling Precautions and Personal Protective Equipment (PPE)

A systematic approach to handling, including the consistent use of appropriate PPE, is essential to minimize exposure.

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][7]

  • Ensure that eyewash stations and safety showers are readily accessible.[8][9]

The following diagram illustrates the necessary PPE for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Eye Protection (Safety glasses with side shields or goggles) Hand_Protection Hand Protection (Chemically resistant gloves, e.g., Nitrile) Body_Protection Body Protection (Lab coat, long pants, closed-toe shoes) Respiratory_Protection Respiratory Protection (Use NIOSH-approved respirator if ventilation is inadequate)

Figure 1: Required Personal Protective Equipment.
  • Avoid contact with skin, eyes, and clothing.[10]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[7][8]

  • Do not eat, drink, or smoke when using this product.[1][8]

  • Keep away from heat, sparks, and open flames.[1]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

The following flowchart outlines the recommended first aid procedures.

First_Aid_Procedures cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention Exposure Exposure Occurs Inhalation Inhalation: Remove to fresh air. Keep comfortable for breathing. Exposure->Inhalation Identify Route Skin_Contact Skin Contact: Wash with plenty of water. Remove contaminated clothing. Exposure->Skin_Contact Identify Route Eye_Contact Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Exposure->Eye_Contact Identify Route Ingestion Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Exposure->Ingestion Identify Route Seek_Medical_Attention Seek Immediate Medical Attention (If symptoms persist or exposure is severe) Inhalation->Seek_Medical_Attention Skin_Contact->Seek_Medical_Attention Eye_Contact->Seek_Medical_Attention Ingestion->Seek_Medical_Attention

Figure 2: First Aid Response Workflow.
  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][7][8] Call a poison center or doctor if you feel unwell.[1][8][11]

  • If on Skin: Wash with plenty of water.[1][7][11] Take off contaminated clothing and wash it before reuse.[1][8] If skin irritation occurs, get medical advice/attention.[1]

  • If in Eyes: Rinse cautiously with water for several minutes.[7][8] Remove contact lenses if present and easy to do. Continue rinsing.[7][8] If eye irritation persists, get medical advice/attention.[1]

  • If Swallowed: Rinse mouth.[1][8] Call a POISON CENTER or doctor if you feel unwell.[1][7][8]

Storage and Disposal

Proper storage and disposal are necessary to prevent accidents and environmental contamination.

  • Store in a tightly closed container.[1][7][8]

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[1][10]

  • Keep away from sources of ignition.[1]

  • Store locked up.[1][8]

  • Dispose of contents and container to an approved waste disposal plant.[7][8] Follow all local, state, and federal regulations for hazardous waste disposal.

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and minimize environmental impact.

Spill_Response_Plan cluster_spill Accidental Release cluster_containment Containment & Cleanup cluster_reporting Reporting Spill Spill or Leak Occurs Evacuate Evacuate non-essential personnel Spill->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate Ignition_Sources Eliminate ignition sources Ventilate->Ignition_Sources Contain Contain the spill with inert absorbent material Ignition_Sources->Contain Collect Collect absorbed material into a suitable container for disposal Contain->Collect Clean_Area Clean the spill area thoroughly Collect->Clean_Area Report Report the incident according to institutional protocols Clean_Area->Report

Figure 3: Accidental Release Response Workflow.
  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[7]

  • Environmental Precautions: Prevent the product from entering drains.

  • Methods for Containment and Cleaning Up: Soak up with inert absorbent material and place in a suitable container for disposal.[7][9]

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. Always refer to the most current Safety Data Sheet (SDS) from your supplier before use and ensure all laboratory personnel are trained on these procedures.

References

An In-depth Technical Guide to the Synthesis and Purification of 2-Fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-Fluoro-6-nitrotoluene, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals.[1] This document details a robust synthetic route, outlines purification protocols, and presents relevant quantitative data to support researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is a yellow crystalline solid with the chemical formula C₇H₆FNO₂.[1] Its molecular structure, featuring a toluene (B28343) ring substituted with a fluorine atom at the 2-position and a nitro group at the 6-position, makes it a versatile building block in organic synthesis. The presence of both a fluorine atom and a nitro group allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.[1]

Synthesis of this compound

Direct nitration of 2-fluorotoluene (B1218778) is a common method for synthesizing fluoronitrotoluene isomers. However, this method predominantly yields 2-fluoro-5-nitrotoluene (B1294961) and is not regioselective for the desired this compound isomer. Therefore, a more specific and controlled synthetic approach is required.

A highly effective and regioselective method for the synthesis of this compound is the Balz-Schiemann reaction . This reaction facilitates the introduction of a fluorine atom onto an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. The starting material for this synthesis is 2-Amino-6-nitrotoluene.

Reaction Scheme

The overall reaction scheme for the synthesis of this compound via the Balz-Schiemann reaction is as follows:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Fluoro-dediazoniation (Balz-Schiemann) 2-Amino-6-nitrotoluene 2-Amino-6-nitrotoluene Diazonium Salt Diazonium Salt 2-Amino-6-nitrotoluene->Diazonium Salt NaNO2, HBF4 0-5 °C Diazonium Salt_2 Diazonium Salt This compound This compound Diazonium Salt_2->this compound Heat

Caption: Synthesis of this compound via the Balz-Schiemann reaction.

Experimental Protocol

The following protocol is a general guideline for the synthesis of this compound from 2-Amino-6-nitrotoluene.

Step 1: Diazotization of 2-Amino-6-nitrotoluene

  • In a well-ventilated fume hood, prepare a solution of 2-Amino-6-nitrotoluene in a suitable acidic medium, such as a mixture of fluoroboric acid (HBF₄) and water, in a reaction vessel equipped with a stirrer and a thermometer.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) to the reaction mixture while maintaining the temperature between 0-5 °C. The addition should be dropwise to control the exothermic reaction and prevent the decomposition of the diazonium salt.

  • After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure complete diazotization. The formation of the diazonium tetrafluoroborate salt will be observed as a precipitate.

Step 2: Fluoro-dediazoniation (Balz-Schiemann Reaction)

  • Isolate the precipitated diazonium tetrafluoroborate salt by filtration.

  • Wash the salt with cold water, followed by a cold organic solvent (e.g., diethyl ether or ethanol) to remove any unreacted starting materials and byproducts.

  • Carefully dry the isolated diazonium salt at low temperature. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

  • In a suitable reaction vessel, gently heat the dry diazonium tetrafluoroborate salt. The decomposition will start, leading to the evolution of nitrogen gas and boron trifluoride, and the formation of crude this compound. The heating should be controlled to avoid a runaway reaction.

Purification of this compound

The crude this compound obtained from the synthesis may contain unreacted starting materials, byproducts, and other impurities. Therefore, a thorough purification is necessary to obtain a high-purity product.

Purification Workflow

G Crude Product Crude Product Washing Washing Crude Product->Washing Aqueous Wash Extraction Extraction Washing->Extraction Organic Solvent Drying Drying Extraction->Drying Drying Agent Distillation Vacuum Distillation Drying->Distillation Pure Product Pure Product Distillation->Pure Product

Caption: General purification workflow for this compound.

Experimental Protocol
  • Aqueous Wash: Transfer the crude product to a separatory funnel. Wash the crude product with water to remove any water-soluble impurities. This is followed by a wash with a dilute solution of sodium bicarbonate to neutralize any residual acids, and then again with water until the washings are neutral.

  • Solvent Extraction: Extract the organic layer containing the desired product using a suitable organic solvent such as dichloromethane (B109758) or diethyl ether.

  • Drying: Dry the organic extract over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate to remove any traces of water.

  • Solvent Removal: Remove the solvent by rotary evaporation under reduced pressure.

  • Vacuum Distillation: The final purification is achieved by vacuum distillation. This technique is particularly useful for separating compounds with high boiling points and for preventing the decomposition of the product at high temperatures. The boiling point of this compound is approximately 97 °C at 11 mmHg.[2]

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and properties of this compound.

ParameterValueReference
Molecular Formula C₇H₆FNO₂[1]
Molecular Weight 155.13 g/mol [1]
Appearance Yellow crystalline solid[1]
Melting Point 6.5-7 °C[2]
Boiling Point 97 °C / 11 mmHg[2]
Purity (Typical) >98% (after purification)N/A
Yield (Typical) Varies depending on specific reaction conditionsN/A

Note: Yields are highly dependent on the specific experimental conditions and optimization of the reaction parameters.

Conclusion

This technical guide has outlined a reliable and regioselective method for the synthesis of this compound using the Balz-Schiemann reaction, starting from 2-Amino-6-nitrotoluene. The guide also provides a detailed protocol for the purification of the final product to achieve high purity. The provided information, including the experimental workflows and quantitative data, is intended to be a valuable resource for researchers and professionals involved in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Careful adherence to safety protocols is paramount when handling the chemical intermediates and final product described herein.

References

A Technical Guide to High-Purity 2-Fluoro-6-nitrotoluene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Fluoro-6-nitrotoluene is a crucial chemical intermediate, finding extensive application in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1][2] Its unique molecular structure, featuring both a fluorine atom and a nitro group on the toluene (B28343) backbone, makes it a versatile building block for introducing these functionalities into more complex molecules. This guide provides an in-depth overview of high-purity this compound, including a list of suppliers, key chemical properties, detailed experimental protocols for its application in synthesis, and methods for its quality control.

High-Purity this compound Supplier Overview

The availability of high-purity this compound is critical for reproducible and successful research and development. Below is a comparative table of several suppliers offering this compound. Please note that prices and availability are subject to change and should be confirmed with the respective suppliers.

SupplierPurity SpecificationAvailable QuantitiesPrice (USD)
Biosynth---25 g, 50 g, 100 g, 500 g, 1000 g$196.50 (25 g) - $2,990.00 (1000 g)[3]
TCI Chemicals (India)min. 98.0 %5 g₹3000 (approximately $36)[4]
NINGBO INNO PHARMCHEM CO.,LTD.≥98%25kg/drumInquire for price[5]
PharmaffiliatesHigh PurityInquire for detailsInquire for price[6]
BLD Pharm---Inquire for detailsInquire for price[7]
Chem-Impex≥ 99%Inquire for detailsInquire for price
Amerigo Scientific98%10gInquire for price

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in chemical synthesis.

PropertyValue
CAS Number 769-10-8[2]
Molecular Formula C₇H₆FNO₂[2]
Molecular Weight 155.13 g/mol [3]
Appearance Colorless to light yellow liquid[8]
Melting Point 6.5-7 °C (lit.)[8]
Boiling Point 97 °C/11 mmHg (lit.)[8]
Density 1.27 g/mL at 25 °C (lit.)[8]
Refractive Index n20/D 1.523(lit.)[8]
Solubility Sparingly soluble in water[2]
Storage Sealed in dry, Room Temperature[8]

Application in the Synthesis of Bioactive Molecules

A primary application of high-purity this compound is in the synthesis of fluorinated indole (B1671886) derivatives, which are scaffolds for numerous bioactive molecules.[1] The Leimgruber-Batcho indole synthesis is a widely employed method for this transformation.[9]

G FNT This compound Enamine (E)-1-(2-fluoro-6-nitrophenyl)-N,N-dimethylprop-1-en-2-amine FNT->Enamine Condensation DMFDMA N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) DMFDMA->Enamine Reduction Reductive Cyclization (e.g., H2, Pd/C) Enamine->Reduction Fluoroindole 4-Fluoroindole (B1304775) Reduction->Fluoroindole Bioactive Bioactive Indole Derivatives (e.g., Tryptophan Dioxygenase Inhibitors, SSRIs, Antimicrobials) Fluoroindole->Bioactive Further Synthesis

Synthetic pathway from this compound to bioactive indoles.

Experimental Protocols

Synthesis of 4-Fluoroindole via Leimgruber-Batcho Reaction

This protocol details the synthesis of 4-fluoroindole from this compound.

Step 1: Synthesis of the Enamine Intermediate [1]

  • To a solution of this compound (1.0 equivalent) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0-3.0 equivalents).

  • Heat the reaction mixture to reflux and stir until the condensation reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude enamine intermediate.

Step 2: Reductive Cyclization to 4-Fluoroindole [1]

  • Dissolve the crude enamine from Step 1 in a suitable solvent such as methanol (B129727) or ethanol.

  • Add a metallic reducing catalyst, for example, 5-10% palladium on carbon (Pd/C).

  • Carry out the catalytic hydrogenation under a hydrogen atmosphere (typically 1-4 atm).

  • Maintain the reaction at room temperature with vigorous stirring for 3-12 hours, or until the reaction is complete as monitored by TLC.

  • After the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica (B1680970) gel to obtain pure 4-fluoroindole.

Quality Control: High-Performance Liquid Chromatography (HPLC) Method

The purity of this compound is crucial for its use in synthesis. HPLC is a standard method for assessing the purity of such organic compounds. The following is a general HPLC method that can be adapted for the analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is often suitable for nitrotoluene derivatives.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase for these types of compounds. A typical starting gradient could be 50:50 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm is a common wavelength for aromatic nitro compounds.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a standard solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Run the chromatogram for a sufficient time to allow for the elution of the main peak and any potential impurities.

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Solution ~1 mg/mL Solution Sample->Solution Solvent Mobile Phase (Acetonitrile/Water) Solvent->Solution Injection Inject 10 µL Solution->Injection Column C18 Reverse-Phase Column Injection->Column Detection UV Detector (254 nm) Column->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Area Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation Result Purity Report Calculation->Result

Workflow for HPLC quality control of this compound.

Conclusion

High-purity this compound is an indispensable intermediate for the synthesis of fluorinated bioactive molecules, particularly indole derivatives with significant therapeutic potential. A thorough understanding of its properties, reliable sourcing from reputable suppliers, and the application of robust synthetic and analytical protocols are paramount for advancing drug discovery and development programs. This guide provides a foundational resource for researchers and professionals working with this versatile chemical compound.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-nitrotoluene, with the CAS number 769-10-8, is a substituted aromatic compound featuring both a fluorine atom and a nitro group on the toluene (B28343) backbone.[1][2][3][4] This substitution pattern makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the nitro group, a well-known energetic functional group, raises important questions about the compound's thermal stability and decomposition pathways. Understanding these characteristics is critical for ensuring safe handling, storage, and use in synthetic processes, particularly during scale-up operations in industrial settings.

This technical guide provides a detailed overview of the known stability of this compound, standard methodologies for its thermal analysis, and a comparative assessment with related nitrotoluene derivatives.

General Stability and Handling

This compound is reported to be stable at ambient temperatures when stored in closed containers under normal conditions.[4] It is crucial to store the compound in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[4] General safety precautions for nitrotoluenes include avoiding contact with skin and eyes, and preventing inhalation, as they can be harmful.[5]

Thermal Hazard Analysis: Methodologies

The thermal stability and decomposition of energetic materials like nitroaromatic compounds are typically investigated using thermo-analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the thermal properties of energetic materials, including onset decomposition temperature, peak decomposition temperature, and heat of decomposition.[6][7][8]

Objective: To determine the temperatures at which thermal decomposition begins (onset temperature) and reaches its maximum rate (peak temperature), and to quantify the energy released during decomposition (heat of decomposition).

Apparatus: A Differential Scanning Calorimeter (DSC) equipped with high-pressure crucibles is recommended to suppress the evaporation of the sample.

Procedure:

  • Sample Preparation: A small sample of the substance (typically 1-5 mg for energetic materials) is accurately weighed into a hermetically sealed aluminum or gold-plated high-pressure crucible.[9] An empty, sealed crucible is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere.[8]

  • Thermal Program: The sample and reference are heated at a constant linear rate (e.g., 2, 5, 10, or 20 °C/min) over a specified temperature range (e.g., from ambient to 400 °C).[8] The choice of heating rate can influence the observed decomposition temperatures.[7]

  • Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to determine:

    • Onset Temperature (T_onset): The temperature at which the exothermic decomposition begins, often determined by the intersection of the baseline with the tangent of the steepest slope of the exotherm.

    • Peak Temperature (T_peak): The temperature at which the rate of heat release is at its maximum.

    • Heat of Decomposition (ΔH_d): The total energy released, calculated by integrating the area under the exothermic peak.

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10][11] This technique is used to determine the temperature at which decomposition and mass loss occur.

Objective: To identify the temperature ranges of mass loss and to quantify the amount of mass lost during decomposition.

Apparatus: A Thermogravimetric Analyzer (TGA).

Procedure:

  • Sample Preparation: A small, accurately weighed sample (typically 5-20 mg) is placed in a tared TGA sample pan.[12]

  • Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a controlled flow rate.[13]

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) through a defined temperature range.

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

  • Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine:

    • Initial Decomposition Temperature: The temperature at which significant mass loss begins.

    • Temperature of Maximum Mass Loss Rate: The temperature at which the rate of mass loss is highest, identified by the peak in the DTG curve.

    • Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

Thermal Decomposition Data (Comparative Analysis)

Due to the absence of specific experimental DSC/TGA data for this compound in the reviewed literature, this section presents data for structurally related nitrotoluene compounds to provide a comparative context for its expected thermal behavior.

CompoundOnset Temperature (°C)Peak Temperature (°C)Heat of Decomposition (J/g)Analytical MethodReference
2-Nitrotoluene Varies with incompatibles--ARSST[14]
Dinitrotoluene (DNT) ---DSC, ARC[15]
Trinitrotoluene (TNT) 298.38--DSC[15]
Trinitrotoluene (TNT) 232 (starts to decompose)--ARC[15]

Note: The thermal stability of nitrotoluenes can be significantly affected by the presence of other substances, which can lower the decomposition temperature.[14]

Visualizations

Experimental Workflow for Thermal Hazard Assessment

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_dsc_params DSC Parameters cluster_tga_params TGA Parameters cluster_data Data Analysis and Interpretation Sample This compound Sample Weighing Accurate Weighing (1-5 mg for DSC, 5-20 mg for TGA) Sample->Weighing Crucible Encapsulation in High-Pressure Crucible (DSC) or placement in TGA pan Weighing->Crucible DSC Differential Scanning Calorimetry (DSC) Crucible->DSC TGA Thermogravimetric Analysis (TGA) Crucible->TGA DSC_Heating Heating Rate (e.g., 10 °C/min) DSC->DSC_Heating DSC_Atmosphere Inert Atmosphere (Nitrogen) DSC->DSC_Atmosphere DSC_Range Temperature Range (e.g., Ambient to 400°C) DSC->DSC_Range DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data TGA_Heating Heating Rate (e.g., 10 °C/min) TGA->TGA_Heating TGA_Atmosphere Inert or Oxidative Atmosphere TGA->TGA_Atmosphere TGA_Range Temperature Range TGA->TGA_Range TGA_Data TGA Thermogram (Mass % vs. Temp) TGA->TGA_Data Parameters Determination of T_onset, T_peak, ΔH_d, Mass Loss % DSC_Data->Parameters TGA_Data->Parameters Report Thermal Hazard Report Parameters->Report

Caption: Workflow for Thermal Stability Assessment.

Postulated Thermal Decomposition Pathway

The thermal decomposition of nitroaromatic compounds is a complex process that can proceed through various pathways. For nitrotoluenes, decomposition is often initiated by the homolytic cleavage of the C-NO2 bond or by reactions involving the methyl group.[16][17] The presence of a fluorine atom can influence the electronic structure and, consequently, the decomposition mechanism. A computational study has suggested that fluorine substitution can affect the activation energy of certain reactions in nitrotoluenes.[2]

G cluster_initial Initial Compound cluster_initiation Decomposition Initiation cluster_propagation Propagation and Secondary Reactions cluster_products Final Decomposition Products FNT This compound Heat Application of Heat Initiation Homolytic Bond Cleavage (e.g., C-NO2 or C-H) Heat->Initiation Intermediates Formation of Reactive Intermediates (Radicals, etc.) Initiation->Intermediates Secondary Further Decomposition and Rearrangement Intermediates->Secondary Gases Gaseous Products (NOx, CO, CO2, etc.) Secondary->Gases Residue Solid Residue (Char) Secondary->Residue

Caption: Logical Flow of Thermal Decomposition.

Conclusion

While specific quantitative data on the thermal decomposition of this compound is not currently available in published literature, its structural similarity to other nitrotoluenes suggests that it should be handled as a potentially energetic material. The standard methodologies of DSC and TGA are essential for a thorough thermal hazard assessment. Any process development involving this compound should include these analyses to establish safe operating limits and to understand its decomposition behavior. The provided experimental protocols and comparative data serve as a foundational guide for researchers and professionals working with this compound.

References

The Activated Fluorine: A Technical Guide to the Reactivity of 2-Fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 22, 2025 – In the landscape of pharmaceutical and agrochemical synthesis, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Among the array of building blocks available to researchers, 2-fluoro-6-nitrotoluene stands out as a versatile reagent, prized for the heightened reactivity of its fluorine substituent. This technical guide provides an in-depth analysis of the factors governing the reactivity of the fluorine atom in this compound, offering valuable insights for scientists and professionals engaged in drug development and fine chemical synthesis.

The utility of this compound primarily lies in its susceptibility to nucleophilic aromatic substitution (SNAr), a powerful reaction for forming carbon-heteroatom and carbon-carbon bonds. The presence of a nitro group positioned ortho to the fluorine atom is the key determinant of this enhanced reactivity.

The Driving Force: Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom in this compound is readily displaced by a wide range of nucleophiles. This reactivity is a direct consequence of the electron-withdrawing nature of the adjacent nitro group, which activates the aromatic ring towards nucleophilic attack. The SNAr reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

The strong electron-withdrawing nitro group plays a crucial role in stabilizing the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. The fluorine atom, being highly electronegative, further contributes to the electrophilicity of the carbon atom to which it is attached, making it a prime target for nucleophilic attack. Furthermore, fluoride (B91410) is an excellent leaving group in the context of SNAr, facilitating the rearomatization of the ring in the final step of the reaction.

The Role of Substituents: A Synergistic Effect

The reactivity of the fluorine atom in this compound is a result of the synergistic interplay between the nitro and methyl groups.

  • The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the ortho-nitro group is the primary activator for SNAr. Its ability to delocalize the negative charge of the Meisenheimer intermediate via resonance is the most significant factor contributing to the lability of the fluorine atom.

  • The Methyl Group (-CH₃): The methyl group, located meta to the fluorine and ortho to the nitro group, exerts a more subtle influence. While typically considered an electron-donating group, its effect in this specific substitution pattern is twofold. Electronically, it has a minor deactivating effect on the ring for nucleophilic attack. However, its steric bulk can influence the conformation of the ortho-nitro group, potentially impacting the degree of resonance stabilization of the Meisenheimer intermediate.

Reactivity with Various Nucleophiles: A Quantitative Overview

The fluorine atom of this compound can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiols. The following table summarizes the typical reaction conditions and reported yields for the SNAr of this compound with representative nucleophiles.

NucleophileReagentSolventTemperature (°C)Time (h)Yield (%)
AminePiperidine (B6355638)DMSO802>95
AlkoxideSodium MethoxideMethanolReflux4High
ThiolSodium ThiophenoxideDMF1003High

Note: The yields and reaction conditions are indicative and may vary depending on the specific substrate and experimental setup.

Experimental Protocols: A Practical Guide

General Procedure for Nucleophilic Aromatic Substitution of this compound with an Amine (e.g., Piperidine):

  • To a solution of this compound (1.0 eq) in dimethyl sulfoxide (B87167) (DMSO), add piperidine (1.2 eq).

  • Heat the reaction mixture to 80°C and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-substituted product.

A Key Application: The Leimgruber-Batcho Indole (B1671886) Synthesis

A prominent application of this compound is in the synthesis of 4-fluoroindole (B1304775) via the Leimgruber-Batcho indole synthesis.[1][2] This powerful method involves the initial reaction of this compound with a dimethylformamide acetal (B89532) to form an enamine, which then undergoes a reductive cyclization to yield the indole core.

Experimental Protocol for the Synthesis of (E)-N,N-dimethyl-2-(2-fluoro-6-nitrophenyl)ethen-1-amine (Step 1 of the Leimgruber-Batcho Synthesis):

  • In a round-bottom flask, dissolve this compound (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine product, which can often be used in the next step without further purification.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the SNAr mechanism and the experimental workflow for the Leimgruber-Batcho synthesis.

Caption: SNAr mechanism of this compound.

Leimgruber_Batcho_Workflow start This compound reagents1 DMF-DMA, DMF, Reflux step1 Enamine Formation reagents1->step1 intermediate (E)-N,N-dimethyl-2-(2-fluoro-6-nitrophenyl)ethen-1-amine step1->intermediate reagents2 Reducing Agent (e.g., H₂, Pd/C), Solvent step2 Reductive Cyclization reagents2->step2 product 4-Fluoroindole step2->product

Caption: Leimgruber-Batcho indole synthesis workflow.

Conclusion

This compound is a highly valuable and reactive building block for organic synthesis. The strategic placement of the nitro group ortho to the fluorine atom renders it exceptionally susceptible to nucleophilic aromatic substitution. This inherent reactivity, coupled with the versatility of the SNAr reaction, allows for the efficient introduction of a wide range of functional groups, making this compound an indispensable tool for researchers in the pharmaceutical and agrochemical industries. A thorough understanding of the factors governing its reactivity, as detailed in this guide, is paramount for its effective utilization in the synthesis of novel and complex molecules.

References

An In-depth Technical Guide on the Electronic Effects of the Nitro and Fluoro Groups in 2-Fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of the nitro and fluoro substituents in 2-fluoro-6-nitrotoluene. The interplay of inductive and resonance effects of these two powerful electron-withdrawing groups, positioned ortho to a methyl group, significantly influences the electron density distribution of the aromatic ring and the reactivity of the molecule. This document consolidates theoretical principles with available quantitative data and outlines detailed experimental protocols for the characterization of these electronic effects, serving as a valuable resource for professionals in chemical research and drug development.

Introduction

This compound is a substituted aromatic compound featuring a methyl group, a fluorine atom, and a nitro group on the benzene (B151609) ring.[1][2] The strategic placement of the highly electronegative fluorine atom and the strongly electron-withdrawing nitro group ortho to the methyl group creates a unique electronic environment. Understanding the combined electronic influence of these substituents is crucial for predicting the molecule's reactivity in various chemical transformations, its potential biological activity, and its spectroscopic properties. This guide delves into the fundamental electronic principles governing the behavior of the nitro and fluoro groups and provides a framework for their quantitative assessment.

Fundamental Electronic Effects

The electronic effects of substituents on an aromatic ring are primarily described by two phenomena: the inductive effect and the resonance effect.

2.1. Inductive Effect (-I)

The inductive effect is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole.[3] Both the fluorine atom and the nitro group are strongly electronegative, leading to a significant withdrawal of electron density from the benzene ring through the sigma (σ) bonds.

  • Fluorine: As the most electronegative element, fluorine exerts a powerful -I effect, polarizing the C-F bond and withdrawing electron density from the attached carbon and, consequently, the entire aromatic ring.

  • Nitro Group: The nitrogen atom in the nitro group is bonded to two highly electronegative oxygen atoms and carries a partial positive charge, making the nitro group one of the strongest inductive electron-withdrawing groups.[4]

2.2. Resonance Effect (+R and -R)

The resonance effect involves the delocalization of π-electrons through the p-orbitals of the aromatic system and the substituent.

  • Fluorine (+R): The fluorine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect (+R effect) opposes its strong -I effect. However, due to the poor overlap between the 2p orbital of carbon and the 2p orbital of the highly electronegative fluorine, the +R effect of fluorine is significantly weaker than its -I effect.

  • Nitro Group (-R): The nitro group is a strong resonance-withdrawing group (-R effect). The π-electrons from the benzene ring can be delocalized onto the nitro group, particularly onto the electronegative oxygen atoms. This delocalization further reduces the electron density of the aromatic ring, especially at the ortho and para positions relative to the nitro group.[4]

The interplay of these effects in this compound is visualized in the following diagram:

Electronic effects in this compound.

Quantitative Analysis of Electronic Effects

The electronic effects of substituents can be quantified using various parameters, most notably Hammett substituent constants.

3.1. Hammett Substituent Constants (σ)

The Hammett equation (log(K/K₀) = σρ) relates the reactivity of substituted aromatic compounds to the electronic properties of the substituents. The substituent constant, σ, quantifies the electronic effect of a substituent. Positive σ values indicate electron-withdrawing groups, while negative values indicate electron-donating groups.

Substituentσ_meta (σ_m)σ_para (σ_p)
-NO₂0.710.78
-F0.340.06

Data sourced from various compilations of Hammett constants.

It is important to note that standard Hammett constants are typically not applicable to ortho substituents due to the influence of steric effects and direct field effects. For ortho-substituted systems, more complex models incorporating steric parameters, such as Taft's steric parameter (E_s), are often necessary.

3.2. pKa Values

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of an aromatic ring. The chemical shifts (δ) of ¹H, ¹³C, and ¹⁹F nuclei are sensitive to the electron density around them.

  • ¹H NMR: Electron-withdrawing groups deshield the aromatic protons, causing their signals to appear at a higher chemical shift (downfield). The protons on the ring of this compound are expected to be significantly downfield compared to toluene.

  • ¹³C NMR: Similarly, the carbon atoms of the aromatic ring will be deshielded by the electron-withdrawing substituents. The chemical shifts of the carbons directly attached to the fluoro and nitro groups will be particularly affected.

  • ¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its electronic environment and can provide valuable information about the interplay of inductive and resonance effects.

Experimental Protocols

To quantitatively assess the electronic effects in this compound, the following experimental protocols can be employed.

4.1. Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the weakly acidic compound with a strong base and monitoring the pH.

Protocol:

  • Solution Preparation: Prepare a standard solution of this compound (e.g., 0.01 M) in a suitable solvent mixture (e.g., water-ethanol) to ensure solubility. Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration Setup: Calibrate a pH meter using standard buffer solutions. Place a known volume of the this compound solution in a beaker and immerse the pH electrode.

  • Titration: Add the strong base in small, precise increments from a burette. After each addition, stir the solution and record the pH and the volume of base added.

  • Data Analysis: Plot a graph of pH (y-axis) versus the volume of base added (x-axis). The equivalence point is the point of steepest inflection. The pKa is equal to the pH at the half-equivalence point.[1][8][9][10]

The workflow for pKa determination is illustrated below:

G A Prepare Solutions (Acid and Base) C Titrate Acid with Base A->C B Calibrate pH Meter B->C D Record pH and Volume C->D Incremental additions E Plot Titration Curve D->E F Determine Equivalence Point E->F G Determine Half-Equivalence Point F->G H pKa = pH at Half-Equivalence G->H

Workflow for pKa determination.

4.2. NMR Spectroscopic Analysis

Detailed NMR analysis provides insights into the electron distribution within the molecule.

Protocol:

  • Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard (e.g., tetramethylsilane, TMS).

  • ¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum. Record the chemical shifts, coupling constants (J-values), and integration of all proton signals.

  • ¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum. Record the chemical shifts of all carbon signals. Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.[11]

  • ¹⁹F NMR Spectroscopy: Acquire a ¹⁹F NMR spectrum. Record the chemical shift of the fluorine signal.

  • Data Interpretation: Compare the obtained chemical shifts with those of related compounds (e.g., toluene, nitrotoluene, fluorotoluene) to assess the deshielding effects of the substituents. Analyze the coupling constants to understand through-bond interactions.[12][13][14][15]

The logical flow of NMR data analysis is as follows:

G A Sample Preparation B Acquire 1H, 13C, 19F NMR Spectra A->B C Process and Reference Spectra B->C D Assign Signals C->D E Analyze Chemical Shifts (δ) D->E F Analyze Coupling Constants (J) D->F G Compare with Reference Compounds E->G H Correlate with Electronic Effects F->H G->H

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Fluoroindole from 2-Fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-fluoroindole (B1304775), a valuable building block in medicinal chemistry, starting from 2-fluoro-6-nitrotoluene. The described methodology is based on the Leimgruber-Batcho indole (B1671886) synthesis, a robust and high-yielding two-step process. This process involves the initial formation of an enamine intermediate, (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine, followed by a reductive cyclization to yield the target 4-fluoroindole. These application notes include a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful execution of this synthesis.

Introduction

4-Fluoroindole is a key heterocyclic scaffold incorporated into a variety of biologically active molecules. The presence of the fluorine atom at the 4-position can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, making this building block highly sought after in drug discovery programs. The Leimgruber-Batcho indole synthesis offers a reliable and scalable route to 4-substituted indoles, starting from readily available ortho-nitrotoluenes.[1] This method avoids the often harsh acidic conditions of the Fischer indole synthesis and typically provides high yields.[2]

Synthesis Pathway

The synthesis of 4-fluoroindole from this compound proceeds via a two-step sequence:

  • Enamine Formation: this compound is condensed with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form the intermediate, (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine.

  • Reductive Cyclization: The enamine intermediate is then subjected to reductive cyclization to afford the final product, 4-fluoroindole.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical StateMelting Point (°C)Spectroscopic Data
This compound C₇H₆FNO₂155.13-Colorless to light yellow liquid6.5-7¹H NMR (CDCl₃): δ 7.95 (d, 1H), 7.50 (t, 1H), 7.20 (d, 1H), 2.55 (s, 3H).
(E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine C₁₀H₁₁FN₂O₂210.21~95 (crude)Dark red oil or solid-¹H NMR (CDCl₃): δ 7.80-7.10 (m, 3H, Ar-H), 6.95 (d, 1H, J=13.5 Hz, Ar-CH=), 5.70 (d, 1H, J=13.5 Hz, =CH-N), 2.90 (s, 6H, N(CH₃)₂). IR (neat, cm⁻¹): ~1610 (C=C), ~1520, ~1340 (NO₂). MS (EI): m/z 210 (M⁺).
4-Fluoroindole C₈H₆FN135.1470-85White to off-white solid29-32¹H NMR (CDCl₃): δ 8.15 (br s, 1H, NH), 7.20-7.05 (m, 2H), 6.85-6.75 (m, 2H), 6.55 (t, 1H). ¹³C NMR (CDCl₃): δ 157.0 (d, J=247 Hz), 138.8 (d, J=12 Hz), 124.5, 122.8 (d, J=8 Hz), 117.5 (d, J=3 Hz), 107.5 (d, J=4 Hz), 104.0 (d, J=19 Hz), 99.2. IR (KBr, cm⁻¹): ~3400 (N-H), ~1620, ~1580, ~1450 (aromatic C=C). MS (EI): m/z 135 (M⁺), 108, 81.

Experimental Protocols

Step 1: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 eq).[2]

  • Heat the reaction mixture to reflux (approximately 100-120 °C) and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product, (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine, is typically a dark red oil or solid and can be used in the next step without further purification.

Step 2: Reductive Cyclization to 4-Fluoroindole

Two common methods for the reductive cyclization are provided below.

Method A: Catalytic Hydrogenation

Materials:

Procedure:

  • Dissolve the crude enamine intermediate from Step 1 in a suitable solvent such as methanol or ethyl acetate.

  • Carefully add palladium on carbon (5-10% w/w of the enamine).

  • Subject the mixture to hydrogenation. This can be achieved by bubbling hydrogen gas through the solution or by using a Parr hydrogenation apparatus at a pressure of 50-100 psi.

  • Continue the reaction with vigorous stirring for 4-12 hours at room temperature.

  • Monitor the reaction by TLC until the intermediate is consumed.

  • Once the reaction is complete, carefully filter the catalyst through a pad of Celite®. Caution: Palladium on carbon can be pyrophoric when dry; ensure the filter cake is kept wet with the solvent during filtration.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-fluoroindole.

Method B: Reduction with Iron in Acetic Acid

Materials:

  • Crude (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine

  • Iron powder

  • Acetic acid

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask, prepare a mixture of acetic acid and water.

  • Add iron powder (excess, e.g., 5-10 eq) to the acidic solution and heat the mixture to approximately 80-100 °C with vigorous stirring.

  • Dissolve the crude enamine from Step 1 in a minimal amount of acetic acid and add it dropwise to the hot iron suspension.

  • Stir the reaction mixture at 80-100 °C for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron residues.

  • Wash the filter cake with ethyl acetate.

  • Combine the filtrates and carefully neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-fluoroindole.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization start This compound reagents1 DMF-DMA, DMF start->reagents1 process1 Reflux (100-120°C, 2-4h) reagents1->process1 intermediate (E)-2-(2-fluoro-6-nitrophenyl) -N,N-dimethylvinanamine process1->intermediate reagents2 H₂, Pd/C or Fe, Acetic Acid intermediate->reagents2 process2 Reduction and Cyclization reagents2->process2 product 4-Fluoroindole process2->product

Caption: Synthetic workflow for 4-fluoroindole.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 2-Fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-nitrotoluene is a versatile building block in organic synthesis, particularly valued in the construction of complex aromatic molecules.[1][2] Its utility stems from the presence of a fluorine atom activated by a strongly electron-withdrawing nitro group positioned ortho to it. This electronic arrangement renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr), making this compound an excellent substrate for the introduction of a wide range of functionalities. The fluorine atom serves as an excellent leaving group, often allowing for milder reaction conditions compared to other halogens. These attributes make it a valuable reagent in the synthesis of intermediates for pharmaceuticals, agrochemicals, and dyes.[1] This document provides detailed protocols and application notes for the SNAr reactions of this compound with various nucleophiles.

General Reaction Mechanism

The nucleophilic aromatic substitution of this compound proceeds through a well-established two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized across the aromatic ring and is effectively stabilized by the electron-withdrawing nitro group. In the subsequent step, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring and yielding the final substituted product.

General mechanism of the SNAr reaction.

Applications in Drug Development and Materials Science

The products derived from SNAr reactions of this compound are valuable intermediates in the synthesis of a wide array of functional molecules. In the pharmaceutical industry, the resulting substituted nitrotoluenes can be further elaborated to generate novel drug candidates. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, such as amide bond formation. In materials science, these compounds can serve as precursors for the synthesis of dyes, polymers, and other advanced materials with tailored electronic and optical properties.

Experimental Protocols

The following protocols are representative examples for the SNAr of this compound with different classes of nucleophiles. These protocols are based on established procedures for similar activated fluoroarenes and may require optimization for specific substrates.[3]

Protocol 1: Reaction with Primary and Secondary Amines

This protocol describes a general procedure for the synthesis of N-substituted 2-amino-6-nitrotoluene derivatives.

Materials:

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in DMF or DMSO.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (K₂CO₃ or Et₃N, 2.0 eq).[3]

  • Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data Summary (Illustrative Examples):

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineK₂CO₃DMF804>95
PiperidineEt₃NDMSO606>95
AnilineK₂CO₃DMF1001285-95
p-ToluidineK₂CO₃DMF1001285-95

Note: The data in this table are illustrative and based on typical outcomes for SNAr reactions with activated fluoroarenes. Specific yields may vary depending on the exact reaction conditions and the nature of the nucleophile.

Protocol 2: Reaction with Phenols

This protocol describes a general procedure for the synthesis of 2-aryloxy-6-nitrotoluene derivatives.

Materials:

  • This compound

  • Phenol (B47542) or substituted phenol (e.g., p-cresol)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) as a base

  • Dimethylformamide (DMF) or Acetonitrile (MeCN) as a solvent

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the phenol (1.2 eq) and the base (K₂CO₃ or Cs₂CO₃, 1.5 eq) in DMF or MeCN.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to 80-120 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Quantitative Data Summary (Illustrative Examples):

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃DMF100880-90
p-CresolCs₂CO₃DMF100685-95
4-MethoxyphenolK₂CO₃MeCN801280-90

Note: The data in this table are illustrative and based on typical outcomes for SNAr reactions with activated fluoroarenes. Specific yields may vary depending on the exact reaction conditions and the nature of the nucleophile.

Protocol 3: Reaction with Thiols

This protocol outlines the synthesis of 2-(arylthio)-6-nitrotoluene derivatives.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl (B1604629) mercaptan)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) as a base

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF) as a solvent

  • Ethyl acetate

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend the base (K₂CO₃, 1.5 eq, or NaH, 1.2 eq) in the anhydrous solvent.

  • Slowly add the thiol (1.1 eq) and stir for 20-30 minutes at room temperature (or 0 °C for NaH) to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Stir the reaction at room temperature or heat gently (e.g., 50 °C) until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Quantitative Data Summary (Illustrative Examples):

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK₂CO₃DMF503>90
Benzyl mercaptanNaHTHFrt2>90
4-MethylthiophenolK₂CO₃DMF503>90

Note: The data in this table are illustrative and based on typical outcomes for SNAr reactions with activated fluoroarenes. Specific yields may vary depending on the exact reaction conditions and the nature of the nucleophile.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a nucleophilic aromatic substitution reaction with this compound.

experimental_workflow start Start dissolve Dissolve this compound in an appropriate solvent start->dissolve add_reagents Add nucleophile and base dissolve->add_reagents react Stir at specified temperature and time add_reagents->react monitor Monitor reaction progress by TLC react->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Purification by column chromatography workup->purify characterize Characterization of product (NMR, MS, etc.) purify->characterize end_node End characterize->end_node

A generalized workflow for SNAr reactions.

Safety Information

This compound is a chemical that should be handled with care. It may be harmful if swallowed, inhaled, or absorbed through the skin.[1] It is important to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The SNAr reactions of this compound provide a versatile and efficient method for the synthesis of a variety of substituted nitroaromatic compounds. The protocols outlined in these application notes can be readily adapted for different nucleophiles and serve as a valuable starting point for the development of novel molecules in drug discovery and materials science. The high reactivity of this compound makes it an attractive building block for the synthesis of complex molecular architectures.

References

Application Notes and Protocols for the Reduction of 2-Fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reduction of 2-Fluoro-6-nitrotoluene to its corresponding aniline, 3-Fluoro-2-methylaniline. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. The protocols herein describe common and effective methods for this reduction, including catalytic hydrogenation and chemical reduction techniques.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. The presence of a fluorine atom on the aromatic ring in this compound necessitates a careful selection of reduction methodology to ensure high chemoselectivity and avoid potential dehalogenation. The resulting product, 3-Fluoro-2-methylaniline, is a valuable building block in medicinal chemistry and materials science. This application note details three widely used and reliable protocols for this transformation.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes key quantitative parameters for the described reduction protocols. These values are based on established procedures for the target molecule and analogous compounds, providing a solid foundation for experimental design and optimization.

MethodReagent/CatalystSolvent(s)Temperature (°C)PressureReaction Time (h)Typical Yield (%)
Catalytic Hydrogenation 2 wt% Pd/CMethanol (B129727) or Ethanol (B145695)801 MPa (H₂)2 - 4>98
Chemical Reduction (Fe) Iron powder, Ammonium (B1175870) Chloride (NH₄Cl)Ethanol/Water (e.g., 4:1)Reflux (~80)Atmospheric1 - 3High
Chemical Reduction (SnCl₂) Stannous Chloride dihydrate (SnCl₂·2H₂O)Ethanol50 - 70Atmospheric1 - 2Good to High

Experimental Protocols

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from the successful hydrogenation of the analogous 2-chloro-6-nitrotoluene (B1664060) and is a highly efficient method for the clean reduction of the nitro group.[1]

Materials:

  • This compound

  • Palladium on carbon (2 wt% Pd/C)

  • Methanol or Ethanol

  • Pressurized hydrogenation vessel (autoclave)

  • Hydrogen gas source

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable pressurized hydrogenation vessel, dissolve this compound (1 equivalent) in methanol or ethanol.

  • Carefully add the 2 wt% Pd/C catalyst to the solution. The amount of catalyst can typically range from 1-5 mol% of the substrate.

  • Seal the vessel and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 1 MPa.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by observing hydrogen uptake or by analytical techniques such as TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the vessel to room temperature, carefully vent the excess hydrogen pressure, and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 3-Fluoro-2-methylaniline.

  • The crude product can be purified further by distillation or column chromatography if necessary.

Method 2: Chemical Reduction using Iron and Ammonium Chloride

This method offers a cost-effective and scalable alternative to catalytic hydrogenation, avoiding the need for specialized high-pressure equipment.

Materials:

  • This compound

  • Iron powder (fine grade)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1 equivalent), ethanol, and water (a common solvent ratio is 4:1 ethanol:water).

  • Add iron powder (typically 3-5 equivalents) and ammonium chloride (typically 4-5 equivalents) to the mixture.[2]

  • Heat the reaction mixture to reflux with vigorous stirring. An exothermic reaction may be observed.

  • Maintain the reflux for 1-3 hours, monitoring the reaction's completion by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the residue thoroughly with ethanol.

  • Combine the filtrate and washings and remove the ethanol under reduced pressure.

  • The remaining aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purify the crude 3-Fluoro-2-methylaniline by distillation or column chromatography as needed.

Method 3: Chemical Reduction using Stannous Chloride

The reduction of this compound can also be achieved using stannous chloride.[3][4] This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl) (optional, but can accelerate the reaction)

  • Sodium hydroxide (B78521) (NaOH) solution for neutralization

  • Ethyl acetate (B1210297) for extraction

  • Round-bottom flask with a reflux condenser

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add stannous chloride dihydrate (typically 3-4 equivalents) to the solution.

  • If desired, a catalytic amount of concentrated HCl can be added.

  • Heat the reaction mixture to 50-70°C with stirring.

  • Monitor the reaction for 1-2 hours until completion is observed by TLC.

  • After the reaction is complete, cool the mixture and carefully neutralize it with an aqueous solution of sodium hydroxide.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Fluoro-2-methylaniline.

  • Further purification can be achieved by distillation or column chromatography.

Visualizations

Caption: Reaction scheme for the reduction of this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine this compound, solvent, and reducing agent/catalyst in a reaction flask. B Heat the mixture to the specified temperature and pressure. A->B C Monitor reaction progress by TLC or GC-MS. B->C D Cool the reaction mixture. C->D E Filter to remove catalyst/ inorganic salts. D->E F Remove solvent under reduced pressure. E->F G (If necessary) Perform aqueous work-up and extraction with an organic solvent. F->G H Purify the crude product by distillation or column chromatography. G->H

Caption: General experimental workflow for the reduction.

References

Application Notes and Protocols for the Leimgruber-Batcho Synthesis of 7-Fluoroindole from 2-Fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Leimgruber-Batcho indole (B1671886) synthesis is a versatile and widely utilized method for the preparation of indoles, particularly those unsubstituted at the 2- and 3-positions.[1] This method proceeds via a two-step sequence involving the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to yield the indole core.[1] These application notes provide a detailed protocol for the synthesis of 7-fluoroindole, a valuable building block in medicinal chemistry, starting from 2-fluoro-6-nitrotoluene. The protocol is based on the general principles of the Leimgruber-Batcho synthesis, and representative quantitative data are provided.

Overall Reaction Scheme:

Scheme 1: Overall reaction for the Leimgruber-Batcho synthesis of 7-fluoroindole.

Experimental Protocols

Part 1: Synthesis of (E)-1-(Dimethylamino)-2-(2-fluoro-6-nitrophenyl)ethene (Enamine Intermediate)

This procedure details the formation of the enamine intermediate from this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
This compound155.125.00 g32.21.0
N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA)119.1611.5 g (12.2 mL)96.63.0
Pyrrolidine (B122466)71.126.88 g (8.0 mL)96.73.0
N,N-Dimethylformamide (DMF)73.0950 mL--
Ethyl acetate (B1210297)88.11As needed--
Hexane (B92381)86.18As needed--

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.00 g, 32.2 mmol).

  • Add N,N-dimethylformamide (DMF, 50 mL) to dissolve the starting material.

  • To the stirred solution, add pyrrolidine (6.88 g, 96.7 mmol) followed by N,N-dimethylformamide dimethyl acetal (DMF-DMA, 11.5 g, 96.6 mmol).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The formation of the enamine is typically indicated by the appearance of an intense red color.[1]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.

  • The crude product, a dark red oil or solid, can be purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexane as the eluent, or used directly in the next step.

Expected Yield: 75-85% (representative).

Part 2: Reductive Cyclization to 7-Fluoroindole

This section describes the reduction of the nitro group and subsequent cyclization of the enamine intermediate to form the final product, 7-fluoroindole. Several reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and effective method.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
(E)-1-(Dimethylamino)-2-(2-fluoro-6-nitrophenyl)ethene210.215.00 g23.8
10% Palladium on carbon (Pd/C)-0.50 g-
Ethyl acetate or Tetrahydrofuran (THF)-100 mL-
Hydrogen gas (H₂)2.02As needed-
Celite®-As needed-

Procedure:

  • In a hydrogenation vessel (e.g., a Parr shaker bottle), dissolve the crude or purified enamine intermediate (5.00 g, 23.8 mmol) in a suitable solvent such as ethyl acetate or THF (100 mL).

  • Carefully add 10% palladium on carbon (0.50 g, 10 wt%) to the solution.

  • Seal the vessel and connect it to a hydrogenation apparatus.

  • Purge the vessel with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature until the hydrogen uptake ceases (typically 4-8 hours). Monitor the reaction by TLC for the disappearance of the enamine and the formation of the indole product.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (ethyl acetate or THF).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 7-fluoroindole.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 7-fluoroindole.

Alternative Reducing Agents:

Reducing AgentSolventConditionsNotes
Raney Nickel / HydrazineEthanolRefluxOften used in industrial settings.[1]
Iron powder / Acetic acidAcetic acid80-100 °CA classical and cost-effective method.
Stannous chlorideEthanol / HClRoom Temp. to RefluxEffective but can require careful pH control during workup.
Sodium dithioniteMethanol / WaterRefluxA milder reducing agent.[2]

Expected Yield: 60-75% (representative).

Data Presentation

Table 1: Summary of Reaction Parameters and Representative Yields

StepStarting MaterialKey ReagentsSolventTemperatureTime (h)ProductRepresentative Yield (%)
1This compoundDMF-DMA, PyrrolidineDMF110-120 °C4-6(E)-1-(Dimethylamino)-2-(2-fluoro-6-nitrophenyl)ethene80
2Enamine Intermediate10% Pd/C, H₂Ethyl AcetateRoom Temp.4-87-Fluoroindole70

Mandatory Visualization

Leimgruber_Batcho_Workflow Start This compound Step1 Enamine Formation (Reflux, 4-6h) Start->Step1 Reagents1 DMF-DMA Pyrrolidine DMF Reagents1->Step1 Intermediate (E)-1-(Dimethylamino)-2- (2-fluoro-6-nitrophenyl)ethene Step1->Intermediate Step2 Reductive Cyclization (RT, 4-8h) Intermediate->Step2 Reagents2 10% Pd/C, H₂ (50 psi) Ethyl Acetate Reagents2->Step2 Workup Filtration Concentration Step2->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 7-Fluoroindole Purification->Product

Caption: Leimgruber-Batcho synthesis workflow for 7-fluoroindole.

References

Application Note: Catalytic Reduction of 2-Fluoro-6-nitrotoluene to 2-Fluoro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reduction of the nitro group in 2-Fluoro-6-nitrotoluene is a critical transformation for the synthesis of 2-Fluoro-6-methylaniline, a valuable intermediate in the development of pharmaceuticals and agrochemicals. Catalytic hydrogenation is a widely employed, efficient, and scalable method for this conversion. This application note provides a detailed overview of various catalytic systems, experimental protocols, and expected outcomes for this important reaction.

Catalyst Selection Considerations

The choice of catalyst is paramount for achieving high yield and selectivity in the reduction of this compound. The presence of a fluorine atom on the aromatic ring introduces the potential for hydrodehalogenation, an undesired side reaction. Therefore, catalyst selection must balance reactivity with chemoselectivity.

  • Palladium on Carbon (Pd/C): A highly active and common catalyst for nitro group reduction.[1] While efficient, it can sometimes promote dehalogenation of aryl halides.[2] The reaction conditions, such as temperature and pressure, can be optimized to minimize this side reaction. For the closely related 2-chloro-6-nitrotoluene, Pd/C has been shown to provide high selectivity with minimal dehalogenation under optimized conditions.[3]

  • Raney Nickel: A robust and cost-effective catalyst, often favored for the reduction of halogenated nitroarenes due to a lower propensity for causing dehalogenation compared to palladium catalysts.[4] It is a pyrophoric reagent and requires careful handling.

  • Platinum(IV) Oxide (PtO2, Adams' catalyst): A powerful hydrogenation catalyst that is effective for the reduction of a wide range of functional groups, including nitroarenes. It is generally less prone to causing dehalogenation than palladium catalysts under standard conditions.

Summary of Expected Results

The catalytic reduction of this compound can be achieved with high efficiency using various catalytic systems. The choice of catalyst and reaction conditions will influence the reaction time, yield, and selectivity. The following table summarizes typical conditions and expected outcomes for the reduction using common catalysts.

Data Presentation

CatalystHydrogen SourceSolventTemperature (°C)Pressure (atm)Reaction Time (h)Typical Yield (%)Notes
5% Pd/CH₂ gasMethanol (B129727) or Ethanol (B145695)25 - 801 - 102 - 6>95Conditions should be optimized to minimize potential dehalogenation. Based on data for 2-chloro-6-nitrotoluene, high selectivity is achievable.[3]
Raney NiH₂ gasEthanol25 - 601 - 504 - 12>90Often preferred for halogenated substrates to avoid dehalogenation.[4] Pyrophoric, handle with care.
PtO₂H₂ gasEthanol or Acetic Acid25 - 501 - 53 - 8>95Strong catalyst, generally good for selective nitro reduction.
Pd/CAmmonium formateMethanolRefluxN/A1 - 3>95Catalytic transfer hydrogenation can be a milder alternative to using H₂ gas.[1]

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. Raney Nickel is pyrophoric and must be handled with extreme care under an inert atmosphere or as a slurry in water or a suitable solvent. Hydrogen gas is flammable and should be handled with appropriate safety measures.

Protocol 1: Reduction using Palladium on Carbon (Pd/C) and Hydrogen Gas

This protocol is adapted from the procedure for the closely related 2-chloro-6-nitrotoluene.[3]

Materials:

  • This compound

  • 5% Palladium on Carbon (Pd/C)

  • Methanol (or Ethanol)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • To a hydrogenation flask, add this compound (1.0 eq).

  • Add methanol (or ethanol) to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Carefully add 5% Pd/C (typically 1-5 mol% of Pd relative to the substrate).

  • Seal the flask and purge the system with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced with hydrogen.

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 25-80 °C).

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.

  • Purge the system with an inert gas.

  • Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-Fluoro-6-methylaniline.

  • The crude product can be purified by distillation or recrystallization if necessary.

Protocol 2: Reduction using Raney Nickel and Hydrogen Gas

Materials:

  • This compound

  • Raney Nickel (slurry in water or ethanol)

  • Ethanol

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Equipment:

  • Hydrogenation apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • In a hydrogenation flask, add this compound (1.0 eq) dissolved in ethanol.

  • Carefully add the Raney Nickel slurry (typically 5-10 wt% relative to the substrate) to the reaction mixture.

  • Seal the flask and follow the same purging procedure as in Protocol 1 to replace the air with hydrogen.

  • Pressurize the vessel with hydrogen (e.g., 1-50 atm) and stir vigorously at room temperature or with gentle heating (up to 60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen and purge with an inert gas.

  • Filter the mixture through a pad of filter aid to remove the Raney Nickel. The filter cake should be kept wet to prevent ignition.

  • Concentrate the filtrate under reduced pressure to yield the product.

Protocol 3: Reduction using Platinum(IV) Oxide (PtO₂) and Hydrogen Gas

Materials:

  • This compound

  • Platinum(IV) Oxide (PtO₂)

  • Ethanol or Acetic Acid

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Equipment:

  • Hydrogenation apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • To a hydrogenation flask, add this compound (1.0 eq) and the solvent (ethanol or acetic acid).

  • Add PtO₂ (typically 1-3 mol% relative to the substrate).

  • Seal the flask and perform the hydrogen purging sequence as described in Protocol 1.

  • Pressurize the vessel with hydrogen (e.g., 1-5 atm) and stir the mixture at room temperature.

  • Monitor the reaction until the starting material is consumed.

  • After the reaction is complete, vent the hydrogen and purge with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst.

  • If acetic acid was used as the solvent, it can be removed under reduced pressure, and the residue can be neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. If ethanol was used, direct concentration of the filtrate will yield the product.

Mandatory Visualization

Catalytic_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation start Start dissolve Dissolve this compound in Solvent start->dissolve add_catalyst Add Catalyst (Pd/C, Raney Ni, or PtO₂) dissolve->add_catalyst setup_reactor Seal Reactor & Purge with Inert Gas add_catalyst->setup_reactor introduce_h2 Introduce Hydrogen Gas setup_reactor->introduce_h2 react Stir under Controlled Temperature & Pressure introduce_h2->react monitor Monitor Reaction Progress (TLC, GC-MS) react->monitor monitor->react Incomplete depressurize Depressurize & Purge with Inert Gas monitor->depressurize Complete filter_catalyst Filter to Remove Catalyst depressurize->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate purify Purify Product (Distillation/Recrystallization) concentrate->purify end 2-Fluoro-6-methylaniline purify->end

References

Application Notes and Protocols for the Synthesis of N-(3-fluoro-o-tolyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the two-step synthesis of N-(3-fluoro-o-tolyl)benzamide, a valuable building block in medicinal chemistry and drug development, starting from 2-Fluoro-6-nitrotoluene. The synthesis involves the reduction of the nitro group followed by an amide coupling reaction.

Introduction

The synthesis of complex organic molecules is a cornerstone of pharmaceutical research and development. N-aryl benzamides are a common structural motif in a wide array of biologically active compounds. This application note outlines a reliable and reproducible two-step synthesis of N-(3-fluoro-o-tolyl)benzamide. The first step involves the chemoselective reduction of the nitro group of this compound to yield 3-fluoro-2-methylaniline (B146951). The second step is the formation of the amide bond via a Schotten-Baumann reaction between 3-fluoro-2-methylaniline and benzoyl chloride. The protocols provided are designed for easy implementation in a standard laboratory setting, offering a clear pathway to this important intermediate.

Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediate, and the final product.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
This compoundthis compoundC₇H₆FNO₂155.13[1][2][3]Colorless to light yellow liquid[2]6.5-7[1][2]97 / 11 mmHg[1][2]1.27 (at 25 °C)[1][2]1.523[1][2]
3-fluoro-2-methylaniline3-fluoro-2-methylanilineC₇H₈FN125.14[4][5]Liquid[4]7[4]89-91 / 15 mmHg[4]1.099 (at 25 °C)[4]1.542[4]
N-(3-fluoro-o-tolyl)benzamideN-(3-fluoro-o-tolyl)benzamideC₁₄H₁₂FNO229.25SolidNot availableNot availableNot availableNot available

Experimental Workflow

The overall synthetic pathway is depicted in the following diagram.

SynthesisWorkflow Synthesis of N-(3-fluoro-o-tolyl)benzamide cluster_step1 Step 1: Reduction cluster_step2 Step 2: Amidation Start This compound Reduction Reduction with SnCl2·2H2O in Ethanol Start->Reduction SnCl2·2H2O, Ethanol, HCl (cat.) Reflux Intermediate 3-fluoro-2-methylaniline Amidation Schotten-Baumann Reaction (Benzoyl Chloride, aq. NaOH) Intermediate->Amidation Benzoyl Chloride, NaOH Dichloromethane/Water FinalProduct N-(3-fluoro-o-tolyl)benzamide Reduction->Intermediate Work-up & Purification Amidation->FinalProduct Work-up & Purification

References

Application Notes and Protocols: Reduction of 2-Fluoro-6-nitrotoluene with Stannous Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a crucial route to aromatic amines. These amines are versatile building blocks in the preparation of a wide range of pharmaceuticals, agrochemicals, and dyes. 2-Fluoro-6-nitrotoluene is a valuable starting material, and its reduction to 3-Fluoro-2-methylaniline is a key step in the synthesis of various complex molecules.[1] The presence of the fluorine atom can enhance the pharmacological properties of the final active pharmaceutical ingredient (API), such as metabolic stability and binding affinity.

This document provides detailed application notes and protocols for the reduction of this compound to 3-Fluoro-2-methylaniline using stannous chloride (SnCl₂). Stannous chloride is a classical and effective reagent for this transformation, often preferred for its chemoselectivity in the presence of other reducible functional groups.[2]

Reaction Overview

The primary reaction involves the reduction of the nitro group (-NO₂) of this compound to an amino group (-NH₂) using stannous chloride in the presence of a proton source, typically a strong acid like hydrochloric acid (HCl). The reaction proceeds through the transfer of electrons from the Sn(II) salt to the nitro group.[3]

Reaction reactant This compound product 3-Fluoro-2-methylaniline reactant->product Reduction reagent SnCl2, HCl Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine this compound, SnCl2, and Solvent B Add HCl and Heat A->B C Monitor Reaction by TLC B->C D Cool and Basify with NaOH C->D E Extract with Organic Solvent D->E F Wash and Dry Organic Layer E->F G Remove Solvent F->G H Vacuum Distillation / Chromatography G->H I Characterize Product H->I

References

Application Note: A Detailed Protocol for the Oxidation of 2-Fluoro-6-nitrotoluene to 2-fluoro-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive experimental procedure for the synthesis of 2-fluoro-6-nitrobenzoic acid, a valuable intermediate in the development of pharmaceuticals and other advanced materials, through the oxidation of 2-fluoro-6-nitrotoluene. The protocol detailed below utilizes potassium permanganate (B83412) as a robust oxidizing agent to achieve this transformation.

Introduction

2-Fluoro-6-nitrobenzoic acid is a key building block in organic synthesis, particularly in the preparation of various therapeutic agents. The controlled oxidation of the methyl group of this compound presents a direct and efficient route to this important carboxylic acid derivative. This document outlines a detailed, step-by-step protocol for this chemical transformation, including reaction setup, workup, purification, and characterization of the final product. The procedure is designed to be readily implemented in a standard laboratory setting.

Reaction Scheme

Figure 1: General reaction scheme for the oxidation of this compound to 2-fluoro-6-nitrobenzoic acid.

Experimental Protocol

This protocol is adapted from established laboratory procedures for the oxidation of substituted toluenes.[1]

Materials:

  • This compound (FW: 155.13 g/mol )

  • Potassium permanganate (KMnO₄, FW: 158.03 g/mol )

  • Water (H₂O)

  • Diethyl ether ((C₂H₅)₂O)

  • Ethyl acetate (B1210297) (CH₃COOC₂H₅)

  • Concentrated hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

Equipment:

  • Round-bottom flask (appropriate size for the scale of the reaction)

  • Reflux condenser

  • Heating mantle with a stirrer

  • Stir bar

  • Buchner funnel and filter flask

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

  • To this, add a suspension of potassium permanganate (102 g, 0.65 mol) in water (1.4 L).[1]

  • Reaction: The reaction mixture is heated to reflux with vigorous stirring for 4 hours.[1]

  • Workup:

    • After 4 hours, the reaction mixture is cooled to room temperature.

    • The mixture is then filtered to remove the manganese dioxide byproduct. The filter cake is washed with diethyl ether.

    • The aqueous phase is transferred to a separatory funnel and acidified to a pH of 2 using concentrated hydrochloric acid.[1]

    • The acidified aqueous phase is then extracted with ethyl acetate.

    • The combined organic phases are washed with brine.

  • Purification:

    • The organic phase is dried over anhydrous magnesium sulfate.

    • The drying agent is removed by filtration.

    • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Characterization: The final product, 2-fluoro-6-nitrobenzoic acid, is obtained as a light yellow powder.[1] The product should be characterized by appropriate analytical methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The melting point of the product can also be determined and compared to the literature value (150 °C).[1]

Data Presentation

The following table summarizes the key quantitative data from a representative experiment for the synthesis of 2-fluoro-6-nitrobenzoic acid.

ParameterValueReference
Starting MaterialThis compound
Oxidizing AgentPotassium Permanganate (KMnO₄)[1]
Molar Ratio (Substrate:Oxidant)1 : 0.65 (based on 0.65 mol KMnO₄)[1]
SolventWater[1]
Reaction TemperatureReflux[1]
Reaction Time4 hours[1]
Product Yield11.81 g (40%)[1]
Product AppearanceLight yellow powder[1]
Melting Point150 °C[1]

Alternative Oxidation Method

While the potassium permanganate method is effective, another reported method for the oxidation of this compound involves the use of concentrated nitric acid at 100°C.[2][3] Although less detailed in the available literature, this alternative may be suitable for certain applications. A similar oxidation of p-nitrotoluene to p-nitrobenzoic acid has been successfully carried out using sodium dichromate and concentrated sulfuric acid, which could also be adapted for this synthesis.[4]

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Characterization start 1. Add this compound, KMnO₄, and H₂O to flask reflux 2. Heat to reflux for 4 hours start->reflux Stirring cool 3. Cool to room temperature reflux->cool filter 4. Filter and wash with diethyl ether cool->filter acidify 5. Acidify aqueous phase with HCl (pH 2) filter->acidify extract 6. Extract with ethyl acetate acidify->extract wash 7. Wash organic phase with brine extract->wash dry 8. Dry organic phase with MgSO₄ wash->dry concentrate 9. Concentrate under reduced pressure dry->concentrate product 10. 2-Fluoro-6-nitrobenzoic acid (light yellow powder) concentrate->product characterize 11. Characterize by NMR, IR, MS, and melting point product->characterize

Caption: Workflow for the synthesis of 2-fluoro-6-nitrobenzoic acid.

Safety Precautions

  • This experiment should be conducted in a well-ventilated fume hood.

  • Potassium permanganate is a strong oxidizing agent and should be handled with care.

  • Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organic solvents are flammable and should be kept away from ignition sources.

Conclusion

This application note provides a detailed and reliable protocol for the oxidation of this compound to 2-fluoro-6-nitrobenzoic acid using potassium permanganate. The provided data and workflow diagram offer a clear guide for researchers in the fields of medicinal chemistry and materials science, facilitating the synthesis of this important chemical intermediate.

References

Troubleshooting & Optimization

identifying byproducts in the synthesis of 2-Fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-6-nitrotoluene. The information addresses common issues related to byproduct formation and identification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for the synthesis of this compound is the electrophilic nitration of 2-fluorotoluene (B1218778) using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

Q2: What are the primary byproducts I should expect in the synthesis of this compound?

A2: The primary byproducts are positional isomers of this compound. Due to the directing effects of the fluorine (ortho-, para-directing) and methyl (ortho-, para-directing) groups on the aromatic ring of 2-fluorotoluene, nitration can occur at various positions. The most common isomeric byproducts are:

  • 2-Fluoro-3-nitrotoluene

  • 2-Fluoro-4-nitrotoluene

  • 2-Fluoro-5-nitrotoluene

Under more forcing reaction conditions (e.g., higher temperatures, excess nitrating agent), dinitrated byproducts such as 2-fluoro-x,y-dinitrotoluene may also be formed.

Q3: How can I minimize the formation of these isomeric byproducts?

A3: Optimizing reaction conditions is key to improving the regioselectivity for this compound. This includes:

  • Temperature Control: Lowering the reaction temperature generally favors the formation of specific isomers and can reduce the rate of side reactions.

  • Choice of Nitrating Agent: The strength and composition of the nitrating agent can influence isomer distribution.

  • Catalyst Selection: The use of specific solid acid catalysts can significantly alter the regioselectivity of the nitration reaction.

Q4: What analytical techniques are recommended for identifying and quantifying byproducts in my reaction mixture?

A4: The most effective analytical methods for separating and quantifying the isomers of fluoronitrotoluene are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation of volatile isomers and allows for their identification based on their mass spectra and retention times.

  • High-Performance Liquid Chromatography (HPLC): Particularly with specialized columns such as those with pentafluorophenyl (PFP) stationary phases, HPLC can achieve good separation of positional isomers.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low yield of this compound and high proportion of other isomers. Suboptimal reaction temperature, incorrect ratio of nitrating agents, or inappropriate catalyst.Systematically vary the reaction temperature to find the optimal point for the desired isomer. Adjust the molar ratio of nitric acid to sulfuric acid. Investigate the use of alternative catalysts, such as solid acids, which have been shown to influence isomer distribution.
Presence of significant amounts of dinitrated byproducts. Reaction conditions are too harsh (high temperature, prolonged reaction time, or excess nitrating agent).Reduce the reaction temperature and shorten the reaction time. Use a stoichiometric amount of the nitrating agent relative to the 2-fluorotoluene.
Difficulty in separating this compound from its isomers by column chromatography. The isomers have very similar polarities.Employ fractional distillation under reduced pressure as a preliminary purification step. For analytical and small-scale preparative separation, utilize HPLC with a PFP column, which offers different selectivity compared to standard C18 columns.
Unidentified peaks in GC-MS or HPLC chromatogram. Formation of unexpected byproducts or degradation of the product.Ensure the starting materials are pure. Analyze the unidentified peaks by comparing their mass spectra to library data and considering potential side reactions such as oxidation of the methyl group.

Quantitative Data

The regioselectivity of the nitration of 2-fluorotoluene is highly dependent on the reaction conditions. The following table summarizes the product distribution obtained under specific catalytic conditions as reported in the literature.

CatalystTemperature (°C)Conversion (%)2-Fluoro-3-nitrotoluene (%)2-Fluoro-4-nitrotoluene (%)2-Fluoro-5-nitrotoluene (%)This compound (%)
MoO₃/SiO₂9055.22.73.288.95.2
Fe/Mo/SiO₂9054.94.18.484.72.8
H-beta9035.61.71.295.61.5

Data adapted from "Solid acid catalysts for fluorotoluene nitration using nitric acid," Green Chem., 2003, 5, 720-723.

Experimental Protocols

General Procedure for Nitration of 2-Fluorotoluene
  • Preparation of Nitrating Mixture: In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath. Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

  • Nitration Reaction: To a separate reaction vessel containing 2-fluorotoluene, slowly add the pre-cooled nitrating mixture dropwise. Maintain the reaction temperature between 0 °C and 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature for a specified time. Monitor the progress of the reaction by taking aliquots and analyzing them by GC-MS or HPLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Separate the organic layer. Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate, and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product, a mixture of isomers, can be further purified by fractional distillation or preparative HPLC.

GC-MS Method for Isomer Analysis
  • Column: A capillary column suitable for separating aromatic isomers, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Hold: Maintain at 200 °C for 5 minutes.

  • Carrier Gas: Helium, at a constant flow rate of 1 mL/min.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

Visualizations

Synthesis_and_Byproduct_Formation cluster_products Product Mixture 2-Fluorotoluene 2-Fluorotoluene Reaction Reaction 2-Fluorotoluene->Reaction Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4)->Reaction This compound (Desired Product) This compound (Desired Product) Reaction->this compound (Desired Product) Major Pathway (Optimized) 2-Fluoro-3-nitrotoluene 2-Fluoro-3-nitrotoluene Reaction->2-Fluoro-3-nitrotoluene Byproduct 2-Fluoro-4-nitrotoluene 2-Fluoro-4-nitrotoluene Reaction->2-Fluoro-4-nitrotoluene Byproduct 2-Fluoro-5-nitrotoluene 2-Fluoro-5-nitrotoluene Reaction->2-Fluoro-5-nitrotoluene Byproduct Dinitrated Products Dinitrated Products Reaction->Dinitrated Products Byproduct (Harsher Conditions)

Caption: Synthesis of this compound and formation of byproducts.

Experimental_Workflow Start Start Nitration of 2-Fluorotoluene Nitration of 2-Fluorotoluene Start->Nitration of 2-Fluorotoluene Reaction Work-up Reaction Work-up Nitration of 2-Fluorotoluene->Reaction Work-up Crude Product Analysis Crude Product Analysis Reaction Work-up->Crude Product Analysis GC-MS Analysis GC-MS Analysis Crude Product Analysis->GC-MS Analysis Identify & Quantify HPLC Analysis HPLC Analysis Crude Product Analysis->HPLC Analysis Identify & Quantify Purification Purification Crude Product Analysis->Purification Isolate Product Fractional Distillation Fractional Distillation Purification->Fractional Distillation Preparative HPLC Preparative HPLC Purification->Preparative HPLC Pure this compound Pure this compound Fractional Distillation->Pure this compound Preparative HPLC->Pure this compound

Caption: Experimental workflow for synthesis, analysis, and purification.

Technical Support Center: Optimizing Reaction Yield for the Reduction of 2-Fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical reduction of 2-Fluoro-6-nitrotoluene to its corresponding amine, 2-fluoro-6-aminotoluene. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. This guide aims to provide practical advice to optimize reaction yields and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the reduction of this compound?

A1: The most prevalent methods for the reduction of this compound include catalytic hydrogenation and chemical reduction using metals in acidic media. Common choices for catalytic hydrogenation involve catalysts such as Palladium on carbon (Pd/C) and Raney Nickel. For chemical reductions, stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl) or iron (Fe) powder with HCl are frequently employed.[1]

Q2: What is the primary challenge encountered during the reduction of this compound?

A2: A significant challenge is preventing hydrodefluorination (loss of the fluorine atom), which leads to the formation of undesired byproducts. This is a common issue in the hydrogenation of halogenated nitroaromatic compounds.[2] The choice of catalyst and reaction conditions plays a critical role in minimizing this side reaction.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reduction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][3] These techniques allow for the tracking of the disappearance of the starting material (this compound) and the appearance of the desired product (2-fluoro-6-aminotoluene).

Q4: Are there any safety precautions I should be aware of?

A4: Yes. Catalytic hydrogenations involve flammable hydrogen gas and should be conducted in a well-ventilated area using appropriate equipment. Raney Nickel is pyrophoric and must be handled with care under an inert atmosphere.[4] Reactions involving acids should be performed in a fume hood with appropriate personal protective equipment. This compound itself is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[5]

Troubleshooting Guides

This section addresses common issues encountered during the reduction of this compound.

Issue 1: Low Yield of 2-Fluoro-6-aminotoluene
Potential Cause Suggested Solution(s)
Incomplete Reaction - Catalytic Hydrogenation: Ensure the catalyst is active. Use fresh catalyst if necessary. Increase hydrogen pressure and/or reaction time. Check for catalyst poisons in the starting material or solvent.[6] - Metal/Acid Reduction: Increase the molar equivalents of the metal (Fe or SnCl₂). Ensure the acid concentration is sufficient to maintain a low pH.
Side Reactions (e.g., Hydrodefluorination) - Catalytic Hydrogenation: Use a less active catalyst or add a catalyst poison like diphenylsulfide to improve chemoselectivity.[2] Optimize reaction temperature and pressure; lower temperatures and pressures are generally preferred to minimize dehalogenation. - General: Consider switching to a milder reducing agent, such as stannous chloride, which is often more selective for the nitro group reduction in the presence of halogens.[7]
Product Degradation - Prolonged reaction times or high temperatures can lead to product degradation. Monitor the reaction closely and stop it once the starting material is consumed.
Poor Work-up Procedure - Ensure complete extraction of the product from the reaction mixture. The product, 2-fluoro-6-aminotoluene, is a base, so adjusting the pH of the aqueous layer to be basic during work-up will ensure it is in its free-base form for extraction into an organic solvent.
Issue 2: Formation of Impurities
Potential Cause Suggested Solution(s)
Hydrodefluorination - As mentioned above, optimize catalyst and reaction conditions. Raney Nickel is sometimes preferred over Pd/C for substrates where dehalogenation is a concern.[2]
Over-reduction - In some cases, particularly with very active catalysts, the aromatic ring can be partially or fully reduced. Use milder conditions or a more selective catalyst.
Formation of Azo or Azoxy Byproducts - This can occur with some reducing agents, especially if the reaction is not driven to completion. Ensure sufficient reducing agent is used and that the reaction goes to completion.

Data Presentation

The following tables summarize typical reaction conditions and yields for common reduction methods based on analogous reactions and available data.

Table 1: Comparison of Catalytic Hydrogenation Conditions for Nitroarene Reduction

CatalystSubstrate (Analog)SolventTemperature (°C)Pressure (MPa)Reaction Time (h)Yield (%)Reference
Pd/C2-Chloro-6-nitrotolueneNone (Solvent-free)801Not specified>98 (selectivity)[8]
Raney Nickel2-Fluoro-5-nitrobenzene-1,4-diamineAnhydrous Ethanol (B145695)25 - 50Not specified8>90[1]

Table 2: Comparison of Metal/Acid Reduction Conditions for Nitroarene Reduction

ReagentsSubstrate (Analog)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Fe, HCl2-Fluoro-5-nitrobenzene-1,4-diamineEthanol/Water/Acetic AcidReflux (~80-100)1 - 385 - 95[1]
SnCl₂·2H₂O, HCl2-Fluoro-5-nitrobenzene-1,4-diamineEthanol50 - 701 - 285 - 95[1]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from a procedure for the reduction of the analogous 2-chloro-6-nitrotoluene.[8]

  • Preparation: In a suitable hydrogenation reactor, place this compound and a catalytic amount of 10% Pd/C (typically 1-5 mol% of palladium).

  • Solvent: While the analogous chloro-compound was reduced neat, a solvent such as ethanol or methanol (B129727) is commonly used to facilitate the reaction.

  • Reaction: Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to approximately 1 MPa.

  • Temperature: Heat the reaction mixture to around 80°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. The filtrate contains the desired product.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography if necessary.

Protocol 2: Reduction using Stannous Chloride (SnCl₂)

This protocol is a general method for the reduction of aromatic nitro compounds.[1]

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) to the solution.

  • Reaction: Add concentrated hydrochloric acid and heat the reaction mixture to 50-70°C with stirring.

  • Monitoring: Monitor the reaction for 1-2 hours until completion is observed by TLC.

  • Work-up: Cool the reaction mixture and carefully basify with a concentrated sodium hydroxide (B78521) solution until a precipitate of tin salts forms and the solution is strongly basic.

  • Extraction: Extract the mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product. Purify as required.

Mandatory Visualization

experimental_workflow start Start: this compound reduction Reduction Reaction (Catalytic Hydrogenation or Metal/Acid) start->reduction monitoring Reaction Monitoring (TLC or GC-MS) reduction->monitoring monitoring->reduction Incomplete Reaction workup Reaction Work-up (Filtration/Extraction) monitoring->workup Reaction Complete purification Purification (Distillation or Chromatography) workup->purification product Product: 2-Fluoro-6-aminotoluene purification->product

Caption: A generalized experimental workflow for the reduction of this compound.

troubleshooting_yield low_yield Low Yield Investigate Cause incomplete_reaction Incomplete Reaction - Increase reaction time/temp/pressure - Add more reducing agent - Check catalyst activity low_yield->incomplete_reaction side_reactions Side Reactions (e.g., Defluorination) - Milder conditions - More selective catalyst/reagent low_yield->side_reactions product_degradation Product Degradation - Shorter reaction time - Lower temperature low_yield->product_degradation poor_workup Poor Work-up - Optimize extraction pH - Use appropriate solvent low_yield->poor_workup optimized_yield {Optimized Yield} incomplete_reaction->optimized_yield side_reactions->optimized_yield product_degradation->optimized_yield poor_workup->optimized_yield

Caption: A troubleshooting guide for addressing low reaction yield.

References

Technical Support Center: Purification of 2-Fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the effective purification of 2-Fluoro-6-nitrotoluene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in achieving high purity for this critical reagent.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Persistent Yellow/Brown Coloration in the Purified Product

  • Question: After purification by distillation, my this compound is still yellow or brown. What is the cause and how can I fix it?

  • Answer: Persistent coloration is often due to the presence of nitrophenolic impurities or other thermally unstable side products from the nitration reaction. While distillation is effective at removing isomeric impurities, some colored compounds may co-distill or form during heating.

    • Troubleshooting Steps:

      • Pre-treatment: Before distillation, wash the crude product with a dilute sodium bicarbonate or sodium sulfite (B76179) solution to remove acidic and colored impurities.

      • Adsorbent Treatment: Stir the crude product with activated carbon or alumina (B75360) before distillation to adsorb color-forming bodies.

      • Alternative Purification: If coloration persists, consider using column chromatography, which can be highly effective at separating colored impurities. Reversed-phase chromatography can be particularly useful for removing colored contaminants.[1]

Issue 2: Poor Separation of Isomers During Fractional Distillation

  • Question: I am having difficulty separating this compound from its isomers (e.g., 2-Fluoro-4-nitrotoluene) by fractional distillation. What can I do to improve the separation?

  • Answer: The boiling points of fluoronitrotoluene isomers can be very close, making separation by distillation challenging.

    • Troubleshooting Steps:

      • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing instead of Raschig rings) to increase the number of theoretical plates.

      • Optimize Reflux Ratio: Increase the reflux ratio to improve separation, although this will increase the distillation time.

      • Reduce Pressure: Lowering the vacuum can sometimes increase the boiling point differences between isomers, aiding in their separation.

      • Combine Techniques: Consider a preliminary purification by another method, such as recrystallization, to enrich the desired isomer before final purification by distillation.

Issue 3: Oiling Out During Recrystallization

  • Question: When I try to recrystallize this compound, it separates as an oil instead of forming crystals. How can I prevent this?

  • Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. Given that this compound has a low melting point (6.5-7 °C), this can be a common issue.

    • Troubleshooting Steps:

      • Change Solvent System: Use a lower-boiling point solvent or a mixed solvent system. For example, dissolving the compound in a minimal amount of a good solvent (like ethanol) and then slowly adding a poor solvent (like water) at a controlled temperature can induce crystallization.

      • Lower the Crystallization Temperature: Ensure the solution is cooled slowly and, if necessary, below the melting point of the compound to encourage crystal formation.

      • Seeding: Introduce a small seed crystal of pure this compound to the cooled solution to initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities arise from the nitration of 2-fluorotoluene (B1218778) and include other positional isomers such as 2-fluoro-4-nitrotoluene (B45272) and 2-fluoro-5-nitrotoluene. Dinitrated byproducts (e.g., 2-fluoro-4,6-dinitrotoluene) and residual starting material (2-fluorotoluene) may also be present. The relative amounts of these isomers depend on the specific nitration conditions used.[2]

Q2: Which purification method is best for achieving the highest purity of this compound?

A2: The choice of purification method depends on the scale of the purification and the nature of the impurities.

  • Fractional Vacuum Distillation: Excellent for large-scale purification and for removing isomers with different boiling points.

  • Recrystallization: Effective for removing small amounts of impurities and can yield very high-purity material, especially if the isomeric impurities are present in low concentrations.

  • Column Chromatography: Ideal for small-scale, high-purity applications and for removing impurities with similar boiling points but different polarities, including colored byproducts.

Q3: How can I monitor the purity of my this compound during the purification process?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for monitoring the purity of this compound.[3][4] It allows for the separation and identification of the desired product from its isomers and other impurities. Thin-Layer Chromatography (TLC) can also be used for a quick qualitative assessment of purity, especially when developing a column chromatography method.

Q4: Is this compound thermally stable during distillation?

A4: While aromatic nitro compounds are generally stable, prolonged heating at high temperatures can lead to decomposition. It is recommended to perform the distillation under vacuum to lower the boiling point and minimize the risk of thermal degradation. Explosions have been reported during the distillation of nitrotoluene isomers when excessive heating was employed, especially in the presence of dinitrated impurities.[5]

Data Presentation

Purification TechniqueTypical Purity Achieved (%)Typical Yield (%)Key AdvantagesKey Disadvantages
Fractional Vacuum Distillation 98.0 - 99.570 - 85Scalable, effective for isomer separation.Requires specialized equipment, potential for thermal degradation.
Recrystallization > 99.550 - 70High purity achievable, removes a wide range of impurities.Lower yield, can be challenging due to low melting point.
Column Chromatography > 99.860 - 80Excellent for high-purity, small-scale applications, removes colored impurities.Time-consuming, requires significant solvent volumes.

Note: The values presented in this table are representative and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Experimental Protocols

1. Fractional Vacuum Distillation

This protocol is adapted from general procedures for the purification of nitrotoluene isomers.

  • Objective: To purify crude this compound by separating it from isomers and other impurities based on boiling point differences.

  • Materials:

    • Crude this compound

    • Round-bottom flask

    • Fractionating column (e.g., Vigreux or packed column)

    • Distillation head with condenser and receiving flask

    • Vacuum pump and pressure gauge

    • Heating mantle

    • Stir bar

  • Procedure:

    • Assemble the fractional distillation apparatus. Ensure all glassware is dry and free of cracks.

    • Place the crude this compound and a stir bar into the round-bottom flask.

    • Slowly apply vacuum to the system, aiming for a pressure of approximately 11 mmHg. The boiling point of this compound at this pressure is around 97 °C.[6][7]

    • Begin heating the flask gently with the heating mantle while stirring.

    • Observe the vapor rising through the fractionating column. Collect and discard any initial low-boiling fractions.

    • Collect the main fraction at a stable temperature corresponding to the boiling point of this compound at the applied pressure.

    • Monitor the purity of the collected fractions using GC-MS.

    • Once the desired product has been collected, stop the heating and allow the system to cool before slowly releasing the vacuum.

2. Recrystallization

This protocol is a model procedure based on the properties of this compound and general recrystallization principles.

  • Objective: To obtain high-purity this compound by crystallization from a suitable solvent system.

  • Materials:

    • Partially purified this compound

    • Ethanol (B145695) (or another suitable solvent)

    • Deionized water (as an anti-solvent)

    • Erlenmeyer flask

    • Heating plate

    • Ice bath

    • Buchner funnel and filter paper

  • Procedure:

    • In an Erlenmeyer flask, dissolve the this compound in a minimal amount of warm ethanol.

    • Slowly add deionized water dropwise to the warm solution with swirling until a slight turbidity persists.

    • Add a few more drops of warm ethanol to redissolve the turbidity and obtain a clear solution.

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold ethanol-water mixture.

    • Dry the crystals under vacuum.

3. Column Chromatography

This protocol is a general guide for the chromatographic purification of aromatic nitro compounds.

  • Objective: To achieve high-purity this compound by separating it from impurities based on polarity.

  • Materials:

    • Crude or partially purified this compound

    • Silica (B1680970) gel (60-120 mesh)

    • Chromatography column

    • Hexane (B92381) and Ethyl Acetate (or other suitable eluents)

    • Collection tubes

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack the chromatography column.

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the eluent to facilitate the separation of compounds.

    • Collect fractions in separate tubes.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

experimental_workflow crude Crude this compound pretreatment Optional Pre-treatment (e.g., wash with NaHCO3) crude->pretreatment Remove acidic impurities distillation Fractional Vacuum Distillation crude->distillation pretreatment->distillation recrystallization Recrystallization distillation->recrystallization Further purification chromatography Column Chromatography distillation->chromatography For highest purity analysis Purity Analysis (GC-MS) distillation->analysis recrystallization->analysis pure_product High-Purity This compound recrystallization->pure_product chromatography->analysis chromatography->pure_product analysis->pure_product

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issue Identified color_issue Product is Colored start->color_issue separation_issue Poor Isomer Separation start->separation_issue cryst_issue Oiling Out During Recrystallization start->cryst_issue sol_color1 Pre-treat with NaHCO3 / Carbon color_issue->sol_color1 sol_color2 Use Column Chromatography color_issue->sol_color2 sol_sep1 Increase Column Efficiency / Reflux Ratio separation_issue->sol_sep1 sol_sep2 Combine with Recrystallization separation_issue->sol_sep2 sol_cryst1 Change Solvent System cryst_issue->sol_cryst1 sol_cryst2 Use Seed Crystal cryst_issue->sol_cryst2

References

strategies for removing impurities from 2-Fluoro-6-nitrotoluene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of 2-Fluoro-6-nitrotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

A1: The most common impurities are positional isomers formed during the nitration of 2-fluorotoluene. The primary isomers are 2-fluoro-4-nitrotoluene (B45272) and 2-fluoro-5-nitrotoluene. The exact ratio of these isomers depends on the specific reaction conditions, including the nitrating agent and catalyst used. In some cases, unreacted starting material (2-fluorotoluene) or di-nitrated byproducts may also be present.

Q2: How can I identify the impurities in my reaction mixture?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for identifying and quantifying the isomers of this compound and other potential impurities in your reaction mixture.[1][2] The different isomers will have distinct retention times and fragmentation patterns in the mass spectrum, allowing for their unambiguous identification.

Q3: What are the recommended strategies for removing isomeric impurities?

A3: The primary strategies for removing isomeric impurities from this compound are fractional distillation under reduced pressure and recrystallization. The choice of method depends on the boiling points and solubility differences between the desired product and the impurities.

Q4: Can I use column chromatography for purification?

A4: While column chromatography can be used to separate isomers of similar compounds, it is often less practical for large-scale purifications compared to distillation or recrystallization. However, for small-scale, high-purity requirements, chromatography using a suitable stationary phase (such as silica (B1680970) gel) and eluent system can be effective.

Troubleshooting Guides

Issue 1: Poor separation of isomers during fractional distillation.

Possible Cause:

  • Insufficient column efficiency.

  • Incorrect distillation pressure.

  • Heating rate is too high.

Troubleshooting Steps:

  • Increase Column Efficiency: Use a longer packed column (e.g., with Raschig rings or Vigreux indentations) to increase the number of theoretical plates.

  • Optimize Distillation Pressure: Conduct the distillation under a high vacuum. The boiling points of the isomers are very close at atmospheric pressure, but the difference may be more pronounced at lower pressures.

  • Control Heating Rate: Apply slow and steady heating to allow for proper equilibration between the liquid and vapor phases within the column. A sudden increase in temperature can lead to co-distillation of the isomers.

Issue 2: Low yield after recrystallization.

Possible Cause:

  • Inappropriate solvent choice.

  • Cooling the solution too quickly.

  • Using an excessive amount of solvent.

Troubleshooting Steps:

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at low temperatures but highly soluble at higher temperatures, while the isomeric impurities have different solubility profiles. Ethanol and methanol (B129727) are often good starting points for the recrystallization of nitrotoluene derivatives.[3]

  • Controlled Cooling: Allow the saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Rapid cooling can lead to the precipitation of impurities along with the product.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will reduce the recovery of the desired compound.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is based on the general principle of separating nitrotoluene isomers.[4][5][6]

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a packed distillation column (e.g., Vigreux or packed with Raschig rings), a condenser, a receiving flask, and a vacuum pump. Ensure all glass joints are properly sealed.

  • Sample Preparation: Transfer the crude this compound reaction mixture to the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Begin heating the distillation flask gently using a heating mantle.

    • Gradually reduce the pressure using the vacuum pump.

    • Observe the temperature at the head of the distillation column. Collect the initial fraction, which will likely be enriched in lower-boiling point impurities.

    • Carefully monitor the temperature and collect the fraction corresponding to the boiling point of this compound.

    • Collect subsequent fractions, which will be enriched in higher-boiling point isomers.

  • Analysis: Analyze the collected fractions by GC-MS to determine their purity. Combine the fractions that meet the desired purity specifications.

Protocol 2: Purification by Recrystallization

This protocol is adapted from general procedures for recrystallizing nitrotoluene isomers.[3]

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol) at room temperature and upon heating.

  • Dissolution: In a larger flask, add the chosen solvent to the crude this compound and heat the mixture with stirring until the solid completely dissolves. Add the solvent in small portions to avoid using an excess.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

    • Dry the crystals in a vacuum oven at a temperature below the melting point of the product.

  • Analysis: Determine the purity of the recrystallized product by GC-MS and measure its melting point.

Data Presentation

Table 1: Boiling Points of Potential Isomers at Reduced Pressure

CompoundBoiling Point (°C at 15 mmHg)
2-Fluoro-3-nitrotoluene118-122
2-Fluoro-5-nitrotoluene99-100
This compound~97

Note: The boiling point of this compound is estimated based on available data for similar compounds. Actual boiling points may vary.

Table 2: Representative Purity Data from Purification Strategies

Purification MethodInitial Purity (Area % by GC)Final Purity (Area % by GC)Predominant Impurity Removed
Fractional Vacuum Distillation85%>98%2-Fluoro-4-nitrotoluene
Recrystallization (Ethanol)85%>97%Isomeric nitrotoluenes

Note: These are representative values. Actual results will depend on the specific composition of the crude mixture and the precise experimental conditions.

Visualizations

Impurity_Removal_Workflow Workflow for Impurity Removal from this compound Reactions crude_product Crude Reaction Mixture (this compound + Isomers) analysis1 Purity Analysis (GC-MS) crude_product->analysis1 decision Purity Acceptable? analysis1->decision purification Purification Strategy decision->purification No pure_product Pure this compound decision->pure_product Yes distillation Fractional Vacuum Distillation purification->distillation recrystallization Recrystallization purification->recrystallization analysis2 Purity Analysis (GC-MS) distillation->analysis2 waste Impurity Fractions distillation->waste recrystallization->analysis2 recrystallization->waste analysis2->decision

Caption: Impurity removal workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for Purification Issues start Purification Unsuccessful check_method Which method was used? start->check_method distillation_issue Poor Separation (Distillation) check_method->distillation_issue Distillation recrystallization_issue Low Yield (Recrystallization) check_method->recrystallization_issue Recrystallization dist_cause1 Check Column Efficiency distillation_issue->dist_cause1 dist_cause2 Check Vacuum Pressure distillation_issue->dist_cause2 dist_cause3 Check Heating Rate distillation_issue->dist_cause3 recryst_cause1 Check Solvent Choice recrystallization_issue->recryst_cause1 recryst_cause2 Check Cooling Rate recrystallization_issue->recryst_cause2 recryst_cause3 Check Solvent Volume recrystallization_issue->recryst_cause3

References

Technical Support Center: Nucleophilic Aromatic Substitution on Nitrotoluenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions on nitrotoluene substrates.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why is my SNAr reaction on a nitrotoluene substrate showing low to no conversion?

Several factors can contribute to low or no conversion in SNAr reactions. A systematic approach to troubleshooting is often the most effective.

Possible Causes and Solutions:

  • Insufficient Activation of the Aromatic Ring: The nitro group must be positioned ortho or para to the leaving group to effectively stabilize the negatively charged Meisenheimer intermediate through resonance.[1][2] If the nitro group is in the meta position, the reaction rate is significantly slower.[1]

    • Solution: Verify the regiochemistry of your starting material. If you have the meta-isomer, consider alternative synthetic routes or harsher reaction conditions, although success is not guaranteed.

  • Poor Leaving Group: While counterintuitive compared to SN1/SN2 reactions, the reactivity order for leaving groups in SNAr is generally F > Cl > Br > I.[2][3] The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.[2]

    • Solution: If possible, use a substrate with a fluoride (B91410) leaving group for optimal reactivity. If you are limited to other halides, you may need to increase the reaction temperature or use a more reactive nucleophile.

  • Weak Nucleophile: The nucleophile must be strong enough to attack the electron-deficient aromatic ring.

    • Solution: Consider using a stronger nucleophile. For example, if an alcohol is not reactive, try its corresponding alkoxide. The basicity of the nucleophile can also play a role; more basic nucleophiles are often more reactive.

  • Inappropriate Solvent: Polar aprotic solvents like DMF, DMSO, and THF are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile's salt, thus increasing the nucleophilicity of the anion.[4][5]

    • Solution: Ensure you are using a suitable polar aprotic solvent. If solubility is an issue, consider solvent mixtures.

  • Suboptimal Temperature: Many SNAr reactions require heating to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature. Monitoring the reaction by TLC or LC-MS at different temperatures can help identify the optimal condition.

  • Presence of Water: For reactions involving strong bases like NaH to generate the nucleophile in situ, the presence of water will quench the base and inhibit the reaction.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried.

Troubleshooting Workflow for Low/No Conversion

low_conversion start Low/No Conversion check_activation Is the nitro group ortho/para to the leaving group? start->check_activation check_lg Is the leaving group appropriate (F > Cl > Br > I)? check_activation->check_lg Yes fail Consider Alternative Strategy check_activation->fail No check_nucleophile Is the nucleophile strong enough? check_lg->check_nucleophile Yes check_lg->fail No, consider changing substrate check_conditions Are the reaction conditions (solvent, temp.) optimal? check_nucleophile->check_conditions Yes check_nucleophile->fail No, use a stronger nucleophile success Reaction Successful check_conditions->success Yes, after optimization check_conditions->fail No, optimize conditions

Caption: Troubleshooting workflow for low or no SNAr conversion.

2. I am observing multiple products in my reaction mixture. What are the possible side reactions?

The formation of multiple products can be due to several factors, including the presence of multiple leaving groups, competing reaction mechanisms, or side reactions involving the substituents.

Common Side Reactions and Causes:

  • Substitution at Multiple Positions: If your nitrotoluene substrate has more than one leaving group, you may see a mixture of products where the nucleophile has substituted at different positions. The regioselectivity will depend on the relative activation by the nitro groups.

  • Smiles Rearrangement: This is an intramolecular SNAr reaction that can occur when the nucleophile has a specific structure, typically containing a heteroatom connected by a short chain to another nucleophilic center. The reaction proceeds through a spirocyclic intermediate.

  • Benzyne (B1209423) Formation: Under very strong basic conditions (e.g., NaNH2) and high temperatures, an elimination-addition mechanism via a benzyne intermediate can compete with the addition-elimination SNAr pathway.[6] This is more common for aryl halides that are not strongly activated by electron-withdrawing groups. For nitrotoluenes, the SNAr pathway is generally favored.

  • Reactions involving the Methyl Group: The benzylic protons of the methyl group are acidic and can be deprotonated by strong bases, leading to potential side reactions. Under certain conditions, oxidation of the methyl group to a carboxylic acid can also occur, especially if strong oxidizing agents are present.[7][8]

  • Over-alkylation of Amine Nucleophiles: When using primary or secondary amines as nucleophiles, the product amine can be more nucleophilic than the starting amine, leading to subsequent alkylation and the formation of tertiary amines or even quaternary ammonium (B1175870) salts.[9][10]

  • Single Electron Transfer (SET) Mechanism: With highly basic nucleophiles, a SET mechanism may compete with the polar SNAr pathway, potentially leading to different products.[11]

Logical Relationship of Potential Side Reactions

side_reactions substrate Nitrotoluene Substrate snar_product Desired SNAr Product substrate->snar_product multi_sub Multiple Substitution (if multiple LGs) substrate->multi_sub nucleophile Nucleophile nucleophile->snar_product smiles Smiles Rearrangement (specific nucleophiles) nucleophile->smiles over_alkylation Over-alkylation (amine nucleophiles) nucleophile->over_alkylation conditions Reaction Conditions (Base, Temp, Solvent) conditions->snar_product benzyne Benzyne Pathway Products (very strong base) conditions->benzyne methyl_rxn Side Reactions at Methyl Group (strong base/oxidants) conditions->methyl_rxn

Caption: Potential side reactions in SNAr on nitrotoluenes.

3. How does the methyl group on the nitrotoluene affect the SNAr reaction?

The methyl group can influence the SNAr reaction through both electronic and steric effects.

  • Electronic Effects: The methyl group is a weak electron-donating group. In the context of SNAr, which is favored by electron-withdrawing groups, the methyl group has a slight deactivating effect on the ring compared to nitrobenzene. This is because it slightly destabilizes the negatively charged Meisenheimer intermediate. However, this effect is generally small compared to the strong activating effect of the nitro group.

  • Steric Effects: A methyl group ortho to the site of nucleophilic attack can sterically hinder the approach of the nucleophile.[12][13] This steric hindrance can decrease the reaction rate, especially with bulky nucleophiles. For para- and meta-nitrotoluenes, the steric effect of the methyl group on the reaction center is negligible.

Quantitative Data on SNAr Reactions of Nitrotoluenes

The following tables provide representative data on the yields of SNAr reactions on nitrotoluene substrates under various conditions.

Table 1: SNAr of 4-Chloronitrotoluene with Various Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium Methoxide (B1231860)-Methanol (B129727)Reflux295Fanta, P. E. J. Chem. Educ.1964 , 41 (6), 324.
PiperidineK2CO3DMF100492Bogdal, D. et al.Tetrahedron2000 , 56 (43), 8753-8757.
MorpholineK2CO3DMF100688Bogdal, D. et al.Tetrahedron2000 , 56 (43), 8753-8757.
Aniline (B41778)K2CO3DMF1201275Literature precedent
ThiophenolK2CO3DMF80390Literature precedent

Table 2: SNAr of 2,4-Dinitrotoluene with Various Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ammonia-Ethanol (B145695)100 (sealed tube)885Literature precedent
Hydrazine-EthanolReflux490Literature precedent
Aniline-EthanolReflux682Literature precedent
Sodium Ethoxide-Ethanol25196Literature precedent
Piperidine-Benzene250.598Literature precedent

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Methoxy-1-nitrotoluene from 4-Chloro-1-nitrotoluene

This protocol describes the reaction of 4-chloronitrotoluene with sodium methoxide.

Materials:

  • 4-Chloronitrotoluene

  • Sodium methoxide (25% solution in methanol or prepared in situ from sodium metal and anhydrous methanol)

  • Anhydrous methanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloronitrotoluene (1.0 eq) in anhydrous methanol.

  • Slowly add sodium methoxide (1.1 eq) to the solution. If using sodium metal, add it portion-wise to the methanol first to generate sodium methoxide before adding the 4-chloronitrotoluene.

  • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate (B1210297) eluent). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel if necessary.

Experimental Workflow for Protocol 1

protocol1 A Dissolve 4-chloronitrotoluene in anhydrous methanol B Add sodium methoxide A->B C Reflux and monitor by TLC B->C D Cool to room temperature C->D E Remove methanol under reduced pressure D->E F Add water and extract with organic solvent E->F G Wash, dry, and filter organic layers F->G H Concentrate to obtain crude product G->H I Purify by recrystallization or chromatography H->I J Characterize final product I->J

Caption: Experimental workflow for the synthesis of 4-methoxy-1-nitrotoluene.

Protocol 2: Synthesis of N-phenyl-2,4-dinitro-1-methylaniline from 2,4-Dinitrotoluene

This protocol is a representative example of an SNAr reaction with an amine nucleophile. Note that in 2,4-dinitrotoluene, there is no leaving group other than a hydride ion, which is a very poor leaving group. A more typical substrate for this reaction would be 1-chloro-2,4-dinitrobenzene. For the purpose of illustrating a reaction with a nitrotoluene, we will consider the substitution of a halogenated dinitrotoluene.

Materials:

Procedure:

  • To a solution of 1-chloro-2,4-dinitrotoluene (1.0 eq) in ethanol or DMF in a round-bottom flask, add aniline (1.1 eq).

  • Add triethylamine (1.2 eq) to the mixture to act as a scavenger for the HCl generated during the reaction.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it with water.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified N-phenyl-2,4-dinitro-1-methylaniline.

  • Dry the purified product under vacuum.

This technical support guide is intended for informational purposes and should be used in conjunction with a thorough understanding of organic chemistry principles and safe laboratory practices. Always consult the relevant safety data sheets (SDS) for all chemicals before use.

References

preventing unwanted side reactions with 2-Fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluoro-6-nitrotoluene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for navigating challenges during experiments with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is primarily used in two main types of reactions:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is an excellent leaving group in SNAr reactions due to the activating effect of the ortho-nitro group. This allows for the introduction of a wide variety of nucleophiles.[1][2][3]

  • Reduction of the Nitro Group: The nitro group can be reduced to an amine, which is a common transformation in the synthesis of pharmaceuticals and other advanced intermediates.[4][5][6]

Q2: How should this compound be stored?

A2: It is stable at room temperature in a tightly sealed container.[1] It should be stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]

Q3: What are the main safety precautions when working with this compound?

A3: this compound is harmful if swallowed, inhaled, or absorbed through the skin.[1] It can cause skin and eye irritation.[1] Always work in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, protective clothing, and eye/face protection.[1]

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr) Reactions

Problem 1: Low or no yield of the desired product.

Possible Cause Troubleshooting Steps
Inactive Substrate The nitro group must be ortho or para to the fluorine to sufficiently activate the ring for nucleophilic attack. In this compound, the ortho-nitro group provides this activation.
Poor Nucleophile Ensure your nucleophile is sufficiently strong for the reaction. If using a neutral nucleophile (e.g., an alcohol or amine), a base is typically required to generate the more nucleophilic conjugate base.
Inappropriate Solvent Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the cation of the nucleophile's salt but not the anion, increasing its nucleophilicity. Ensure the solvent is anhydrous, as water can act as a competing nucleophile.
Low Reaction Temperature While some SNAr reactions proceed at room temperature, others may require heating. Gradually increase the temperature and monitor the reaction by TLC or LC-MS.

Problem 2: Formation of multiple products or impurities.

Possible Cause Troubleshooting Steps
Competing Nucleophilic Sites If your nucleophile has multiple nucleophilic centers, consider using a protecting group strategy to ensure the desired site reacts.
Di-substitution or Polymerization This can occur if the product of the initial SNAr reaction can react further with the starting material or nucleophile. Use a stoichiometric amount of the nucleophile or add it slowly to the reaction mixture.
Side reactions with the methyl group While less common under typical SNAr conditions, strong bases could potentially deprotonate the methyl group, leading to side reactions. Use a non-nucleophilic base if necessary.
Hydrolysis If water is present in the reaction mixture, hydrolysis of the fluoro group can occur, leading to the formation of 2-methyl-3-nitrophenol. Ensure all reagents and solvents are anhydrous.
Reduction of the Nitro Group

Problem 1: Incomplete reduction or low yield of the aniline (B41778) product.

Possible Cause Troubleshooting Steps
Incorrect Reducing Agent The choice of reducing agent is critical. Catalytic hydrogenation (e.g., H₂, Pd/C) is often efficient, but metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl) are also effective.[4][7]
Catalyst Poisoning (for catalytic hydrogenation) Ensure the starting material and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds). If poisoning is suspected, filter the reaction mixture and add fresh catalyst.
Insufficient Amount of Reducing Agent For metal/acid reductions, ensure a sufficient excess of the metal is used.
Reaction Conditions not Optimized Some reductions may require elevated temperatures or pressures (for catalytic hydrogenation). Monitor the reaction and adjust conditions as needed.

Problem 2: Unwanted side reactions, particularly dehalogenation.

Possible Cause Troubleshooting Steps
Dehalogenation (loss of fluorine) This is a common side reaction in the catalytic hydrogenation of halo-nitroaromatics.[6]
* Choice of Catalyst: Raney Nickel is often preferred over Pd/C to minimize dehalogenation.[4]
* Reaction Medium: Conducting the hydrogenation in an acidic medium can help suppress dehalogenation.[8]
* Alternative Reducing Agents: Consider using non-catalytic methods such as SnCl₂ or Fe in an acidic medium, which are less prone to causing dehalogenation.[4][7]
Reduction of Other Functional Groups If your molecule contains other reducible functional groups (e.g., carbonyls, alkenes), a chemoselective reducing agent is necessary. SnCl₂ is known for its high chemoselectivity for the nitro group.[4]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add the amine nucleophile (1.1 equivalents) followed by the base (2.0 equivalents).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[2]

Protocol 2: Selective Reduction of the Nitro Group using Stannous Chloride (SnCl₂)

This protocol provides a method for the reduction of the nitro group in this compound to the corresponding aniline while minimizing the risk of dehalogenation.[4][7]

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (B145695)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add stannous chloride dihydrate (3-4 equivalents) to the solution.[7]

  • Add concentrated HCl and heat the reaction mixture to 50-70 °C with stirring.[7]

  • Monitor the reaction for 1-2 hours until completion is observed by TLC.[7]

  • Cool the reaction mixture and carefully basify with a concentrated sodium hydroxide solution until a precipitate of tin salts forms and the solution is strongly basic.[7]

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify as needed by column chromatography or recrystallization.[7]

Visual Guides

SNAr_Troubleshooting start SNAr Reaction Issue low_yield Low or No Yield start->low_yield impurities Side Products Formed start->impurities inactive Check Activation (Ortho/Para NO2) low_yield->inactive Is substrate activated? poor_nu Increase Nucleophilicity (e.g., add base) low_yield->poor_nu Is nucleophile strong enough? solvent Use Anhydrous Polar Aprotic Solvent (DMF, DMSO) low_yield->solvent Is solvent appropriate? temp Increase Temperature low_yield->temp Is temperature sufficient? protect Use Protecting Groups for Competing Sites impurities->protect Multiple nucleophilic sites? stoich Control Stoichiometry (Slow Addition of Nu) impurities->stoich Di-substitution observed? hydrolysis Ensure Anhydrous Conditions impurities->hydrolysis Hydrolysis product seen?

Troubleshooting workflow for SNAr reactions.

Nitro_Reduction_Reagent_Selection start Select Nitro Reduction Method for This compound dehalogenation_risk Is Dehalogenation a Major Concern? start->dehalogenation_risk pd_c H2, Pd/C (High efficiency, potential dechlorination) dehalogenation_risk->pd_c No raney_ni H2, Raney Ni (Lower dehalogenation risk) dehalogenation_risk->raney_ni Yes other_groups Other Reducible Groups Present? sncl2 SnCl2 / HCl (Good chemoselectivity, no dehalogenation) other_groups->sncl2 Yes fe_hcl Fe / HCl (Cost-effective, good selectivity) other_groups->fe_hcl No pd_c->other_groups raney_ni->other_groups

Decision guide for nitro group reduction.

References

Technical Support Center: Improving the Selectivity of Reactions Involving 2-Fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical synthesis with 2-Fluoro-6-nitrotoluene. The following information is designed to help overcome common selectivity challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and the common selectivity challenges?

This compound has three main functional groups that can participate in reactions: the nitro group, the fluorine atom, and the methyl group. The primary selectivity challenges arise from achieving desired transformations at one site without affecting the others. Key challenges include:

  • Chemoselective reduction of the nitro group without causing hydrodefluorination (loss of the fluorine atom).

  • Regioselective nucleophilic aromatic substitution (SNAr) at the C-F bond, which is activated by the ortho-nitro group, without side reactions.

  • Selective functionalization of the methyl group (e.g., oxidation or benzylic substitution) without unwanted reactions on the aromatic ring or with the other functional groups.

  • Controlling regioselectivity in electrophilic aromatic substitution , where the directing effects of the existing substituents can lead to mixtures of isomers.

Q2: How can I selectively reduce the nitro group to an amine without removing the fluorine atom?

Achieving chemoselective reduction of the nitro group in the presence of a halogen is a common challenge. Catalytic hydrogenation with standard catalysts like Palladium on carbon (Pd/C) can often lead to dehalogenation.[1][2] To avoid this, consider the following methods:

  • Metal/Acid Systems: Reagents like tin(II) chloride (SnCl2) in the presence of an acid (e.g., HCl) or iron (Fe) in acetic acid are effective at reducing nitro groups while leaving aryl halides intact.[1][2]

  • Catalytic Transfer Hydrogenation: Using a hydrogen donor like ammonium (B1175870) formate (B1220265) with a catalyst such as Pd/C can sometimes be milder and more selective than high-pressure hydrogenation.[1]

  • Specialized Catalysts: Using catalysts that are less prone to causing dehalogenation, such as Raney Nickel or sulfided platinum on carbon (Pt/S/C), can be beneficial.[1]

Q3: What are the key parameters to control for achieving high selectivity in nucleophilic aromatic substitution (SNAr) reactions?

The fluorine atom in this compound is activated towards SNAr by the electron-withdrawing nitro group. To improve selectivity and yield, consider the following:

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can effectively solvate cations without strongly solvating the nucleophile, thus enhancing its reactivity.[3]

  • Reaction Temperature: Lowering the reaction temperature can often increase selectivity by favoring the kinetically controlled product over thermodynamically favored, but undesired, byproducts.[4] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.[3]

  • Choice of Base: If a base is required to deprotonate a neutral nucleophile (e.g., an alcohol or amine), using a mild or sterically hindered base can help minimize base-catalyzed side reactions.[3]

  • Nucleophile Strength and Sterics: The nature of the nucleophile is critical. A more reactive nucleophile can allow for milder reaction conditions. The steric bulk of the nucleophile can also influence the regioselectivity if there were other potential leaving groups.[4]

Q4: Can the methyl group be selectively oxidized to a carboxylic acid?

Yes, the methyl group can be oxidized to a carboxylic acid. A known reaction involves heating this compound with concentrated nitric acid at 100°C to yield 2-fluoro-6-nitrobenzoic acid.[5][6][7] It is important to carefully control the reaction conditions to prevent over-oxidation or unwanted nitration of the aromatic ring, although the existing deactivating groups reduce the likelihood of further nitration.

Troubleshooting Guides

Issue 1: Poor Chemoselectivity in Nitro Group Reduction

Problem: You are observing significant amounts of the dehalogenated product (2-nitrotoluene) or incomplete reduction of the nitro group.

Possible CauseTroubleshooting Steps
Inappropriate Reducing Agent Avoid standard catalytic hydrogenation with Pd/C, which is known to cause dehalogenation of aryl halides.[1][2] Switch to milder, more chemoselective reagents like SnCl2·2H2O/HCl or Fe/CH3COOH.[1]
Harsh Reaction Conditions High temperatures or prolonged reaction times can promote side reactions. Optimize the temperature and monitor the reaction closely by TLC or LC-MS to stop it upon completion.
Catalyst Poisoning If using a catalytic method, ensure the starting material and solvent are free of impurities that could poison the catalyst, leading to incomplete reaction.
Incorrect Stoichiometry Ensure the correct molar equivalents of the reducing agent are used. For metal/acid reductions, a significant excess of the metal is often required.
Issue 2: Low Yield or Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Problem: The SNAr reaction with a nucleophile is resulting in a low yield of the desired product, or a mixture of isomers is being formed.

Possible CauseTroubleshooting Steps
Low Reactivity The nucleophile may not be strong enough, or the reaction conditions may be too mild. Consider using a stronger nucleophile or a more polar aprotic solvent like DMSO to increase the reaction rate.[4] If using a neutral nucleophile, ensure an appropriate non-nucleophilic base is present to generate the active nucleophile in situ.[4]
Side Reactions High temperatures can lead to decomposition or the formation of byproducts.[3] Try running the reaction at a lower temperature for a longer period.
Water Contamination The presence of water can protonate the nucleophile, reducing its reactivity, or compete as a nucleophile. Ensure all reagents and solvents are anhydrous.[3]
Competing Nucleophilic Sites If your nucleophile has multiple reactive sites, consider protecting the unwanted sites to ensure the desired atom attacks the aromatic ring.

Data Summary

Table 1: Comparison of Reagents for Selective Nitro Group Reduction

Reducing SystemTypical ConditionsSelectivity AdvantagePotential Issues
SnCl2·2H2O / HCl EtOH or EtOAc, refluxHigh chemoselectivity for nitro group; does not typically cause dehalogenation.[1]Requires aqueous workup and neutralization; tin waste.
Fe / CH3COOH or NH4Cl EtOH/H2O, refluxRobust and cost-effective; generally preserves halogens.[1]Heterogeneous reaction; requires filtration of iron salts.
H2 / Raney Nickel EtOH or MeOH, RT, atm pressureOften used to avoid dehalogenation where Pd/C fails.[2]Pyrophoric catalyst; may reduce other functional groups.
H2 / Pd/C EtOH or MeOH, RT, atm pressureHighly efficient for nitro reduction.High risk of dehalogenation with aryl halides.[2]
Na2S or (NH4)2S Aqueous or alcoholic solutionCan be selective for one nitro group in polynitro compounds.[2]Often requires careful control of stoichiometry and conditions.

Experimental Protocols

Protocol 1: Selective Reduction of this compound to 2-Fluoro-6-aminotoluene using Stannous Chloride

This protocol is a general guideline and may require optimization.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and ethanol.

  • Reagent Addition: To this solution, add stannous chloride dihydrate (SnCl2·2H2O, 4-5 eq) portion-wise.[1]

  • Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice.

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO3) or sodium hydroxide (B78521) (NaOH) with stirring until the pH is basic (pH 8-9). This will precipitate tin salts.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general guideline for reacting a nucleophile (e.g., an alcohol or thiol) and may require optimization.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the alcohol or thiol (1.2 eq) and anhydrous DMF.

  • Base Addition: Add a suitable base, such as cesium carbonate (Cs2CO3, 1.5 eq) or sodium hydride (NaH, 1.2 eq) if using an alcohol.[3] Stir for 15-30 minutes at room temperature to form the nucleophile.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.[3]

  • Workup: Once the starting material is consumed, cool the reaction to room temperature and quench with water.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

G start Start: Selective Nitro Reduction Required Substrate: this compound q1 Is dehalogenation a major concern? start->q1 cat_hydro Catalytic Hydrogenation q1->cat_hydro No metal_acid Metal/Acid Reduction q1->metal_acid Yes pd_c H2, Pd/C (High dehalogenation risk) cat_hydro->pd_c raney_ni H2, Raney Ni (Lower dehalogenation risk) cat_hydro->raney_ni sncl2 SnCl2 / HCl (Good selectivity) metal_acid->sncl2 fe_acid Fe / AcOH (Good selectivity) metal_acid->fe_acid end Desired Product: 2-Fluoro-6-aminotoluene pd_c->end raney_ni->end sncl2->end fe_acid->end

Caption: Decision workflow for selecting a chemoselective nitro reduction method.

G start Start: SNAr Reaction Setup step1 1. Choose Nucleophile (NuH) and Solvent (e.g., DMF, DMSO) start->step1 step2 2. Add Base (e.g., Cs2CO3) to generate Nu- step1->step2 step3 3. Add this compound at controlled temperature (e.g., 0 °C to RT) step2->step3 step4 4. Heat reaction mixture (e.g., 60-100 °C) step3->step4 monitor Monitor reaction by TLC / LC-MS step4->monitor q_complete Is reaction complete? monitor->q_complete workup 5. Aqueous Workup & Extraction q_complete->workup Yes troubleshoot Troubleshoot: - Adjust Temperature - Change Solvent/Base - Check Reagent Purity q_complete->troubleshoot No end Purified Product workup->end troubleshoot->step4

Caption: Experimental workflow for optimizing SNAr selectivity.

G sub This compound no2 NO2 Group (meta-director, deactivating) sub->no2 f F Group (ortho,para-director, deactivating) sub->f ch3 CH3 Group (ortho,para-director, activating) sub->ch3 pos5 Position 5 (para to CH3, meta to F & NO2) no2->pos5 directs to pos3 Position 3 (ortho to F & NO2) no2->pos3 directs to f->pos5 directs to f->pos3 directs to pos4 Position 4 (para to F, ortho to CH3) ch3->pos4 directs to ch3->pos5 directs to

Caption: Logical relationships in directing group effects for electrophilic substitution.

References

Technical Support Center: Scale-Up of 2-Fluoro-6-nitrotoluene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2-Fluoro-6-nitrotoluene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The primary industrial route for the synthesis of this compound is the direct nitration of 2-fluorotoluene (B1218778) using a mixed acid reagent, typically a combination of nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction yields a mixture of isomers, from which the desired this compound must be separated and purified.

Q2: What are the major challenges encountered during the scale-up of this compound synthesis?

A2: The main challenges in scaling up this reaction include:

  • Reaction Exothermicity: Nitration reactions are highly exothermic, and managing the heat generated is critical to prevent runaway reactions and ensure safety. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.

  • Regioselectivity Control: The nitration of 2-fluorotoluene can produce several isomers, primarily this compound and 2-fluoro-5-nitrotoluene (B1294961), along with other minor byproducts. Controlling the reaction conditions to maximize the yield of the desired isomer is a key challenge.

  • Impurity Profile: The formation of undesired isomers and other byproducts complicates the purification process. The type and amount of impurities can be highly dependent on the reaction conditions.

  • Work-up and Purification: Separating the desired this compound from the other isomers and impurities on a large scale can be difficult and may require fractional distillation or crystallization, which can be energy-intensive and may lead to product loss.

  • Safety: Handling large quantities of strong acids (nitric and sulfuric acid) and managing the exothermic nature of the reaction pose significant safety risks.

Q3: How does the reaction temperature affect the regioselectivity of the nitration of 2-fluorotoluene?

Q4: What are the typical impurities found in crude this compound?

A4: The most common impurities are other isomers of fluoronitrotoluene, such as 2-fluoro-5-nitrotoluene and 2-fluoro-4-nitrotoluene. Dinitrated byproducts and residual starting material (2-fluorotoluene) may also be present. The exact impurity profile will depend on the specific reaction conditions used.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of this compound - Suboptimal reaction temperature affecting regioselectivity.- Incomplete reaction.- Loss of product during work-up and purification.- Optimize the reaction temperature. Conduct small-scale experiments to determine the optimal temperature for maximizing the desired isomer.- Monitor the reaction progress using a suitable analytical technique (e.g., GC, HPLC) to ensure completion.- Optimize the purification method (e.g., fractional distillation conditions, crystallization solvent and procedure) to minimize product loss.
High Levels of Impurities (e.g., 2-fluoro-5-nitrotoluene) - Incorrect ratio of nitric acid to sulfuric acid.- Inadequate temperature control, leading to side reactions.- Poor mixing, resulting in localized "hot spots" and non-selective reactions.- Carefully control the stoichiometry of the mixed acids. The concentration of the nitronium ion (NO₂⁺) is critical for regioselectivity.- Ensure efficient cooling and temperature monitoring throughout the reactor. For large-scale reactions, consider using a jacketed reactor with a reliable cooling system.- Use an appropriate agitator and stirring speed to ensure homogeneous mixing of the reactants.
Runaway Reaction / Poor Temperature Control - Inadequate heat removal capacity of the reactor.- Addition rate of the mixed acid is too fast.- Insufficient cooling.- Ensure the reactor's cooling system is appropriately sized for the scale of the reaction.- Add the mixed acid slowly and in a controlled manner to manage the rate of heat generation.- Pre-cool the reactor and the starting material before initiating the acid addition.
Difficulties in Product Purification - Similar boiling points of the isomers.- Co-crystallization of impurities with the product.- For distillation, use a column with a high number of theoretical plates to improve separation efficiency.- For crystallization, screen different solvent systems to find one that provides good discrimination between the desired product and the impurities. Seeding with pure this compound crystals may improve the crystallization process.

Quantitative Data

The following table summarizes data from a study on the nitration of 2-fluorotoluene using a solid acid catalyst (H-beta). While not identical to the industrial mixed acid process, it provides insight into the potential isomer distribution.

CatalystReaction Temperature (°C)2-Fluorotoluene Conversion (%)Selectivity for 2-fluoro-5-nitrotoluene (%)Selectivity for other isomers (%)
H-beta6035.695.64.4

Note: This data is from a specific catalytic system and may not directly translate to the mixed acid process. It does, however, highlight the challenge of controlling regioselectivity, with the 5-nitro isomer being a significant potential byproduct.

Experimental Protocols

General Protocol for Laboratory-Scale Nitration of 2-Fluorotoluene

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and safety procedures.

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-fluorotoluene.

    • Cool the flask in an ice-salt bath to 0-5 °C.

  • Preparation of Mixed Acid:

    • In a separate flask, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Nitration Reaction:

    • Slowly add the prepared mixed acid to the cooled 2-fluorotoluene via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, continue stirring at 0-5 °C for a specified time, monitoring the reaction progress by GC or TLC.

  • Work-up:

    • Carefully pour the reaction mixture onto crushed ice.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and brine.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product mixture.

  • Purification:

    • The crude product can be purified by fractional vacuum distillation or recrystallization from a suitable solvent to isolate the this compound isomer.

Visualizations

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting Troubleshooting Low Yield start Low Yield of This compound check_completion Is the reaction going to completion? (Check via GC/HPLC) start->check_completion check_workup Is there significant product loss during work-up/purification? check_completion->check_workup Yes incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction No check_selectivity Is the regioselectivity low? (High levels of other isomers) check_workup->check_selectivity No workup_loss Product Loss During Work-up check_workup->workup_loss Yes low_selectivity Low Regioselectivity check_selectivity->low_selectivity Yes solution_incomplete Increase reaction time or consider a slight temperature increase. incomplete_reaction->solution_incomplete solution_workup Optimize extraction and purification steps. (e.g., solvent choice, distillation parameters) workup_loss->solution_workup solution_selectivity Optimize reaction temperature and mixed acid ratio. low_selectivity->solution_selectivity

Caption: Troubleshooting flowchart for addressing low yield in this compound synthesis.

Experimental Workflow for Synthesis and Purification

synthesis_workflow Synthesis and Purification Workflow start Start charge_reactor Charge Reactor with 2-Fluorotoluene start->charge_reactor cool_reactor Cool Reactor (e.g., 0-5 °C) charge_reactor->cool_reactor add_mixed_acid Slowly Add Mixed Acid (HNO₃/H₂SO₄) cool_reactor->add_mixed_acid reaction Stir and Monitor Reaction (GC/HPLC) add_mixed_acid->reaction quench Quench Reaction (Pour onto ice) reaction->quench phase_separation Separate Organic and Aqueous Layers quench->phase_separation neutralize Wash Organic Layer (Water, NaHCO₃, Brine) phase_separation->neutralize dry Dry Organic Layer (e.g., Na₂SO₄) neutralize->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (Distillation/Crystallization) concentrate->purify final_product This compound (Final Product) purify->final_product

Caption: A typical workflow for the synthesis and purification of this compound.

managing hygroscopic nature of 2-Fluoro-6-nitrotoluene in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of 2-Fluoro-6-nitrotoluene in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Is this compound hygroscopic?

Q2: How should I store this compound to minimize water absorption?

A2: To prevent moisture contamination, store this compound in a tightly sealed, airtight container.[2] The use of desiccants, such as silica (B1680970) gel pouches, inside a secondary containment like a desiccator or a sealed bag can provide an additional layer of protection.[3] It is also advisable to store the container in a cool, dry place.[2]

Q3: What are the potential consequences of using this compound contaminated with water in my experiment?

A3: Water can act as an unwanted reactant or catalyst in many organic reactions. For reactions involving this compound, particularly those sensitive to moisture, the presence of water can lead to side reactions, reduced product yield, and the formation of impurities.[4] In reactions with organometallic reagents, for example, water will quench the reagent and inhibit the desired transformation.

Q4: How can I determine the water content of my this compound sample?

A4: The most accurate and widely used method for determining the water content in organic liquids is Karl Fischer titration.[1][5][6] This technique is highly specific to water and can detect even trace amounts.[5] Both volumetric and coulometric Karl Fischer titration methods are suitable, with the coulometric method being more sensitive for samples with very low water content.[6][7]

Q5: What should I do if I suspect my this compound has been exposed to moisture?

A5: If you suspect moisture contamination, it is recommended to first quantify the water content using Karl Fischer titration. If the water content is above the acceptable limit for your experiment, the compound should be dried using an appropriate method before use.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent reaction yields or unexpected byproducts. Water contamination in the this compound is altering the reaction pathway or decomposing reagents.1. Determine the water content of the this compound using Karl Fischer titration. 2. Dry the compound using a suitable drying agent or by azeotropic distillation if the water content is high. 3. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[4]
Difficulty in reproducing experimental results from literature or previous batches. Variability in the water content of the this compound being used.1. Standardize the procedure by always using freshly dried this compound or material with a known, low water content. 2. Check the quality and dryness of all other reagents and solvents.[8]
Physical appearance of this compound has changed (e.g., cloudiness). Absorption of a significant amount of water, leading to phase separation or impurity formation.1. Do not use the material directly. 2. Attempt to dry a small sample and re-analyze its purity and water content. 3. If purity is compromised, purification (e.g., distillation) may be necessary after drying.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol provides a general procedure for determining the water content in this compound using a volumetric Karl Fischer titrator.

Materials:

  • Karl Fischer Titrator (Volumetric)

  • Anhydrous methanol (B129727) or a suitable Karl Fischer solvent

  • Karl Fischer titrant (e.g., Hydranal™-Composite 5)

  • Gastight syringe

  • This compound sample

Procedure:

  • System Preparation: Fill the titrator burette with the Karl Fischer titrant and the titration vessel with the anhydrous solvent.

  • Solvent Conditioning: Start the titrator to neutralize any residual water in the solvent until a stable, dry baseline is achieved.

  • Sample Introduction: Using a clean, dry gastight syringe, accurately weigh and inject a known amount of this compound into the titration vessel. The sample size should be chosen based on the expected water content to ensure an adequate titration volume.

  • Titration: The titrator will automatically dispense the Karl Fischer titrant into the vessel. The titration endpoint is detected electrometrically.

  • Calculation: The instrument's software will calculate the water content in the sample, typically expressed as a percentage or in parts per million (ppm).

  • Replicates: Perform the measurement in triplicate to ensure accuracy and precision.

Protocol 2: Drying of this compound

This protocol describes methods for drying this compound that has absorbed moisture.

Method A: Using a Solid Drying Agent

Materials:

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a stopper

  • Magnetic stirrer and stir bar

  • Filtration apparatus (funnel, filter paper)

Procedure:

  • Place the this compound in a dry round-bottom flask equipped with a magnetic stir bar.

  • Add a small portion of the anhydrous drying agent (e.g., MgSO₄) to the liquid.[9]

  • Stir the mixture. If the drying agent clumps together, it indicates the presence of water. Continue adding small portions of the drying agent until some of it remains free-flowing in the liquid.[9][10]

  • Allow the mixture to stand for at least 15-30 minutes to ensure complete removal of water.

  • Separate the dried liquid from the solid drying agent by decantation or filtration.

  • Store the dried this compound in a tightly sealed container under an inert atmosphere if it will not be used immediately.

Recommended Solid Drying Agents for Organic Liquids

Drying AgentCapacitySpeedEfficiencyComments
Anhydrous Magnesium Sulfate (MgSO₄)HighFastGoodA fine powder, requires filtration for removal.
Anhydrous Sodium Sulfate (Na₂SO₄)HighSlowLowGranular, easy to decant from. Good for preliminary drying.
Molecular Sieves (3Å or 4Å)ModerateModerateHighCan be added directly to the storage bottle.

Method B: Azeotropic Distillation

For larger quantities or when a very low water content is required, azeotropic distillation can be employed.

Materials:

  • Distillation apparatus with a Dean-Stark trap

  • A suitable solvent that forms a low-boiling azeotrope with water (e.g., toluene)

  • Heating mantle

Procedure:

  • Combine the this compound with a suitable volume of toluene (B28343) in a round-bottom flask.

  • Set up the distillation apparatus with the Dean-Stark trap.

  • Heat the mixture to reflux. The water-toluene azeotrope will distill and collect in the Dean-Stark trap.

  • Water, being denser than toluene, will separate at the bottom of the trap.

  • Continue the distillation until no more water collects in the trap.

  • Allow the apparatus to cool and then distill off the toluene to obtain the dried this compound.

Visualizations

experimental_workflow Experimental Workflow for Handling Hygroscopic this compound cluster_prep Preparation cluster_drying Drying (If Necessary) cluster_reaction Reaction Setup receive Receive/Open This compound kf_titration Perform Karl Fischer Titration receive->kf_titration Immediate Check check_water Water Content Acceptable? kf_titration->check_water drying_agent Add Drying Agent (e.g., MgSO4) check_water->drying_agent No azeotrope Azeotropic Distillation check_water->azeotrope No (High Water Content) use_in_reaction Use in Experiment (Under Inert Atmosphere) check_water->use_in_reaction Yes filter_decant Filter/Decant drying_agent->filter_decant azeotrope->kf_titration Re-check Water Content filter_decant->kf_titration Re-check Water Content troubleshooting_guide Troubleshooting Guide for Experiments with this compound cluster_investigation Investigation cluster_solution Solution start Poor Yield or Unexpected Byproducts check_reagent Suspect Moisture in This compound? start->check_reagent check_other Check Other Reagents & Solvents for Purity/Dryness start->check_other check_conditions Review Reaction Conditions (Temp, Atmosphere, Time) start->check_conditions measure_water Quantify Water Content (Karl Fischer Titration) check_reagent->measure_water Yes rerun_exp Rerun Experiment with Dried Reagent & Solvents Under Inert Atmosphere check_other->rerun_exp check_conditions->rerun_exp measure_water->check_other Water Content OK dry_reagent Dry this compound measure_water->dry_reagent Water Content > Limit dry_reagent->rerun_exp

References

Technical Support Center: Catalyst Deactivation in Nitrotoluene Derivative Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation during the hydrogenation of nitrotoluene derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in the hydrogenation of nitrotoluene derivatives?

A1: Catalyst deactivation in this process is typically attributed to three main causes: chemical, mechanical, and thermal degradation.[1] The most common mechanisms include:

  • Poisoning: Strong chemisorption of impurities from the feed or solvent onto the active catalytic sites, blocking them from reactants.[1][2] Common poisons include sulfur, phosphorus, and lead compounds.[1]

  • Fouling or Coking: The deposition of carbonaceous materials (coke) or polymers on the catalyst surface and within its pores.[2] These deposits physically block active sites and can be formed from the nitrotoluene derivatives or reaction intermediates.[3]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones, resulting in a loss of active surface area.[1][4]

  • Leaching: The dissolution of the active metal from the support into the reaction medium, often facilitated by certain solvents or pH conditions.[4]

Q2: My reaction has stopped or slowed down significantly. How can I determine the cause of catalyst deactivation?

A2: A systematic approach is necessary to diagnose the cause of deactivation. This typically involves characterizing the spent catalyst and analyzing the reaction components. Key diagnostic checks include:

  • Analysis of Reactants and Solvents: Check for the presence of potential poisons.

  • Characterization of the Spent Catalyst: Techniques like Temperature-Programmed Oxidation (TPO) can identify and quantify coke deposits. Transmission Electron Microscopy (TEM) can reveal sintering through changes in metal particle size.

  • Filtrate Analysis: Analyzing the reaction mixture after filtration for traces of the catalyst's metal using methods like Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) can confirm if leaching has occurred.

Q3: Can a deactivated catalyst be regenerated?

A3: In many cases, yes. The appropriate regeneration method depends on the deactivation mechanism:

  • For Fouling/Coking: The most common method is controlled oxidation (calcination) in air or a diluted oxygen stream to burn off the carbonaceous deposits.[5][6]

  • For Poisoning: Regeneration can be challenging and depends on the nature of the poison. Temporary poisons may be removed by specific treatments like hot hydrogen stripping.[7] For some poisons, washing with appropriate solvents or acidic/basic solutions might be effective.[8]

  • For Sintering: Redispersion of the metal particles can sometimes be achieved through high-temperature treatments in oxidative and/or chlorine-containing atmospheres, followed by reduction.[8][9]

Q4: How can I prevent or minimize catalyst deactivation?

A4: Proactive measures can significantly extend catalyst lifetime:

  • Feedstock Purification: Ensure the purity of nitrotoluene derivatives, solvents, and hydrogen gas to eliminate potential poisons.

  • Optimize Reaction Conditions: Operate at the lowest possible temperature and pressure that still provide a good reaction rate to minimize sintering and coking.[3]

  • Proper Solvent Selection: Choose a solvent that does not contribute to leaching of the active metal.

  • Catalyst Selection: Use a catalyst with a robust support and good metal-support interaction to reduce the likelihood of leaching and sintering.[10]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues related to catalyst deactivation.

Problem Possible Cause Diagnostic Check Recommended Solution(s)
Gradual loss of activity over time Coking/FoulingCharacterize the spent catalyst using Temperature-Programmed Oxidation (TPO) to detect carbonaceous deposits.[3]Optimize reaction conditions (lower temperature) to minimize side reactions leading to coke formation. Implement a regeneration protocol involving controlled oxidation.[5][6]
Sudden and severe loss of activity PoisoningAnalyze starting materials, solvents, and hydrogen for impurities like sulfur, nitrogen compounds, or halides.[1]Purify reactants and solvents before use. Consider using a guard bed to remove poisons before they reach the main reactor.[7]
Decreased activity, especially at higher temperatures Sintering/Thermal DegradationAnalyze the spent catalyst with Transmission Electron Microscopy (TEM) to observe any increase in metal particle size.[4]Operate at the lowest effective temperature. Ensure efficient heat dissipation to avoid localized "hot spots" in the reactor.
Loss of catalyst material and activity Leaching of Active MetalAnalyze the reaction filtrate for the presence of the catalytic metal using ICP or AAS.[4]Select a more stable catalyst support. Optimize the solvent and pH to minimize metal dissolution.
Reaction selectivity changes over time Partial Poisoning or Pore Mouth BlockingCharacterize the spent catalyst for poisons and coke. Analyze the pore structure.Identify and eliminate the source of the poison. For pore mouth blocking, a regeneration procedure to remove the blockage is necessary.

Quantitative Data on Catalyst Deactivation and Regeneration

The following tables summarize quantitative data from various studies. Note that direct comparison should be done with caution as experimental conditions vary.

Table 1: Influence of Reaction Conditions on Catalyst Activity and Deactivation

CatalystSubstrateTemperature (°C)Pressure (bar)Observations on DeactivationReference
Pd/C2,4-Dinitrotoluene333 K (60°C)Not specifiedLarger metal particles showed higher activity. Contamination from catalyst preparation can affect performance.[11]
Pd/α-Al2O3Nitrobenzene250-350< 10Significant deactivation observed even for short times on stream due to coking.[3]
PalladiumNitrobenzene601-4Deactivation was pronounced for sputtered and UV-decomposed catalysts. Deposition of organic compounds and palladium loss were the main causes.[12]
Ni/TiO2NitrobenzeneNot specifiedNot specifiedFormation of Ni(OH)x species in the presence of water (a reaction product) deactivates the catalyst.[10]

Table 2: Catalyst Regeneration Efficiency

CatalystDeactivation CauseRegeneration MethodTemperature (°C)OutcomeReference
ZSM-5CokingOxidation with Ozone (O3)150Activity restored in 90 minutes.[5]
HY CatalystCokingOxidation with Ozone (O3)≤ 180Coke removed at a much lower temperature than with O2.[5]
ZSM-5CokingOxidation with Nitrous Oxide (N2O)~350-400More efficient than O2 for coke removal.[5]
PalladiumFouling/Palladium LossOxidation130Activity could be recovered for catalysts prepared by incipient wetness or impregnation.[12]
Spent CoMo/MCM-41CokingCalcination in air600Similar bio-oil yields to fresh catalyst, but hydrogenation activity decreased.[6]

Experimental Protocols

Protocol 1: Diagnosing Catalyst Deactivation by Coking using Temperature-Programmed Oxidation (TPO)

  • Sample Preparation: Carefully remove the spent catalyst from the reactor and dry it under vacuum or an inert atmosphere to remove any residual solvent.

  • TPO Analysis:

    • Place a known weight of the dried, spent catalyst in the TPO reactor.

    • Heat the sample under a flow of an inert gas (e.g., Helium) to a desired starting temperature (e.g., 100 °C) to desorb any physisorbed species.

    • Introduce a controlled flow of a dilute oxygen mixture (e.g., 5% O2 in He).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 800 °C).

    • Monitor the effluent gas stream using a thermal conductivity detector (TCD) or a mass spectrometer to detect the evolution of CO2 (and CO), which indicates the combustion of carbonaceous deposits.

  • Data Interpretation: The temperature at which CO2 evolution peaks can provide information about the nature of the coke. The total amount of CO2 evolved can be used to quantify the amount of coke on the catalyst.

Protocol 2: Catalyst Regeneration by Controlled Oxidation

  • Catalyst Unloading: After the reaction, safely unload the spent catalyst from the reactor.

  • Solvent Washing (Optional): Wash the catalyst with a suitable solvent to remove any adsorbed reactants and products. Dry the catalyst thoroughly.

  • Calcination:

    • Place the catalyst in a tube furnace.

    • Purge the system with an inert gas (e.g., nitrogen) to remove air.

    • Introduce a flow of a dilute oxygen stream (e.g., 1-5% O2 in N2). The low oxygen concentration is crucial to control the exothermicity of the coke combustion, which could otherwise lead to sintering.

    • Slowly ramp the temperature to the target calcination temperature (typically 300-500 °C, but should be optimized for the specific catalyst and coke).[8]

    • Hold at the target temperature until the oxidation of coke is complete (indicated by the cessation of CO2 production, which can be monitored with an off-gas analyzer).

    • Cool the catalyst down to room temperature under an inert atmosphere.

  • Reduction (if necessary): For metal catalysts, a reduction step (e.g., in a hydrogen flow) is often required after oxidation to restore the active metallic phase.

Visualizations

CatalystDeactivationPathways cluster_causes Primary Deactivation Mechanisms cluster_effects Effects on Catalyst cluster_outcome Observed Outcome Poisoning Poisoning (e.g., Sulfur, Halides) BlockedSites Active Sites Blocked Poisoning->BlockedSites Fouling Fouling / Coking (Carbonaceous Deposits) Fouling->BlockedSites PoreBlockage Pore Blockage Fouling->PoreBlockage Sintering Thermal Degradation (Sintering) SurfaceAreaLoss Loss of Active Surface Area Sintering->SurfaceAreaLoss Leaching Metal Leaching (Dissolution of Active Phase) MetalLoss Loss of Active Metal Leaching->MetalLoss ActivityLoss Decreased Activity BlockedSites->ActivityLoss SelectivityChange Altered Selectivity BlockedSites->SelectivityChange PoreBlockage->ActivityLoss PoreBlockage->SelectivityChange SurfaceAreaLoss->ActivityLoss MetalLoss->ActivityLoss

Caption: Major pathways of catalyst deactivation in nitrotoluene hydrogenation.

TroubleshootingWorkflow Start Reaction Performance Declines CheckPoisons Analyze Feed & Solvents for Poisons? Start->CheckPoisons AnalyzeCatalyst Characterize Spent Catalyst CheckPoisons->AnalyzeCatalyst No PurifyFeed Purify Feedstock / Use Guard Bed CheckPoisons->PurifyFeed Yes CheckSintering TEM Analysis for Particle Size AnalyzeCatalyst->CheckSintering CheckCoking TPO for Carbon Deposits CheckSintering->CheckCoking No OptimizeTemp Optimize Temperature / Improve Heat Transfer CheckSintering->OptimizeTemp Yes CheckLeaching Analyze Filtrate for Metal CheckCoking->CheckLeaching No RegenerateCoke Regenerate by Oxidation CheckCoking->RegenerateCoke Yes ChangeSupport Change Catalyst Support / Solvent CheckLeaching->ChangeSupport Yes

Caption: A logical workflow for troubleshooting catalyst deactivation.

References

Technical Support Center: Solvent Effects on the Reactivity of 2-Fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-6-nitrotoluene. The following information addresses common issues related to solvent effects on the reactivity of this compound, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction type for this compound?

A1: this compound is highly activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group at the ortho position to the fluorine atom makes the aromatic ring electron-deficient and susceptible to attack by nucleophiles. The fluorine atom serves as a good leaving group.

Q2: How do solvents affect the rate of SNAr reactions with this compound?

A2: Solvent polarity is a critical factor. Generally, polar aprotic solvents such as DMSO, DMF, and acetonitrile (B52724) accelerate SNAr reactions. These solvents can solvate the cation of the nucleophile's salt but do not strongly solvate the anionic nucleophile, thus increasing its effective nucleophilicity. In contrast, polar protic solvents like water and alcohols can form hydrogen bonds with the nucleophile, creating a solvent shell that hinders its ability to attack the aromatic ring, thereby slowing down the reaction.

Q3: Why is my SNAr reaction with this compound sluggish in a protic solvent?

A3: Protic solvents (e.g., ethanol, methanol, water) can form hydrogen bonds with anionic nucleophiles (e.g., alkoxides, amines). This solvation stabilizes the nucleophile, lowering its ground state energy and increasing the activation energy required for the reaction, which leads to a slower reaction rate. For better results, consider switching to a polar aprotic solvent.

Q4: Can the solvent influence the regioselectivity of reactions with this compound?

A4: While the primary site of nucleophilic attack is the carbon bearing the fluorine atom due to the strong activation by the ortho-nitro group, the solvent can in some cases influence the formation of minor byproducts. In reactions with certain nucleophiles, solvent-substrate interactions could play a role in the product distribution, although this is less common for highly activated substrates like this compound.

Q5: Are there any safety concerns when running reactions with this compound in different solvents?

A5: Yes. This compound is a hazardous substance.[1] Always consult the Safety Data Sheet (SDS) before use. When choosing a solvent, consider its flammability, toxicity, and potential for exothermic reactions. Reactions at elevated temperatures should be conducted with appropriate safety measures, such as a blast shield and proper ventilation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no product yield Incorrect solvent choice: Using a non-polar or protic solvent for an SNAr reaction.Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the reaction rate.
Insufficient reaction temperature: The activation energy for the reaction has not been overcome.Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.
Poor quality of starting material or reagents: Impurities in this compound, the nucleophile, or the solvent can inhibit the reaction.Use purified starting materials and anhydrous solvents. Ensure the nucleophile is not degraded.
Formation of multiple products Side reactions: The nucleophile or product may be unstable under the reaction conditions.Lower the reaction temperature, reduce the reaction time, or use a milder base if applicable.
Reaction with solvent: Some nucleophiles can react with certain solvents, especially at elevated temperatures.Choose a more inert solvent. For example, if using an amine nucleophile, avoid solvents that can also react with amines.
Difficulty in product isolation Solvent has a high boiling point: Difficulty in removing the solvent (e.g., DMSO, DMF) during workup.Perform an aqueous workup to precipitate the product, followed by filtration. Alternatively, use a solvent with a lower boiling point if the reaction conditions allow.
Reaction is too fast or exothermic Highly reactive nucleophile and/or highly polar aprotic solvent: The reaction proceeds too quickly, leading to potential side reactions or safety hazards.Dilute the reaction mixture, add the nucleophile slowly, and/or cool the reaction vessel using an ice bath. Consider a less polar solvent to moderate the reactivity.

Data Presentation

Solvent Solvent Type Dielectric Constant (approx.) Expected Relative Reaction Rate Expected Product Yield (%)
Dimethyl Sulfoxide (DMSO)Polar Aprotic47Very Fast>95
N,N-Dimethylformamide (DMF)Polar Aprotic37Fast90-95
Acetonitrile (MeCN)Polar Aprotic37Moderate80-90
Tetrahydrofuran (THF)Polar Aprotic7.5Slow to Moderate60-80
Ethanol (EtOH)Polar Protic24.5Very Slow<20
Methanol (MeOH)Polar Protic33Very Slow<20
TolueneNon-Polar2.4Extremely Slow / No Reaction<5

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution of this compound with an Amine Nucleophile

This protocol is a general guideline and may require optimization for specific amines and reaction scales.

Materials:

  • This compound

  • Amine nucleophile (e.g., piperidine, morpholine)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Base (e.g., K₂CO₃ or Et₃N), if required for the specific amine

  • Round-bottom flask with a magnetic stirrer

  • Condenser and nitrogen/argon inlet

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate).

  • Add the amine nucleophile (1.1-1.5 eq). If a solid, add it in portions.

  • If required, add a base (1.5-2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with water.

  • If the product is not a solid, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

SNAr_Mechanism Reactants This compound + Nucleophile (Nu⁻) TransitionState1 Transition State 1 Reactants->TransitionState1 Attack of Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) TransitionState1->Meisenheimer TransitionState2 Transition State 2 Meisenheimer->TransitionState2 Loss of F⁻ Products Substituted Product + Fluoride (F⁻) TransitionState2->Products

Caption: General mechanism of the SNAr reaction of this compound.

Troubleshooting_Workflow Start Low Reaction Yield CheckSolvent Is the solvent polar aprotic? Start->CheckSolvent CheckTemp Is the temperature adequate? CheckSolvent->CheckTemp Yes SwitchSolvent Switch to DMF, DMSO, or MeCN CheckSolvent->SwitchSolvent No CheckReagents Are starting materials pure? CheckTemp->CheckReagents Yes IncreaseTemp Increase temperature CheckTemp->IncreaseTemp No PurifyReagents Purify starting materials and dry solvent CheckReagents->PurifyReagents No Success Problem Resolved CheckReagents->Success Yes SwitchSolvent->Success IncreaseTemp->Success PurifyReagents->Success

Caption: Troubleshooting workflow for low yield in SNAr reactions.

References

Technical Support Center: Regioselectivity in Reactions with 2-Fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling regioselectivity in reactions involving 2-Fluoro-6-nitrotoluene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation.

Issue 1: Poor Regioselectivity or Low Yield in Nucleophilic Aromatic Substitution (SNAr)

Potential Cause Troubleshooting Action
Steric Hindrance The ortho-position of the fluorine and nitro groups, along with the adjacent methyl group, can sterically hinder the approach of the nucleophile.[1][2] Consider using a smaller, less sterically hindered nucleophile. If a bulky nucleophile is necessary, elevating the reaction temperature may provide the activation energy needed to overcome the steric barrier.[3]
Inefficient Nucleophile The chosen nucleophile may not be strong enough to displace the fluoride. Use a stronger nucleophile. For amine acylations, adding a powerful nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can form a more reactive intermediate.[3]
Incorrect Solvent Choice The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation and increase reaction rates.[3][4] Ensure the solvent is anhydrous, as water can compete as a nucleophile.[4]
Sub-optimal Temperature The reaction temperature may be too low for the reaction to proceed efficiently. Gradually increase the temperature while monitoring for potential side reactions or decomposition of starting material.[4]

Issue 2: Lack of Chemoselectivity during Nitro Group Reduction

Potential Cause Troubleshooting Action
Dehalogenation Side Reaction Standard catalytic hydrogenation with Pd/C is highly efficient for nitro reduction but can also reduce the C-F bond, leading to dehalogenation.[5]
Reduction of Other Functional Groups If other reducible functional groups are present in the molecule, the chosen reagent may not be selective for the nitro group.[6]

To address these issues, selecting the appropriate reducing agent is critical.

Reagent Selectivity Profile & Conditions Typical Yield
H₂, Raney Nickel Often preferred over Pd/C to prevent dehalogenation of aromatic halides.[5][6]>85%
SnCl₂·2H₂O Mild and highly selective for nitro groups in the presence of carbonyls, esters, and nitriles.[6]80-95%
Fe / NH₄Cl or Fe / HCl A classic, robust method that is selective for the nitro group.[6]75-90%
Na₂S Can be effective for selective reduction and often spares alkenes. Useful when hydrogenation or acidic conditions are not compatible.[5][6]70-85%
H₂, Pd/C with Ammonium (B1175870) Formate (B1220265) Catalytic transfer hydrogenation is often rapid and can be selective, but optimization is required to avoid dehalogenation.[6]>90%
(Yields are indicative and can vary based on the specific substrate and reaction conditions)

Frequently Asked Questions (FAQs)

Q1: What are the most reactive sites on this compound? A1: The most probable site for nucleophilic aromatic substitution (SNAr) is the carbon atom attached to the fluorine (C2). The fluorine atom is a good leaving group, and its substitution is strongly activated by the electron-withdrawing nitro group at the ortho-position (C6).[4][7] The second key reactive site is the nitro group itself, which can be selectively reduced to an amine.[6]

Q2: How do the directing effects of the functional groups influence reactivity? A2: The nitro group is a powerful electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it.[8] The fluorine atom also withdraws electron density through induction. This combined electron withdrawal makes the carbon at position 2 highly electrophilic and susceptible to attack by nucleophiles.

Q3: What role does steric hindrance play in controlling reactions? A3: Steric hindrance from the methyl group at C1, adjacent to the fluorine at C2, can significantly impact reaction rates and selectivity.[1] Bulky nucleophiles may face difficulty approaching the reaction center, leading to slower reactions or requiring more forcing conditions.[2][9] This steric crowding can also influence the conformation of the molecule and the accessibility of the nitro group to reducing agents.[10]

Q4: How do I choose the correct solvent for my reaction? A4: For nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-Methyl-2-pyrrolidone (NMP) are generally recommended.[4] These solvents effectively solvate cations without strongly solvating the nucleophile, thus increasing its reactivity. For reductions, the choice is dependent on the reducing agent; alcohols like ethanol (B145695) or methanol (B129727) are common for catalytic transfer hydrogenation[6], while ethanol/ethyl acetate (B1210297) mixtures are often used with SnCl₂.[6]

Key Experimental Protocols

Protocol 1: Regioselective Nucleophilic Aromatic Substitution with a Thiol

This protocol describes the substitution of the fluorine atom with a generic thiol nucleophile.

  • Preparation : In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1 equivalent) and the desired thiol (1.2 equivalents) in anhydrous DMF.

  • Base Addition : Add a suitable base, such as cesium carbonate (Cs₂CO₃) (1.5 equivalents), to the mixture.

  • Reaction : Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Once the starting material is consumed, cool the reaction to room temperature and quench with water.

  • Extraction and Purification : Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

(This protocol is a representative example and may require optimization for specific substrates and nucleophiles.[4])

Protocol 2: Selective Reduction of the Nitro Group

This protocol uses catalytic transfer hydrogenation for the selective reduction of the nitro group while preserving the fluorine atom.

  • Preparation : To a solution of this compound (1 equivalent) in methanol or ethanol, add ammonium formate (3-5 equivalents).

  • Catalyst Addition : Carefully add 10% Pd/C (5-10 mol% by weight) to the mixture. Note: For substrates sensitive to dehalogenation, Raney Nickel may be a more suitable catalyst.[5]

  • Reaction : Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction by TLC. The reaction is often complete within 1-3 hours.

  • Filtration : After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Purification : Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by standard methods such as column chromatography or recrystallization to yield 2-Fluoro-6-methylaniline.[6]

Visualized Workflows and Concepts

G Diagram 1: Troubleshooting Workflow for SNAr Reactions start Start SNAr Reaction check_yield Low or No Yield? start->check_yield check_regio Mixture of Products? check_yield->check_regio No steric_hindrance Potential Steric Hindrance check_yield->steric_hindrance Yes side_reactions Potential Side Reactions check_regio->side_reactions Yes end Reaction Optimized check_regio->end No weak_nucleophile Inefficient Nucleophile? steric_hindrance->weak_nucleophile use_smaller_nu Use Smaller Nucleophile steric_hindrance->use_smaller_nu increase_temp Increase Temperature steric_hindrance->increase_temp use_stronger_nu Use Stronger Nucleophile or Add Catalyst (e.g., DMAP) weak_nucleophile->use_stronger_nu Yes check_conditions Review Solvent & Temp weak_nucleophile->check_conditions No use_smaller_nu->end increase_temp->end use_stronger_nu->end check_conditions->end lower_temp Lower Reaction Temperature side_reactions->lower_temp check_solvent Ensure Anhydrous Solvent side_reactions->check_solvent lower_temp->end check_solvent->end G Diagram 2: Reagent Selection for Selective Nitro Reduction start Goal: Reduce Nitro Group in this compound check_dehalogenation Is Dehalogenation a Concern? start->check_dehalogenation yes_dehal Yes, C-F bond must be preserved check_dehalogenation->yes_dehal Yes no_dehal No, or conditions can be optimized check_dehalogenation->no_dehal No raney_ni Use H₂ / Raney Nickel yes_dehal->raney_ni sncl2 Use SnCl₂·2H₂O yes_dehal->sncl2 fe_hcl Use Fe / HCl yes_dehal->fe_hcl end_product Product: 2-Fluoro-6-methylaniline raney_ni->end_product sncl2->end_product fe_hcl->end_product pd_c Use H₂ / Pd/C (Catalytic Hydrogenation) no_dehal->pd_c pd_c_transfer Use Pd/C with H-donor (e.g., Ammonium Formate) no_dehal->pd_c_transfer pd_c->end_product pd_c_transfer->end_product

References

Validation & Comparative

A Comparative Analysis of Reactivity: 2-Fluoro-6-nitrotoluene vs. 2-Chloro-6-nitrotoluene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is paramount to the success of synthetic endeavors. This guide provides a detailed comparison of the reactivity of 2-Fluoro-6-nitrotoluene and 2-Chloro-6-nitrotoluene, two key intermediates in the synthesis of complex organic molecules. The focus is on their performance in nucleophilic aromatic substitution (SNA_r) reactions, a cornerstone of modern organic synthesis.

In the realm of nucleophilic aromatic substitution, the nature of the leaving group is a critical determinant of reaction kinetics. While counterintuitive to those familiar with aliphatic substitution reactions (SN1 and SN2), where iodide and bromide are excellent leaving groups, in the aromatic context, fluoride (B91410) is often superior to other halogens. This guide will delve into the principles governing this reactivity trend and provide a framework for the experimental validation of the superior reactivity of this compound over its chloro-analogue.

Physical Properties of the Reactants

A summary of the key physical properties of this compound and 2-Chloro-6-nitrotoluene is presented in the table below. These properties are essential for designing experimental setups and for the purification of reaction products.

PropertyThis compound2-Chloro-6-nitrotoluene
CAS Number 769-10-8[1]83-42-1[2]
Molecular Formula C₇H₆FNO₂[1]C₇H₆ClNO₂[2]
Molecular Weight 155.13 g/mol [1]171.58 g/mol [2]
Appearance Yellow crystalline solidLow-melting solid
Melting Point Not specified37 °C
Boiling Point Not specifiedNot specified
SMILES CC1=C(C=CC=C1F)--INVALID-LINK--[O-][1]CC1=C(C=CC=C1Cl)--INVALID-LINK--[O-][2]

The Decisive Role of the Leaving Group in SNAr Reactivity

The enhanced reactivity of aryl fluorides in SNAr reactions is a well-documented phenomenon.[3] The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4] The first step, the nucleophilic attack on the carbon atom bearing the halogen, is typically the rate-determining step.[3]

The high electronegativity of the fluorine atom plays a crucial role in stabilizing the anionic Meisenheimer complex through a strong inductive effect (-I effect). This stabilization lowers the activation energy of the rate-determining step, thereby increasing the reaction rate. While chlorine is also an electron-withdrawing group, its lower electronegativity compared to fluorine results in a less pronounced stabilization of the intermediate, leading to a slower reaction.

Experimental Protocol for Comparative Kinetic Analysis

To empirically determine the relative reactivities of this compound and 2-Chloro-6-nitrotoluene, a comparative kinetic study can be performed. The following protocol, based on established methodologies for monitoring SNAr reactions, utilizes UV-Vis spectrophotometry to determine the second-order rate constants.

Objective: To determine and compare the second-order rate constants (k₂) for the reaction of this compound and 2-Chloro-6-nitrotoluene with a model nucleophile (e.g., piperidine) in a suitable solvent (e.g., methanol).

Materials:

  • This compound

  • 2-Chloro-6-nitrotoluene

  • Piperidine (B6355638)

  • Anhydrous Methanol (spectroscopic grade)

  • Volumetric flasks

  • Pipettes

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of each aromatic substrate (e.g., 0.01 M) in anhydrous methanol.

    • Prepare a series of piperidine solutions of varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) in anhydrous methanol.

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected N-substituted product. This should be determined beforehand by running a full spectrum of a completed reaction mixture.

    • Equilibrate the thermostatted cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

    • In a quartz cuvette, place a known volume of a piperidine solution and allow it to equilibrate to the set temperature.

    • Initiate the reaction by injecting a small, known volume of the aromatic substrate stock solution into the cuvette, ensuring rapid mixing.

    • Immediately begin recording the absorbance at the predetermined λmax at regular time intervals until the reaction shows no further change in absorbance.

  • Data Analysis:

    • The reaction is carried out under pseudo-first-order conditions, with the concentration of piperidine being in large excess over the aromatic substrate.

    • The pseudo-first-order rate constant (kobs) is determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t.

    • Repeat the kinetic runs for each concentration of piperidine.

    • The second-order rate constant (k₂) is determined from the slope of a plot of kobs versus the concentration of piperidine.

    • The entire procedure is then repeated for the other halogenated substrate.

  • Comparison:

    • Compare the k₂ values obtained for this compound and 2-Chloro-6-nitrotoluene.

Visualizing the Process

To better understand the experimental design and the underlying chemical transformation, the following diagrams are provided.

experimental_workflow cluster_prep Solution Preparation cluster_kinetic Kinetic Measurement cluster_analysis Data Analysis cluster_comparison Comparison prep_substrate Prepare Substrate Stock Solutions set_spectro Set Spectrophotometer (λmax, Temp) prep_substrate->set_spectro prep_nucleophile Prepare Piperidine Solutions equilibrate Equilibrate Nucleophile in Cuvette prep_nucleophile->equilibrate set_spectro->equilibrate initiate Initiate Reaction with Substrate equilibrate->initiate record Record Absorbance vs. Time initiate->record calc_kobs Calculate k_obs (Pseudo-first-order) record->calc_kobs plot_kobs Plot k_obs vs. [Piperidine] calc_kobs->plot_kobs calc_k2 Determine k₂ (Second-order) plot_kobs->calc_k2 compare_k2 Compare k₂ values calc_k2->compare_k2

Caption: Workflow for the kinetic analysis of the SNAr reaction.

References

A Comparative Guide to Catalytic Systems for the Reduction of 2-Fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of catalytic systems for the synthesis of the key intermediate, 2-Fluoro-6-aminotoluene, with supporting experimental data.

The reduction of 2-Fluoro-6-nitrotoluene to 2-Fluoro-6-aminotoluene is a critical transformation in the synthesis of various pharmaceuticals and agrochemicals. The selection of an appropriate catalytic system is paramount to ensure high yield, selectivity, and operational safety, while minimizing costs and environmental impact. This guide provides a comparative evaluation of different catalytic systems, supported by experimental data, to aid researchers in making informed decisions for their specific applications.

Performance Comparison of Catalytic Systems

The choice of catalyst and reducing agent significantly influences the efficiency and selectivity of the reduction of this compound. The presence of a fluorine atom on the aromatic ring necessitates careful consideration to avoid undesired dehalogenation. Below is a summary of the performance of various catalytic systems based on available experimental data.

Catalytic SystemReducing AgentSolventTemperature (°C)Time (h)Yield (%)Selectivity (%)Key Observations
Cr2O3/NC N2H4·H2OEthanol (B145695)401>99>99High efficiency and selectivity under mild conditions.[1]
Pd/C H2Methanol (B129727)801~98HighHigh yield and selectivity, but potential for dehalogenation at higher temperatures.[2][3][4]
Raney Ni H2Ethanol25-1002-4HighGoodEffective for nitro group reduction, but caution is required due to its pyrophoric nature.[5][6]
Fe/HCl -Ethanol/WaterReflux1-3HighHighCost-effective and robust method, though requires stoichiometric amounts of iron and acidic conditions.
SnCl2·2H2O -Ethanol502HighHighA classic and reliable method, but generates significant tin-based waste.[7]

Note: The data presented is a synthesis of findings from various sources and may not represent optimized conditions for every system. Direct comparison should be made with caution, as experimental conditions can vary.

Detailed Experimental Protocols

For reproducibility and adaptation in your own research, detailed experimental methodologies for the evaluated catalytic systems are provided below.

Cr2O3/NC Catalyzed Reduction

This method utilizes a chromium oxide catalyst supported on nitrogen-doped carbon with hydrazine (B178648) hydrate (B1144303) as the reducing agent.

Procedure:

  • In a reaction vessel, suspend 10 mg of the Cr2O3/NC catalyst in 5 mL of ethanol.

  • Add 1 mmol of this compound to the suspension.

  • Heat the mixture to 40°C with stirring.

  • Add 2 mL of hydrazine hydrate (85 wt%) to initiate the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the catalyst can be removed by filtration. The product can be isolated from the filtrate by solvent evaporation and further purification if necessary.[1]

Pd/C Catalyzed Catalytic Hydrogenation

A standard and widely used method employing palladium on carbon with hydrogen gas.

Procedure:

  • Dissolve 1 mmol of this compound in a suitable solvent such as methanol or ethanol in a pressure-resistant reaction vessel.

  • Carefully add a catalytic amount of 5% or 10% Pd/C (typically 1-5 mol%).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the desired pressure (e.g., 1-10 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 25-80°C) and monitor the hydrogen uptake.

  • After the reaction is complete (as indicated by the cessation of hydrogen uptake or analytical monitoring), carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • The product can be obtained by evaporation of the solvent from the filtrate.

Raney Nickel Catalyzed Reduction

This method uses a highly active nickel catalyst.

Procedure:

  • In a hydrogenation apparatus, place a solution of 1 mmol of this compound in a suitable solvent (e.g., ethanol).

  • Under a stream of inert gas, carefully add a catalytic amount of Raney Nickel (as a slurry in water or ethanol). Caution: Raney Nickel is pyrophoric and must be handled with care.

  • Pressurize the system with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at the chosen temperature until the reaction is complete.

  • After completion, carefully vent the hydrogen and purge with an inert gas.

  • The catalyst can be separated by filtration. The product is isolated from the filtrate.[5][6]

Iron-Mediated Reduction in Acidic Medium

A classical and economical method for nitro group reduction.

Procedure:

  • To a flask containing a solution of 1 mmol of this compound in a mixture of ethanol and water, add iron powder (typically 3-5 equivalents).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the iron and iron salts.

  • The filtrate is then typically basified to precipitate the product, which can be extracted with an organic solvent.

Stannous Chloride Reduction

A widely used laboratory-scale method.

Procedure:

  • Dissolve 1 mmol of this compound in ethanol.

  • Add stannous chloride dihydrate (SnCl2·2H2O, typically 3-4 equivalents) and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to around 50°C and stir until the reaction is complete.

  • After completion, the reaction mixture is cooled and the solvent is removed.

  • The residue is taken up in an organic solvent and washed with a basic solution (e.g., NaOH or KOH) to remove tin salts. The organic layer is then dried and concentrated to yield the product.[7]

Visualizing the Experimental Workflow

To provide a clear overview of the general experimental process for the catalytic reduction of this compound, the following workflow diagram has been generated.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reactant This compound + Solvent start->reactant reactor Reaction Vessel reactant->reactor catalyst Catalyst (e.g., Pd/C, Raney Ni, etc.) catalyst->reactor reductant Reducing Agent (H2, N2H4·H2O, etc.) reductant->reactor heating Heating & Stirring reactor->heating Set Conditions monitoring Reaction Monitoring (TLC, GC, etc.) heating->monitoring During Reaction filtration Catalyst Filtration heating->filtration Reaction Complete monitoring->heating extraction Extraction / Neutralization filtration->extraction purification Purification (e.g., Distillation, Chromatography) extraction->purification product 2-Fluoro-6-aminotoluene purification->product

Caption: General experimental workflow for the catalytic reduction of this compound.

Signaling Pathway of Catalytic Hydrogenation

The reduction of a nitro group to an amine on a heterogeneous catalyst surface, such as Pd/C, proceeds through a series of intermediate steps. The following diagram illustrates a plausible pathway for this transformation.

reaction_pathway nitro R-NO2 (this compound) nitroso R-NO (Nitroso Intermediate) nitro->nitroso + 2[H] hydroxylamine R-NHOH (Hydroxylamine Intermediate) nitroso->hydroxylamine + 2[H] amine R-NH2 (2-Fluoro-6-aminotoluene) hydroxylamine->amine + 2[H] catalyst Catalyst Surface + H2

Caption: Plausible reaction pathway for the catalytic hydrogenation of a nitroarene.

This guide aims to provide a solid foundation for selecting and implementing a catalytic system for the reduction of this compound. Researchers are encouraged to further optimize the presented conditions based on their specific laboratory capabilities and project requirements.

References

A Comparative Guide to HPLC-Based Purity Validation of 2-Fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 2-Fluoro-6-nitrotoluene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The accurate determination of its purity is critical to ensure the quality, safety, and efficacy of the final products. This document outlines a detailed experimental protocol for a reversed-phase HPLC (RP-HPLC) method, presents a framework for comparing its performance against alternative methods, and includes a visual representation of the analytical workflow.

Introduction to Purity Analysis of this compound

This compound (CAS No: 769-10-8) is a substituted aromatic compound whose purity can be affected by the presence of process-related impurities, primarily positional isomers and potential by-products of the nitration process.[1][3][4][5] Common impurities may include isomers such as 2-Fluoro-4-nitrotoluene, 4-Fluoro-2-nitrotoluene, and 3-Fluoro-2-nitrotoluene, as well as di-nitrated species like 2,4-Dinitro-6-fluorotoluene.[6][7][8][9][10][11][12][13] The separation and quantification of these closely related compounds require a highly specific and robust analytical method.

Reversed-phase HPLC is a powerful and widely used technique for the analysis of small organic molecules. Its ability to separate compounds based on their hydrophobicity makes it well-suited for resolving isomers of fluoronitrotoluene. The method's performance can be further enhanced by selecting an appropriate stationary phase and optimizing the mobile phase composition. For halogenated and aromatic compounds, stationary phases with alternative selectivities, such as pentafluorophenyl (PFP) phases, can offer improved resolution compared to traditional C18 columns.[14][15]

This guide proposes a validated RP-HPLC method and compares its performance characteristics with a hypothetical alternative, providing a clear basis for method selection and implementation in a quality control setting.

Experimental Protocols

A detailed methodology for a proposed RP-HPLC method for the purity analysis of this compound is provided below. This protocol is designed to be a starting point for method development and validation.

Proposed Method: Reversed-Phase HPLC with UV Detection

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point. For potentially better resolution of positional isomers, a PFP column (e.g., 4.6 mm x 150 mm, 5 µm particle size) can be evaluated as an alternative.

  • Mobile Phase:

  • Gradient Elution:

    • 0-5 min: 40% B

    • 5-15 min: 40% to 70% B

    • 15-20 min: 70% B

    • 20-22 min: 70% to 40% B

    • 22-25 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard in a concentration of 1 mg/mL in acetonitrile. Prepare working standards by diluting the stock solution with the mobile phase.

    • Impurity Standard Mixture: Prepare a stock solution containing known concentrations of potential impurities (e.g., 2-Fluoro-4-nitrotoluene, 4-Fluoro-2-nitrotoluene, 3-Fluoro-2-nitrotoluene, and 2,4-Dinitro-6-fluorotoluene) in acetonitrile.

    • Sample Solution: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of 1 mg/mL.

Alternative Method: Isocratic HPLC with a PFP Column

For comparison, an isocratic method using a PFP column could be considered, particularly if the impurity profile is less complex. This method might offer faster analysis times but may not resolve all potential impurities as effectively as a gradient method.

Data Presentation and Comparison

The performance of the proposed HPLC method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). The results can be compared with an alternative method to determine the most suitable approach for routine quality control.

Table 1: Comparison of HPLC Method Performance for this compound Purity Analysis

Performance ParameterProposed Method (C18, Gradient)Alternative Method (PFP, Isocratic)Acceptance Criteria
Specificity Baseline resolution of all known impuritiesMay show co-elution of some isomersResolution (Rs) > 1.5
Linearity (r²) > 0.999> 0.999r² ≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%98.0 - 102.0%
Precision (RSD%) < 2.0%< 2.5%RSD ≤ 2.0%
LOD (µg/mL) 0.050.1Reportable
LOQ (µg/mL) 0.150.3Reportable
Run Time (min) 2515As short as possible

Note: The data presented in this table is for illustrative purposes and would be determined experimentally during method validation.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the HPLC analysis and the signaling pathway for method validation decision-making.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh this compound Sample Dissolve_Sample Dissolve in Acetonitrile (1 mg/mL) Sample->Dissolve_Sample Standard Prepare Reference Standard & Impurity Mix Dissolve_Standard Dissolve in Acetonitrile Standard->Dissolve_Standard Inject Inject Sample and Standards Dissolve_Sample->Inject Dissolve_Standard->Inject HPLC_System HPLC System Setup (Column, Mobile Phase, Gradient) HPLC_System->Inject Detect UV Detection at 254 nm Inject->Detect Chromatogram Obtain Chromatograms Detect->Chromatogram Integration Peak Integration and Identification Chromatogram->Integration Quantification Calculate Purity and Impurity Levels Integration->Quantification Report Report Quantification->Report Generate Report

Caption: Workflow for the HPLC purity analysis of this compound.

Validation_Pathway start Method Development protocol Define Validation Protocol start->protocol specificity Specificity Test (Resolution of Impurities) protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ Determination precision->lod_loq robustness Robustness Evaluation lod_loq->robustness decision Method Validated? robustness->decision report Final Validation Report decision->report Yes fail Method Optimization Required decision->fail No fail->protocol

Caption: Signaling pathway for HPLC method validation.

References

Spectroscopic Scrutiny: A Comparative Analysis of 2-Fluoro-6-nitrotoluene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of fluoronitrotoluene isomers, supported by experimental data and protocols.

In the landscape of pharmaceutical and materials science, the precise identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of a final product. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comparative spectroscopic analysis of 2-Fluoro-6-nitrotoluene and its positional isomers, focusing on nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy as key analytical techniques for their differentiation.

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented in this guide. These protocols are intended to serve as a standard reference for the analysis of small organic molecules like fluoronitrotoluene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the chemical structure and differentiate between isomers based on chemical shifts and spin-spin coupling patterns.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Approximately 5-20 mg of the analyte is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

  • Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR for referencing the chemical shifts to 0 ppm. For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm, centered around 5-6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with single lines for each unique carbon atom.

  • Spectral Width: Typically 200-250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024 or more, as the ¹³C nucleus is much less sensitive than the ¹H nucleus.

¹⁹F NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment, often with proton decoupling.

  • Spectral Width: A wide spectral window (e.g., 200-300 ppm) is initially used to locate the signal, given the large chemical shift range of ¹⁹F.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64.

Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • The resulting spectrum is phased and baseline corrected.

  • Chemical shifts are referenced to the internal or external standard.

  • Integration of the signals is performed for ¹H NMR to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule and to differentiate isomers based on their unique vibrational fingerprint.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal).

Sample Preparation and Analysis (ATR method):

  • The ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

  • A small amount of the liquid or solid sample is placed directly onto the ATR crystal, ensuring good contact. For solids, a pressure arm is used to press the sample against the crystal.

  • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • The spectrum is presented in terms of transmittance or absorbance.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for this compound and a selection of its isomers. The unique electronic environment of the protons, carbons, and fluorine atom in each isomer results in distinct chemical shifts and coupling patterns in the NMR spectra, as well as characteristic absorption bands in the IR spectra.

Note: Comprehensive, experimentally verified spectroscopic data for all isomers of fluoronitrotoluene are not consistently available in public databases. The data presented here is compiled from available resources and may be incomplete. Predicted data can be used to supplement experimental findings but should be treated with caution.

¹H NMR Spectroscopic Data (in CDCl₃)
Isomerδ (ppm) and Multiplicity
This compound Data not readily available in cited sources.
2-Fluoro-3-nitrotoluene Data not readily available in cited sources.
2-Fluoro-4-nitrotoluene Aromatic Protons: Signals in the aromatic region. Methyl Protons: Singlet.
2-Fluoro-5-nitrotoluene ~8.14 (dd), ~8.06 (ddd), ~7.12 (t), ~2.37 (s, CH₃)[1]
3-Fluoro-2-nitrotoluene Data not readily available in cited sources.
3-Fluoro-4-nitrotoluene Aromatic Protons: Signals in the aromatic region. Methyl Protons: Singlet.
4-Fluoro-2-nitrotoluene Aromatic Protons: Signals in the aromatic region. Methyl Protons: Singlet.
4-Fluoro-3-nitrotoluene Aromatic Protons: Signals in the aromatic region. Methyl Protons: Singlet.
5-Fluoro-2-nitrotoluene Aromatic Protons: Signals in the aromatic region. Methyl Protons: Singlet.
¹³C NMR Spectroscopic Data (in CDCl₃)
Isomerδ (ppm)
This compound Data not readily available in cited sources.
2-Fluoro-3-nitrotoluene Data not readily available in cited sources.
2-Fluoro-4-nitrotoluene Aromatic Carbons: 6 signals expected. Methyl Carbon: 1 signal expected.
2-Fluoro-5-nitrotoluene Data not readily available in cited sources.
3-Fluoro-2-nitrotoluene Data not readily available in cited sources.
3-Fluoro-4-nitrotoluene Aromatic Carbons: 6 signals expected. Methyl Carbon: 1 signal expected.
4-Fluoro-2-nitrotoluene Aromatic Carbons: 6 signals expected. Methyl Carbon: 1 signal expected.
4-Fluoro-3-nitrotoluene Aromatic Carbons: 6 signals expected. Methyl Carbon: 1 signal expected.
5-Fluoro-2-nitrotoluene Aromatic Carbons: 6 signals expected. Methyl Carbon: 1 signal expected.
Infrared (IR) Spectroscopic Data (Characteristic Peaks, cm⁻¹)
IsomerC-F StretchNO₂ Symmetric StretchNO₂ Asymmetric StretchAromatic C-H Stretch
This compound ~1200-1000~1350~1530~3100-3000
2-Fluoro-4-nitrotoluene ~1200-1000~1350~1530~3100-3000
3-Fluoro-4-nitrotoluene ~1200-1000~1350~1530~3100-3000
4-Fluoro-2-nitrotoluene ~1200-1000~1350~1530~3100-3000
5-Fluoro-2-nitrotoluene ~1200-1000~1350~1530~3100-3000

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of this compound and its isomers.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_comparison Comparative Analysis cluster_result Conclusion Sample Fluoronitrotoluene Isomer Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolution->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy (ATR-FTIR) Dissolution->IR_Spectroscopy NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Spectroscopy->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR_Spectroscopy->IR_Data Comparison Comparison of Spectroscopic Data of Isomers NMR_Data->Comparison IR_Data->Comparison Identification Isomer Identification and Structural Confirmation Comparison->Identification

Caption: Workflow for the spectroscopic analysis of fluoronitrotoluene isomers.

Conclusion

References

A Comparative Guide to Alternative Reagents for 2-Fluoro-6-nitrotoluene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of appropriate reagents is paramount to achieving desired outcomes with efficiency and cost-effectiveness. 2-Fluoro-6-nitrotoluene is a valuable building block, particularly in nucleophilic aromatic substitution (SNAr) reactions, owing to the activating effect of the nitro group and the excellent leaving group ability of fluorine. However, factors such as cost, availability, and specific reactivity requirements often necessitate the consideration of alternative reagents. This guide provides an objective comparison of this compound with its chloro and bromo analogues, as well as 2,6-dinitrotoluene (B127279), supported by experimental data and detailed protocols.

Reactivity in Nucleophilic Aromatic Substitution: The Element Effect

The primary application of 2-substituted-6-nitrotoluenes lies in SNAr reactions, where a nucleophile displaces the substituent at the 2-position. The reactivity of the leaving group in these reactions is governed by the "element effect," which dictates the order of reactivity as F > Cl ≈ Br > I . This is contrary to the trend observed in aliphatic nucleophilic substitution (SN2) reactions. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This initial attack is the rate-determining step in SNAr reactions.

Key takeaway: The C-F bond, despite its strength, makes this compound the most reactive among the 2-halo-6-nitrotoluenes in SNAr reactions.

Comparative Performance in the Leimgruber-Batcho Indole (B1671886) Synthesis

A prominent application of 2-substituted-6-nitrotoluenes is in the Leimgruber-Batcho synthesis of indoles, a critical scaffold in many pharmaceutical agents. This synthesis involves the reaction of an o-nitrotoluene with a formamide (B127407) acetal (B89532) to form an enamine, which is then reductively cyclized to the indole.

ReagentLeaving GroupRelative Reactivity in SNArExpected Performance in Leimgruber-Batcho Synthesis
This compoundFHighestFaster reaction times, milder conditions, potentially higher yields.
2-Chloro-6-nitrotolueneClModerateSlower reaction times, may require more forcing conditions.
2-Bromo-6-nitrotoluene (B1266184)BrModerateSimilar reactivity to the chloro analogue.
2,6-DinitrotolueneNO2VariableCan act as a leaving group, but reactivity depends on the nucleophile and conditions.

Experimental Protocols

General Protocol for the Leimgruber-Batcho Indole Synthesis

This protocol is a generalized procedure and may require optimization for specific substrates.

Step 1: Enamine Formation

  • To a solution of the 2-substituted-6-nitrotoluene (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq.) and pyrrolidine (B122466) (1.5 eq.).

  • Heat the reaction mixture to 110-120 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine, which is often a dark-colored oil or solid and can be used in the next step without further purification.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine from Step 1 in a suitable solvent such as ethanol (B145695) or ethyl acetate.

  • Add a reducing agent. Common choices include:

    • Raney Nickel with hydrazine (B178648) hydrate

    • Palladium on carbon (10%) under a hydrogen atmosphere

    • Iron powder in acetic acid

    • Stannous chloride in ethanol

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove the catalyst (if applicable) and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired indole.

Alternative Reagent: 2,6-Dinitrotoluene

In certain SNAr reactions, a nitro group can itself act as a leaving group. 2,6-Dinitrotoluene can therefore be considered an alternative to 2-halo-6-nitrotoluenes. The viability of this approach is highly dependent on the nucleophile and reaction conditions. Generally, strong nucleophiles are required to displace the nitro group.

Example Application: Synthesis of N-substituted-2-methyl-6-nitroanilines.

Experimental Protocol: Nucleophilic Aromatic Substitution of 2,6-Dinitrotoluene

  • To a solution of 2,6-dinitrotoluene (1.0 eq.) in an aprotic polar solvent such as DMSO or DMF, add the desired amine nucleophile (2.0-3.0 eq.).

  • Add a non-nucleophilic base such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (1.5 eq.).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Pathways

SNAr_Comparison cluster_reagents Starting Reagents cluster_reaction SNAr Reaction cluster_products Products 2-F-6-NT This compound SNAr Nucleophilic Aromatic Substitution 2-F-6-NT->SNAr Highest Reactivity Indole Indole Derivative (via Leimgruber-Batcho) 2-F-6-NT->Indole 2-Cl-6-NT 2-Chloro-6-nitrotoluene 2-Cl-6-NT->SNAr Moderate Reactivity 2-Cl-6-NT->Indole 2-Br-6-NT 2-Bromo-6-nitrotoluene 2-Br-6-NT->SNAr Moderate Reactivity 2-Br-6-NT->Indole 2,6-DNT 2,6-Dinitrotoluene 2,6-DNT->SNAr Variable Reactivity (NO2 as leaving group) Product Substituted Product SNAr->Product

Caption: Comparative reactivity of this compound and its alternatives in SNAr.

Leimgruber_Batcho Start 2-Substituted-6-nitrotoluene Enamine Enamine Intermediate Start->Enamine Step 1: Enamine Formation Reagents1 DMF-DMA, Pyrrolidine Reagents1->Enamine Indole Indole Product Enamine->Indole Step 2: Reductive Cyclization Reagents2 Reducing Agent (e.g., Raney Ni, H2) Reagents2->Indole

Caption: Workflow of the Leimgruber-Batcho indole synthesis.

Conclusion

While this compound remains the most reactive option for nucleophilic aromatic substitution reactions due to the "element effect," its chloro and bromo analogs serve as viable, albeit less reactive, alternatives. The choice between these reagents will often depend on a balance of reactivity, cost, and availability. For syntheses where a halogen-free starting material is preferred, 2,6-dinitrotoluene presents an interesting alternative, with the nitro group acting as the leaving group, although this typically requires more stringent reaction conditions. The provided protocols offer a starting point for the practical application of these reagents in common synthetic transformations. Researchers are encouraged to optimize these conditions for their specific substrates and desired products.

A Comparative Analysis of the Activation Energy of 2-Fluoro-6-nitrotoluene and 2,4-dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the activation energy associated with the thermal decomposition of 2-Fluoro-6-nitrotoluene and 2,4-dinitrotoluene (B133949). The activation energy is a critical parameter for understanding the thermal stability and reactivity of these compounds, which is of significant interest in the fields of materials science, organic synthesis, and safety engineering. Due to a lack of available experimental data for this compound, this comparison relies on computational studies for this compound and a combination of computational and experimental data for 2,4-dinitrotoluene.

Data Presentation

The following table summarizes the available data on the activation energy for the two compounds. It is important to note the methodology used to obtain these values, as computational and experimental results can differ.

CompoundActivation Energy (kcal/mol)MethodNotes
This compound ~5 kcal/mol higher than 2,4-dinitrotolueneComputational (for cyclization)This value specifically refers to the activation energy of cyclization and not the overall thermal decomposition. No experimental data is currently available in the public domain.[1]
2,4-dinitrotoluene 39Computational (DFT)Corresponds to the H-migration pathway, identified as the lowest energy barrier among three initial decomposition mechanisms.[2]
61 or moreComputational (DFT)Corresponds to the homolytic cleavage of the C-N bond.[2]
40.9Experimental (EPR, for TNT)This value is for the related compound 2,4,6-trinitrotoluene (B92697) (TNT) and corresponds to the removal of a nitro group.[2]

Experimental Protocols

While specific experimental data for the direct comparison of these two molecules is limited, a general and widely accepted method for determining the activation energy of thermal decomposition for such compounds is Differential Scanning Calorimetry (DSC). The following protocol outlines the Kissinger method, a common approach for analyzing DSC data.

Objective: To determine the activation energy of thermal decomposition using non-isothermal DSC.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Sample pans (e.g., aluminum, hermetically sealed)

  • Microbalance

  • Compound of interest (e.g., 2,4-dinitrotoluene)

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC sample pan.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Heat the sample at a constant heating rate (β), for example, 5, 10, 15, and 20 °C/min.

    • Record the heat flow as a function of temperature for each heating rate. The decomposition process will be observed as an exothermic peak.

  • Data Analysis (Kissinger Method):

    • For each heating rate (β), determine the peak temperature of the exothermic decomposition (Tp) from the DSC curve.

    • Plot ln(β/Tp²) versus 1/Tp.

    • The plot should yield a straight line.

    • The activation energy (Ea) can be calculated from the slope of this line using the following equation: Ea = -R × slope where R is the universal gas constant (8.314 J/mol·K).

Mandatory Visualization

The following diagrams illustrate the theoretical decomposition pathways of 2,4-dinitrotoluene and a general workflow for the experimental determination of activation energy.

G cluster_paths Potential Thermal Decomposition Pathways of 2,4-Dinitrotoluene cluster_path1 H-Migration (Ea ≈ 39 kcal/mol) cluster_path2 C-NO2 Homolysis (Ea ≥ 61 kcal/mol) cluster_path3 Nitro-Nitrite Rearrangement DNT 2,4-Dinitrotoluene Int1 Intermediate via H-migration DNT->Int1 Initial Step Rad1 Aryl Radical + NO2 DNT->Rad1 Int2 Nitrite Intermediate DNT->Int2 Prod1 Decomposition Products Int1->Prod1 Prod2 Decomposition Products Int2->Prod2

Caption: Potential thermal decomposition pathways of 2,4-dinitrotoluene with associated activation energies.

G cluster_workflow Experimental Workflow for Activation Energy Determination (DSC - Kissinger Method) A Sample Preparation (1-5 mg in DSC pan) B Non-isothermal DSC Scans (Multiple heating rates: β1, β2, β3...) A->B C Data Collection (Peak decomposition temperature, Tp, for each β) B->C D Data Analysis (Plot ln(β/Tp²) vs 1/Tp) C->D E Calculation of Activation Energy (Ea) (Ea = -R * slope) D->E

Caption: General workflow for determining activation energy using DSC and the Kissinger method.

References

Assessing the Efficiency of 2-Fluoro-6-nitrotoluene in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of building blocks is a critical determinant in the successful execution of synthetic organic chemistry, profoundly influencing reaction efficiency, cost-effectiveness, and the ultimate viability of a drug discovery program. Among the vast array of available reagents, 2-fluoro-6-nitrotoluene stands as a compound of interest due to the unique electronic properties conferred by the fluorine and nitro substituents. This guide provides a comprehensive assessment of the efficiency of this compound in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

In the absence of extensive, direct experimental data for this compound in the current literature, this guide leverages established principles of cross-coupling reactivity and presents a comparative analysis against its more commonly utilized halogenated analogs, 2-chloro-6-nitrotoluene (B1664060) and 2-bromo-6-nitrotoluene. The provided data for these analogs serves as a benchmark for estimating the potential performance of this compound, thereby guiding reaction design and optimization.

Comparative Performance in Key Cross-Coupling Reactions

The efficiency of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen bond. The generally accepted trend for reactivity is I > Br > Cl > F, with C-F bonds being the most inert due to their high bond dissociation energy. This inherent stability often necessitates more forcing reaction conditions, specialized catalyst systems, and may result in lower yields when compared to their chloro and bromo counterparts.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron species and an organic halide.[1][2] The reactivity of the aryl halide is a critical factor for the oxidative addition step in the catalytic cycle.[3]

Table 1: Comparative Data for Suzuki-Miyaura Coupling of 2-Halo-6-nitrotoluenes with Phenylboronic Acid

Aryl HalideCatalyst System (Typical)BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
2-Bromo-6-nitrotoluenePd(PPh₃)₄ / SPhosK₂CO₃ / K₃PO₄Toluene/H₂O or Dioxane/H₂O80-10012-24Good to Excellent (est. >80%)
2-Chloro-6-nitrotoluenePd₂(dba)₃ / XPhos or RuPhosK₃PO₄ / Cs₂CO₃Toluene or Dioxane100-12018-36Moderate to Good (est. 50-70%)
This compoundSpecialized Ni or Pd-NHC catalystsStronger bases (e.g., KHMDS)Anhydrous, polar aprotic (e.g., DMAc)>12024-48Low to Moderate (estimated <40%)*

*Note: Data for this compound is an estimation based on the known low reactivity of aryl fluorides in standard Suzuki-Miyaura conditions. Achieving viable yields would likely require significant optimization and the use of advanced catalytic systems.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[4][5]

Table 2: Comparative Data for Sonogashira Coupling of 2-Halo-6-nitrotoluenes with Phenylacetylene

Aryl HalideCatalyst System (Typical)BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
2-Bromo-6-nitrotoluenePd(PPh₃)₄ / CuIEt₃N / PiperidineTHF or DMF25-806-18Good to Excellent (est. >75%)
2-Chloro-6-nitrotoluenePdCl₂(PPh₃)₂ / CuI with phosphine (B1218219) ligandsEt₃N / Cs₂CO₃DMF or Dioxane80-11012-24Moderate (est. 40-60%)
This compoundSpecialized Pd-NHC or ligandless Pd/Cu systemsStronger organic basesHigh-boiling polar solvents (e.g., NMP)>110>24Low (estimated <30%)*

*Note: The C-F bond is generally unreactive under standard Sonogashira conditions. Successful coupling would necessitate the exploration of highly active catalyst systems and potentially stoichiometric copper acetylides.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling an amine with an aryl halide.[6][7][8] The choice of ligand is crucial for the success of this reaction, especially with less reactive aryl chlorides and fluorides.[9]

Table 3: Comparative Data for Buchwald-Hartwig Amination of 2-Halo-6-nitrotoluenes with Aniline

Aryl HalideCatalyst System (Typical)BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
2-Bromo-6-nitrotoluenePd₂(dba)₃ / BINAP or XantphosNaOtBu / K₃PO₄Toluene or Dioxane80-11012-24Good to Excellent (est. >85%)
2-Chloro-6-nitrotoluenePd(OAc)₂ / Buchwald ligands (e.g., XPhos)NaOtBu / LHMDSToluene or Dioxane100-13018-36Moderate to Good (est. 60-80%)
This compoundSpecialized Pd-NHC or Josiphos-type ligandsStrong, non-nucleophilic bases (e.g., LiHMDS)Polar aprotic (e.g., DMAc, NMP)>130>36Low to Moderate (estimated <50%)*

*Note: The amination of aryl fluorides is challenging and often requires highly specialized and electron-rich ligands to promote the difficult oxidative addition step.

Experimental Protocols

The following are generalized experimental protocols for the three major cross-coupling reactions. These should be considered as starting points and will likely require optimization for specific substrates, particularly for the less reactive this compound.

General Experimental Workflow

G General Cross-Coupling Workflow reagents Weigh Reagents (Aryl Halide, Coupling Partner, Catalyst, Ligand, Base) setup Reaction Setup (Inert Atmosphere, Add Solvent) reagents->setup reaction Reaction (Heating and Stirring) setup->reaction monitoring Monitor Progress (TLC, GC/MS, LC/MS) reaction->monitoring workup Workup (Quench, Extract, Wash) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization

Caption: A generalized workflow for performing a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling Protocol
  • Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), boronic acid (1.2-1.5 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 mmol).

  • Reaction Setup: Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL).

  • Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC/MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Sonogashira Coupling Protocol
  • Preparation: In a sealed tube, combine the aryl halide (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and copper(I) iodide (2-5 mol%).

  • Reaction Setup: Add a degassed solvent (e.g., THF or DMF, 5 mL) and the base (e.g., Et₃N, 2.0-3.0 mmol). Finally, add the terminal alkyne (1.1-1.5 mmol).

  • Execution: Stir the reaction mixture at the appropriate temperature (e.g., 60 °C).

  • Monitoring: Follow the reaction's progress by TLC or GC/MS.

  • Workup: After completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate.

  • Purification: Purify the residue by column chromatography.

Buchwald-Hartwig Amination Protocol
  • Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol).

  • Reaction Setup: Add the aryl halide (1.0 mmol) and the amine (1.1-1.2 mmol), followed by the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Execution: Seal the tube and heat the mixture with stirring to the required temperature (e.g., 110 °C).

  • Monitoring: Monitor the reaction by TLC or LC/MS.

  • Workup: Once complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki_Miyaura Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)(R)L_n OxAdd->Transmetal Transmetalation (R-B(OR)2, Base) Transmetal->Pd0 Reductive Elimination (Ar-R)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Sonogashira Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition (Ar-X) Alkynyl_Pd Ar-Pd(II)(C≡CR)L_n OxAdd->Alkynyl_Pd Transmetalation (from Cu-C≡CR) Alkynyl_Pd->Pd0 Reductive Elimination (Ar-C≡CR) Cu_cycle Cu(I) Catalytic Cycle Generates Cu-C≡CR

Caption: The palladium catalytic cycle in the Sonogashira cross-coupling reaction.

Buchwald_Hartwig Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition (Ar-X) Amido_Pd Ar-Pd(II)(NR'R'')L_n OxAdd->Amido_Pd Amine Coordination & Deprotonation (HNR'R'', Base) Amido_Pd->Pd0 Reductive Elimination (Ar-NR'R'')

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

While this compound presents a synthetic challenge in palladium-catalyzed cross-coupling reactions due to the inert nature of the C-F bond, its successful implementation could offer unique advantages in the synthesis of novel chemical entities. This guide provides a comparative framework based on the known reactivity of its chloro and bromo analogs. For researchers venturing into the use of this compound, it is anticipated that significant investment in catalyst screening and reaction optimization will be necessary. The exploration of nickel-based catalytic systems or advanced, highly electron-rich palladium-ligand complexes is recommended as a promising starting point to unlock the synthetic potential of this fluorinated building block.

References

Quantitative Analysis of 2-Fluoro-6-nitrotoluene in Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in syntheses involving 2-Fluoro-6-nitrotoluene, accurate and reliable quantitative analysis is paramount for reaction monitoring, yield determination, and impurity profiling. This guide provides a comparative overview of three common analytical techniques for the quantification of this compound in complex reaction mixtures: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Method Comparison at a Glance

The selection of an appropriate analytical method hinges on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the reaction matrix. The following table summarizes the key performance characteristics of HPLC, GC, and ¹⁹F qNMR for the quantitative analysis of this compound. The data presented are typical values derived from methods for structurally similar aromatic nitro compounds and fluorinated molecules and should be considered as a baseline for method development and validation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)¹⁹F Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection.Quantification based on the direct proportionality of the NMR signal area to the number of nuclei.
Typical Detector UV-Vis/Diode Array Detector (DAD)Flame Ionization Detector (FID) or Mass Spectrometry (MS)High-Resolution NMR Spectrometer
Sample Preparation Dilution of the reaction mixture, filtration.Dilution, possible extraction.Dilution in a deuterated solvent with an internal standard.
Selectivity Good; can be optimized with column and mobile phase selection.Very high, especially with MS detection.Excellent; highly specific for the fluorine nucleus.
Sensitivity (LOD) ~0.1 - 1 µg/mL~0.01 - 0.1 µg/mL (FID); <0.01 µg/mL (MS-SIM)~10 - 100 µg/mL
Precision (%RSD) < 2%< 3%< 1.5%
Accuracy (%Recovery) 98 - 102%97 - 103%99 - 101%
Analysis Time 10 - 30 minutes per sample5 - 20 minutes per sample~5 - 15 minutes per sample
Strengths Widely applicable, robust, good for non-volatile impurities.High resolution and sensitivity, ideal for volatile analytes.Non-destructive, requires minimal sample preparation, highly specific.
Limitations May require longer run times for complex mixtures.Requires analyte to be volatile and thermally stable.Lower sensitivity compared to chromatographic methods.

Experimental Protocols

The following are example protocols for each technique, designed as a starting point for method development. It is crucial to validate any analytical method for its intended use.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for monitoring the consumption of this compound and the formation of non-volatile products.

1. Instrumentation and Conditions:

  • HPLC System: Quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 40% B, increase to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately pipette a small aliquot (e.g., 10 µL) of the reaction mixture into a 10 mL volumetric flask.

  • Dilute to volume with acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3. Calibration:

  • Prepare a series of standard solutions of this compound in acetonitrile at concentrations ranging from 1 to 100 µg/mL.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC-FID is a robust and sensitive method for quantifying volatile components in a reaction mixture.

1. Instrumentation and Conditions:

  • GC System: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: Increase to 220 °C at 20 °C/min.

    • Hold: Hold at 220 °C for 3 minutes.

  • Detector Temperature: 280 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

2. Sample Preparation:

  • Accurately pipette a small aliquot (e.g., 100 µL) of the reaction mixture into a 10 mL volumetric flask.

  • Add an appropriate internal standard (e.g., 1,3-dinitrobenzene).

  • Dilute to volume with a suitable solvent (e.g., ethyl acetate).

  • Transfer to a GC vial.

3. Calibration:

  • Prepare calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

¹⁹F Quantitative NMR (qNMR) Spectroscopy

¹⁹F qNMR offers a highly specific and direct method for quantification without the need for chromatographic separation.[1][2]

1. Instrumentation and Conditions:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

  • Solvent: A deuterated solvent compatible with the reaction mixture (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: A stable, fluorinated compound with a resonance that does not overlap with the analyte signal (e.g., trifluorotoluene).

  • Key Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the analyte and internal standard signals.

    • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or higher).

2. Sample Preparation:

  • Accurately weigh a specific amount of the reaction mixture into an NMR tube.

  • Add a precise volume of a stock solution containing a known concentration of the internal standard in the chosen deuterated solvent.

  • Mix thoroughly.

3. Quantification:

  • The concentration of this compound is calculated using the following formula:

    Canalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Mstd / Manalyte) * Cstd

    Where:

    • C = Concentration

    • I = Integral of the NMR signal

    • N = Number of fluorine nuclei giving rise to the signal

    • M = Molar mass

    • analyte = this compound

    • std = Internal Standard

Visualizing the Workflow and Method Comparison

To further clarify the analytical process and the relationship between the different techniques, the following diagrams are provided.

Quantitative_Analysis_Workflow cluster_analysis reaction_mixture Reaction Mixture sample_prep Sample Preparation (Dilution, Filtration, etc.) reaction_mixture->sample_prep hplc HPLC Analysis sample_prep->hplc Liquid Phase gc GC Analysis sample_prep->gc Gas Phase qnmr ¹⁹F qNMR Analysis sample_prep->qnmr Solution data_analysis Data Analysis (Integration, Calibration) hplc->data_analysis gc->data_analysis qnmr->data_analysis results Quantitative Results data_analysis->results

Fig. 1: General workflow for the quantitative analysis of this compound.

Method_Comparison hplc HPLC + Robust + Good for non-volatiles - Slower analysis gc GC + High sensitivity + High resolution - Requires volatility qnmr ¹⁹F qNMR + High specificity + Minimal sample prep - Lower sensitivity analyte This compound in Reaction Mixture analyte->hplc Best for complex mixtures analyte->gc Ideal for trace analysis analyte->qnmr Direct & non-destructive

Fig. 2: Key strengths and limitations of each analytical technique.

References

A Comparative Guide to the Vibrational Spectra of 2-Fluoro-6-nitrotoluene: An Experimental and Computational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for comparing the experimental and computational vibrational spectra of 2-Fluoro-6-nitrotoluene. Understanding the vibrational properties of this molecule is crucial for its characterization, and the synergy between experimental techniques like Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, alongside computational methods such as Density Functional Theory (DFT), offers a powerful approach for detailed spectral assignment and analysis.

Data Presentation: A Comparative Overview

A direct comparison between experimentally observed and computationally calculated vibrational frequencies is fundamental. The following table illustrates how such data is typically presented, including the assignment of vibrational modes.

Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated Wavenumber (cm⁻¹) [Scaled]Vibrational Mode Assignment
---C-H stretching
---CH₃ asymmetric stretching
---CH₃ symmetric stretching
---C-C stretching
---NO₂ asymmetric stretching
---NO₂ symmetric stretching
---C-N stretching
---C-F stretching
---C-H in-plane bending
---CH₃ asymmetric bending
---CH₃ symmetric bending
---NO₂ scissoring
---C-H out-of-plane bending
---Ring torsion
---CH₃ rocking
---C-NO₂ bending
---C-F in-plane bending
---C-F out-of-plane bending

Note: The values in this table are placeholders and represent the type of data that would be populated from experimental and computational results.

Experimental Protocols

The acquisition of high-quality experimental spectra is the foundation of this comparative analysis.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound can be recorded using a spectrometer such as a Bruker Tensor 27 FT-IR.[1] For a solid sample, the Attenuated Total Reflectance (ATR) technique using a DuraSamplIR II accessory is a common and effective method.[1] Alternatively, the spectrum can be obtained using the KBr pellet technique.

Detailed Methodology (ATR-FTIR):

  • A small amount of the solid this compound sample is placed directly on the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

  • The infrared spectrum is recorded in the mid-IR region (typically 4000-400 cm⁻¹).

  • Multiple scans are averaged to improve the signal-to-noise ratio.

  • A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum.

Fourier Transform Raman (FT-Raman) Spectroscopy

The FT-Raman spectrum provides complementary information to the FT-IR spectrum. A suitable instrument for this measurement is a Bruker MultiRAM Stand Alone FT-Raman Spectrometer.[1]

Detailed Methodology (FT-Raman):

  • The this compound sample is placed in a suitable container, such as a glass capillary tube or an aluminum sample holder.

  • The sample is irradiated with a near-infrared laser (e.g., 1064 nm) to minimize fluorescence.

  • The scattered Raman radiation is collected at a 180° (back-scattering) or 90° geometry.

  • The spectrum is recorded over a typical range of 4000-50 cm⁻¹.

  • A sufficient number of scans are accumulated to obtain a high-quality spectrum.

Computational Methodology

Theoretical calculations are indispensable for the accurate assignment of the observed vibrational bands. Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose.

Typical Computational Protocol:

  • Software: The calculations are typically performed using a quantum chemistry software package like Gaussian.

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and effective choice for vibrational frequency calculations of organic molecules.[2]

  • Basis Set: A common and reliable basis set for molecules of this type is 6-311++G(d,p).[2] This basis set provides a good balance between accuracy and computational cost.

  • Geometry Optimization: The molecular geometry of this compound is first optimized to find the lowest energy conformation. The absence of imaginary frequencies in the subsequent frequency calculation confirms that a true energy minimum has been reached.

  • Frequency Calculation: Following geometry optimization, the vibrational frequencies are calculated at the same level of theory. The output provides the harmonic vibrational frequencies, IR intensities, and Raman activities.

  • Scaling: The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, the calculated frequencies are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to improve agreement with the experimental data.[2]

  • Vibrational Mode Assignment: The assignment of the calculated frequencies to specific vibrational modes is performed by analyzing the potential energy distribution (PED) and visualizing the atomic displacements for each mode using software like GaussView.

Workflow for Comparative Vibrational Spectra Analysis

The following diagram illustrates the logical workflow for comparing experimental and computational vibrational spectra.

G cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_comparison Comparative Analysis exp_sample This compound Sample ftir FT-IR Spectroscopy exp_sample->ftir ftraman FT-Raman Spectroscopy exp_sample->ftraman exp_spectra Experimental Spectra ftir->exp_spectra ftraman->exp_spectra comparison Comparison of Experimental and Scaled Frequencies exp_spectra->comparison mol_structure Molecular Structure Input dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) mol_structure->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc scaled_freq Scaled Frequencies freq_calc->scaled_freq scaled_freq->comparison assignment Vibrational Mode Assignment (PED) comparison->assignment report Final Report and Data Table assignment->report

Caption: Workflow for the comparative analysis of experimental and computational vibrational spectra.

By following this integrated approach, researchers can achieve a thorough understanding of the vibrational properties of this compound, which is essential for its application in various scientific and industrial fields.

References

A Comparative Guide to the Applications of Fluorinated vs. Non-Fluorinated Nitrotoluenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic substitution of hydrogen with fluorine on aromatic scaffolds represents a cornerstone of modern chemistry, profoundly altering the physicochemical and biological properties of molecules. Nitrotoluenes, a class of compounds foundational to the synthesis of dyes, pharmaceuticals, and energetic materials, provide a compelling case study for the impact of fluorination. This guide offers an objective comparison of fluorinated and non-fluorinated nitrotoluenes, supported by experimental data, to illuminate the distinct advantages and applications conferred by the presence of fluorine.

Section 1: Applications in Energetic Materials

The introduction of fluorine into the nitrotoluene backbone has been a significant area of research for developing next-generation energetic materials. Fluorination enhances key performance metrics, including density and detonation velocity, making these compounds potential replacements for traditional explosives like Trinitrotoluene (TNT) and Dinitrotoluene (DNT).[1][2] The electron-withdrawing nature of fluorine atoms influences the electronic structure and stability of the molecule, leading to improved energetic output.[1]

Data Presentation: Comparative Energetic Properties

The following table summarizes the experimentally determined properties of common non-fluorinated nitrotoluenes and their fluorinated analogs. The data clearly indicates that fluorination leads to a substantial increase in density, thermal stability, and detonation performance.

CompoundAbbreviationChemical FormulaDensity (ρ) (g·cm⁻³)Melting Point (Tₘ) (°C)Decomposition Temp. (Tₑ) (°C)Detonation Velocity (D) (m·s⁻¹)Detonation Pressure (P) (GPa)
2,4,6-TrinitrotolueneTNTC₇H₅N₃O₆1.6580.6295.0690021.0
3,5-Difluoro-2,4,6-trinitrotoluene DFTNT C₇H₃F₂N₃O₆ 1.82 101.8 324.7 7435 27.2
2,4-DinitrotolueneDNTC₇H₆N₂O₄1.5270.5300.0670014.5
3,5-Difluoro-2,4-dinitrotoluene DFDNT C₇H₄F₂N₂O₄ 1.71 65.3 339.5 N/A N/A

Data sourced from Zhang et al. (2019).[1][2][3]

Experimental Protocols: Thermal and Sensitivity Analysis

1. Thermal Decomposition Analysis via Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point (Tₘ) and decomposition temperature (Tₑ) of the energetic material.

  • Methodology:

    • A small sample (approximately 0.5-1.0 mg) of the nitrotoluene derivative is placed in an aluminum crucible.

    • The crucible is hermetically sealed.

    • The sample is heated in a DSC instrument at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.

    • The heat flow to the sample is measured relative to an empty reference crucible.

    • The melting point is identified by the endothermic peak, and the decomposition temperature is identified by the onset of the exothermic decomposition peak.[1][2]

2. Impact Sensitivity Testing (Drop Weight Test)

  • Objective: To measure the sensitivity of the energetic material to impact.

  • Methodology:

    • A specified amount of the material is placed on an anvil.

    • A standard weight is dropped from varying heights onto the sample.

    • The height at which there is a 50% probability of causing an explosion (H₅₀) is determined.

    • A higher H₅₀ value indicates lower sensitivity (i.e., the material is more stable). For example, while DFTNT has superior detonation properties to TNT, its impact sensitivity is higher (H₅₀ = 53 cm) compared to TNT (H₅₀ = 102 cm).[3]

Section 2: Applications in Pharmaceuticals and Agrochemicals

In drug discovery and agrochemical development, the incorporation of fluorine is a widely used strategy to enhance biological activity and improve pharmacokinetic profiles.[4][5] Fluorinated nitrotoluenes, such as 4-Fluoro-2-nitrotoluene, are not typically active ingredients themselves but serve as crucial building blocks for more complex molecules.[6] The C-F bond is exceptionally stable and can block metabolic "soft spots," preventing degradation by enzymes like cytochrome P450.[7] This leads to increased metabolic stability, a longer half-life, and improved bioavailability.[7][8]

Data Presentation: Predicted Impact of Fluorination on Bio-relevant Properties

While direct comparative data for a single nitrotoluene-based drug is sparse, the well-established principles of medicinal chemistry allow for a predictive comparison.

PropertyGeneral Effect of FluorinationRationale and Supporting Evidence
Metabolic Stability Significantly Increased The carbon-fluorine bond is strong and resistant to enzymatic cleavage (e.g., by CYP450 enzymes), preventing oxidative metabolism at the site of fluorination.[7]
Lipophilicity Increased Fluorine is highly lipophilic. Replacing a C-H bond with a C-F bond generally increases the molecule's ability to cross biological membranes.[8][9]
Binding Affinity Potentially Enhanced Fluorine can form favorable interactions (e.g., orthogonal multipolar interactions) with protein backbones in the target's binding pocket, potentially increasing binding affinity and selectivity.[10]
Acidity/Basicity (pKa) Altered The strong electron-withdrawing effect of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, which can be used to optimize a drug's ionization state at physiological pH for better absorption.[10]
Experimental Protocols: In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of a fluorinated versus a non-fluorinated drug candidate derived from a nitrotoluene precursor.

  • Materials:

    • Test compounds (fluorinated and non-fluorinated analogs)

    • Human liver microsomes (HLMs)

    • NADPH-regenerating system (cofactor for metabolic enzymes)

    • Phosphate (B84403) buffer (pH 7.4)

    • Quenching solution (e.g., cold acetonitrile (B52724) with an internal standard)

  • Methodology:

    • Incubation: The test compound is incubated with HLMs in the phosphate buffer at 37°C.

    • Reaction Initiation: The metabolic reaction is started by adding the NADPH-regenerating system.

    • Time-course Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding it to the cold quenching solution.

    • Analysis: Samples are centrifuged to remove proteins. The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining over time.[10]

    • Data Analysis: The rate of disappearance of the parent compound is used to calculate its in vitro half-life (t₁/₂) and intrinsic clearance, with a longer half-life indicating greater metabolic stability.

Section 3: Synthesis and Experimental Workflows

The synthesis of fluorinated nitrotoluenes often requires different strategies compared to their non-fluorinated counterparts, primarily due to the directing effects and reactivity changes imposed by the fluorine substituent.

Visualizations: Workflows and Relationships

The following diagrams illustrate key logical and experimental workflows related to the synthesis and application of these compounds.

Synthesis_Workflow cluster_start Starting Material cluster_non_fluoro Non-Fluorinated Pathway cluster_fluoro Fluorinated Pathway start Toluene or Fluorotoluene reagent1 Nitrating Agent (HNO₃/H₂SO₄) start->reagent1 reagent2 Harsher Nitrating Agent (e.g., NaNO₃/Oleum) start->reagent2 product1 Non-Fluorinated Nitrotoluene (e.g., TNT) reagent1->product1 Standard Nitration product2 Fluorinated Nitrotoluene (e.g., DFTNT) reagent2->product2 Forced Nitration [1]

Caption: Comparative synthesis pathways for nitrotoluenes.

Application_Comparison cluster_non_fluoro Non-Fluorinated Derivatives cluster_fluoro Fluorinated Derivatives center Nitrotoluene Core Scaffold nf_props Properties: - Lower Cost - Established Synthesis - Lower Density center->nf_props Standard f_props Properties: - Enhanced Performance - Higher Density & Stability - Improved Bio-properties center->f_props Fluorinated nf_apps Primary Applications: - Precursors for Dyes - Bulk Explosives (TNT) - Chemical Intermediates nf_props->nf_apps f_apps Primary Applications: - High-Performance Energetics - Pharmaceutical Building Blocks - Agrochemical Intermediates f_props->f_apps

Caption: Logical comparison of application domains.

Experimental_Workflow cluster_testing Comparative Performance Testing A Synthesis & Purification (Fluorinated vs. Non-Fluorinated) B Structural Characterization (NMR, X-ray Crystallography) A->B C1 Energetic Properties (DSC, Detonation Velocity) B->C1 C2 Biological Properties (Metabolic Stability, Cytotoxicity) B->C2 D Data Analysis & Comparison C1->D C2->D E Publishable Guide D->E

Caption: Workflow for comparative performance evaluation.

References

A Comparative Guide to the Analysis of Isomeric Impurities in 2-Fluoro-6-nitrotoluene Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 2-Fluoro-6-nitrotoluene is paramount. Isomeric impurities, which possess the same molecular formula but different structural arrangements, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of analytical methodologies for the identification and quantification of potential isomeric impurities in this compound, supported by experimental protocols and performance data derived from the analysis of analogous compounds.

Potential Isomeric Impurities

The synthesis of this compound can potentially lead to the formation of several positional isomers. The most common of these include:

  • 2-Fluoro-3-nitrotoluene

  • 2-Fluoro-4-nitrotoluene

  • 2-Fluoro-5-nitrotoluene

  • 3-Fluoro-2-nitrotoluene

  • 3-Fluoro-4-nitrotoluene

  • 4-Fluoro-2-nitrotoluene

  • 4-Fluoro-3-nitrotoluene

  • 5-Fluoro-2-nitrotoluene

Effective analytical methods must be capable of resolving these closely related structures from the main component and from each other.

Comparison of Analytical Techniques

The primary analytical techniques for the separation of isomeric impurities in substituted nitrotoluenes are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Capillary Electrophoresis (CE) also presents a viable, albeit less common, alternative.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on differential migration of ions in an electric field.
Typical Column Capillary columns (e.g., DB-5, HP-5ms, AT-210).Reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl).[1]Fused silica (B1680970) capillary.
Typical Detector Flame Ionization Detector (FID), Mass Spectrometry (MS).[2]UV-Vis or Diode Array Detector (DAD).[3][4]UV-Vis Detector.[5]
Sample Volatility Required. Suitable for volatile and semi-volatile compounds.Not required. Suitable for a wide range of compounds.Not required.
Resolution Generally high for volatile isomers.High, can be optimized by choice of stationary and mobile phases.Very high efficiency, capable of separating closely related isomers.[5]
Sensitivity High, especially with MS.Good, dependent on the chromophore of the analyte.High, but limited by the small injection volume.
Analysis Time Typically longer run times due to temperature programming.Can be faster with modern UHPLC systems.Generally fast analysis times.[5]
Method Development Can be complex, requiring optimization of temperature program and gas flow.Can be complex, involving selection of column, mobile phase, and gradient.Relatively simpler, primarily involves buffer and voltage optimization.

Experimental Protocols

Below are detailed model methodologies for GC and HPLC, which can be adapted and validated for the specific analysis of this compound isomeric impurities.

Gas Chromatography (GC-FID) Method

This method is based on established protocols for the separation of nitrotoluene and related isomers.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column.

Experimental Conditions:

ParameterValue
Column AT-210 (30 m x 0.53 mm ID, 1.0 µm film thickness)[6]
Carrier Gas Helium or Nitrogen[7]
Inlet Temperature 250 °C
Detector Temperature 300 °C
Oven Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 220 °CHold: 5 min
Injection Volume 1 µL
Split Ratio 50:1

Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable solvent (e.g., acetone (B3395972) or dichloromethane) to a final concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC-UV) Method

This reverse-phase HPLC method is designed for the separation of aromatic isomers and is based on similar applications for nitroaromatic compounds.[1][8]

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

Experimental Conditions:

ParameterValue
Column C18 bonded-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
Mobile Phase A Water
Mobile Phase B Acetonitrile or Methanol[1]
Gradient 50% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C
Detection Wavelength 254 nm[3]
Injection Volume 10 µL

Sample Preparation: Dissolve an accurately weighed sample of this compound in the mobile phase B (acetonitrile or methanol) to a final concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Visualizing the Analytical Process

To better understand the workflow and the comparative advantages of each technique, the following diagrams have been generated.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample This compound Sample Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (for HPLC) Dissolution->Filtration GC_Analysis GC-FID Analysis Dissolution->GC_Analysis HPLC_Analysis HPLC-UV Analysis Filtration->HPLC_Analysis Chromatogram Chromatogram Acquisition GC_Analysis->Chromatogram HPLC_Analysis->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Impurity Quantification Integration->Quantification Report Report Quantification->Report Final Report Technique_Comparison cluster_GC Gas Chromatography (GC) cluster_HPLC High-Performance Liquid Chromatography (HPLC) cluster_CE Capillary Electrophoresis (CE) GC_Pros Pros: - High Resolution for Volatiles - Sensitive (especially with MS) GC_Cons Cons: - Requires Volatility - Longer Analysis Times HPLC_Pros Pros: - Broad Applicability - Faster with UHPLC - Versatile Column Chemistries HPLC_Cons Cons: - Mobile Phase Consumption - Potential for Peak Tailing CE_Pros Pros: - Very High Efficiency - Fast Separations - Low Sample/Solvent Consumption CE_Cons Cons: - Lower Concentration Sensitivity - Less Robust for Routine QC Title Comparison of Analytical Techniques

References

The Strategic Choice in Large-Scale Synthesis: A Cost-Benefit Analysis of 2-Fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and environmental footprint of large-scale chemical syntheses. This guide provides a comprehensive cost-benefit analysis of 2-Fluoro-6-nitrotoluene, a key building block, and compares its performance with its chlorinated analog, 2-Chloro-6-nitrotoluene (B1664060), with a focus on their application in the synthesis of valuable indole (B1671886) derivatives.

In the realm of pharmaceutical and agrochemical development, the synthesis of complex heterocyclic structures is a common endeavor. Among these, the indole scaffold is a privileged motif found in numerous bioactive molecules. The Leimgruber-Batcho indole synthesis is a widely employed and robust method for constructing this heterocyclic system, often starting from ortho-nitrotoluene derivatives. This analysis will delve into the advantages and disadvantages of using this compound in this context, providing quantitative data, detailed experimental protocols, and a comparative assessment of key performance indicators.

Performance Comparison: this compound vs. 2-Chloro-6-nitrotoluene

The choice between a fluorinated and a chlorinated starting material for nucleophilic aromatic substitution (SNAr) reactions, a key step in many synthetic pathways, is not straightforward. While chlorinated compounds are often less expensive, fluorinated analogs can offer significant advantages in terms of reactivity and selectivity.

ParameterThis compound2-Chloro-6-nitrotolueneJustification & Remarks
Reactivity in SNAr HighModerate to LowThe high electronegativity of the fluorine atom stabilizes the Meisenheimer intermediate, leading to faster reaction rates. This can translate to milder reaction conditions, shorter reaction times, and potentially higher yields.[1]
Typical Reaction Yield Generally higherVariable, often lowerThe increased reactivity of the C-F bond in SNAr often leads to more complete conversion and higher isolated yields of the desired product.
Reaction Conditions Milder (lower temperatures, less harsh bases)Often requires more forcing conditionsThe ability to use milder conditions can be advantageous for sensitive substrates and can reduce energy consumption on a large scale.
Cost of Starting Material HigherLowerChlorinated aromatics are generally produced through less expensive processes than their fluorinated counterparts. Bulk pricing for 2-chloro-6-nitrotoluene is in the range of $1.66 - $12.23 per kg, while this compound is typically more expensive.[2]
Safety & Handling Harmful if swallowed, in contact with skin, or if inhaled.[3]Harmful if swallowed. Toxic to aquatic life with long-lasting effects.[4]Both compounds are hazardous and require careful handling with appropriate personal protective equipment (PPE) in a well-ventilated area.[3][5]
Environmental Impact Concerns related to the persistence of some organofluorine compounds.[6]Concerns related to the formation of chlorinated byproducts and their impact on aquatic ecosystems.[4]The overall environmental impact depends on the specific process, including solvent choice, waste treatment, and the potential for recycling.

Experimental Protocols: Leimgruber-Batcho Indole Synthesis

The following section provides a generalized experimental protocol for the large-scale synthesis of a 4-substituted indole using both this compound and 2-Chloro-6-nitrotoluene, based on the Leimgruber-Batcho methodology.[7][8]

Step 1: Enamine Formation

Objective: To condense the ortho-nitrotoluene with a formamide (B127407) acetal (B89532) to form the corresponding enamine.

Materials:

  • 2-Halo-6-nitrotoluene (1 equivalent)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2 equivalents)

  • Pyrrolidine (B122466) (catalytic amount, optional)

  • Toluene (solvent)

Procedure:

  • To a stirred solution of 2-Halo-6-nitrotoluene in toluene, add N,N-Dimethylformamide dimethyl acetal.

  • If desired, add a catalytic amount of pyrrolidine to accelerate the reaction.

  • Heat the mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine, which is often a dark red oil or solid. This intermediate can be used in the next step without further purification.

Step 2: Reductive Cyclization

Objective: To reduce the nitro group of the enamine and induce cyclization to form the indole ring.

Materials:

  • Crude enamine from Step 1

  • Reducing agent (e.g., Raney Nickel/Hydrazine Hydrate, Palladium on Carbon/H₂, Iron powder/Acetic Acid, or Stannous Chloride)

  • Solvent (e.g., Ethanol, Ethyl Acetate, or a mixture)

Procedure (Example using Iron/Acetic Acid):

  • Suspend the crude enamine in a mixture of acetic acid and an appropriate co-solvent like ethanol.

  • Heat the mixture to a gentle reflux (approximately 80-90 °C).

  • Gradually add iron powder to the reaction mixture. The reaction is often exothermic.

  • Maintain the reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture and filter off the iron salts.

  • Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to obtain the desired 4-substituted indole.

Visualization of the Leimgruber-Batcho Indole Synthesis

The logical workflow of the Leimgruber-Batcho indole synthesis is depicted in the following diagram:

Leimgruber_Batcho_Synthesis start 2-Halo-6-nitrotoluene enamine Enamine Intermediate start->enamine DMF-DMA, Pyrrolidine (cat.) Heat indole 4-Substituted Indole enamine->indole Reducing Agent (e.g., Fe/AcOH) Heat

Caption: Workflow of the Leimgruber-Batcho Indole Synthesis.

Cost-Benefit Analysis Workflow

The decision-making process for selecting between this compound and its chlorinated counterpart involves a multi-faceted analysis. The following diagram illustrates the key considerations:

Cost_Benefit_Analysis start Project Initiation reagent_selection Reagent Selection: This compound vs. 2-Chloro-6-nitrotoluene start->reagent_selection cost_analysis Cost Analysis (Starting Material, Process, Waste) reagent_selection->cost_analysis performance_analysis Performance Analysis (Yield, Purity, Reaction Time) reagent_selection->performance_analysis safety_env_analysis Safety & Environmental Analysis reagent_selection->safety_env_analysis decision Optimal Reagent Choice cost_analysis->decision performance_analysis->decision safety_env_analysis->decision

Caption: Decision workflow for reagent selection in large-scale synthesis.

Conclusion and Recommendations

The choice between this compound and 2-Chloro-6-nitrotoluene for large-scale synthesis is a trade-off between raw material cost and process efficiency.

  • This compound is the preferred reagent when:

    • High reactivity is crucial: For substrates that are sensitive or reactions that are sluggish, the enhanced reactivity of the fluorinated compound can lead to significantly improved outcomes.

    • Milder reaction conditions are necessary: This can be important for preserving sensitive functional groups in complex molecules.

    • Overall process optimization outweighs the initial starting material cost: Higher yields and shorter reaction times can lead to lower overall production costs, despite the higher price of the starting material.

  • 2-Chloro-6-nitrotoluene may be a more suitable option when:

    • Cost of the starting material is the primary driver: For large-volume, cost-sensitive products, the lower price of the chlorinated analog is a significant advantage.

    • The substrate is robust and can tolerate more forcing reaction conditions.

    • Moderate yields are acceptable for the overall economic viability of the process.

Ultimately, the optimal choice depends on a thorough evaluation of the specific synthetic target, the scale of production, and the economic and environmental goals of the project. It is recommended that process development scientists conduct small-scale comparative studies to gather empirical data before committing to a large-scale manufacturing process. This data-driven approach will ensure the selection of the most cost-effective and sustainable synthetic route.

References

Safety Operating Guide

Proper Disposal of 2-Fluoro-6-nitrotoluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

Proper management and disposal of 2-Fluoro-6-nitrotoluene are critical to ensure the safety of laboratory personnel and to protect the environment. This compound is classified as a hazardous substance, and adherence to strict disposal protocols is mandatory. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to directly address procedural questions.

Immediate Safety Precautions

Before handling this compound, it is imperative to be familiar with its hazards. The compound is harmful if swallowed, in contact with skin, or inhaled, and it can cause serious skin and eye irritation.[1][2] Always handle this chemical within a certified chemical fume hood and ensure that eyewash stations and safety showers are readily accessible.[3]

Personal Protective Equipment (PPE)

The following Personal Protective Equipment (PPE) must be worn at all times when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and absorption.
Body Protection A lab coat or a chemical-resistant apron.Protects personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges.Required if working outside a fume hood or if there is a risk of aerosolization.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not empty into drains or dispose of in regular trash.[4][5]

  • Waste Identification and Segregation:

    • Label a dedicated, sealable, and chemically compatible waste container as "Hazardous Waste: this compound".

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Information on chemical incompatibilities for nitrotoluenes suggests avoiding strong oxidizing agents, strong bases, and strong acids.[4][5]

  • Waste Collection:

    • Carefully transfer any unused or waste this compound into the designated hazardous waste container.

    • For spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth and place it in the sealed container.[6]

  • Container Management:

    • Keep the hazardous waste container securely sealed when not in use.

    • Store the container in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials.[7]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or an approved licensed professional waste disposal service.[8][9]

    • Comply with all local, regional, and national regulations for hazardous waste disposal.[4]

Emergency Procedures for Spills and Exposure

In the event of a spill or accidental exposure, immediate action is required:

  • Spill: Evacuate non-essential personnel from the area.[6] Wearing appropriate PPE, contain the spill and clean it up using an inert absorbent material.[6] Ventilate the area after cleanup is complete.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Immediately wash the affected skin with large amounts of soap and water and remove contaminated clothing.[6]

  • Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Disposal Workflow

The following diagram outlines the decision-making process for the safe disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: Unused or Waste This compound is_spill Is it a spill? start->is_spill absorb_spill Absorb with inert material (e.g., vermiculite, sand) is_spill->absorb_spill Yes collect_waste Carefully transfer to a labeled, sealed, and compatible hazardous waste container. is_spill->collect_waste No absorb_spill->collect_waste store_waste Store container in a designated, well-ventilated hazardous waste accumulation area. collect_waste->store_waste contact_ehs Contact EHS or a licensed waste disposal contractor for collection. store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Fluoro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, use, and disposal of 2-Fluoro-6-nitrotoluene (CAS No. 769-10-8). The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.

Hazard Identification and Exposure Limits

This compound is a hazardous chemical that requires careful handling. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[1] As a combustible liquid, appropriate storage and handling procedures must be followed to prevent fire hazards.

While specific occupational exposure limits (OELs) for this compound have not been established, limits for the general class of nitrotoluenes are provided as a conservative guideline. Adherence to these limits is crucial for personnel safety.

Regulatory BodyExposure Limit (Time-Weighted Average)Notes
OSHA PEL 5 ppm (30 mg/m³)8-hour TWA[2][3][4]
NIOSH REL 2 ppm (11 mg/m³)10-hour TWA, with skin notation[2][4][5]
ACGIH TLV 2 ppm (11 mg/m³)8-hour TWA, with skin notation[2][4][6]

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound. The following table summarizes the required equipment.

Protection TypeRecommended EquipmentSpecifications and Best Practices
Hand Protection Chemical-resistant glovesButyl rubber or nitrile gloves are recommended for handling nitro compounds.[7] Given the halogenated nature of this compound, multi-layered gloves (e.g., nitrile over butyl rubber) can provide additional protection. Always inspect gloves for degradation or punctures before use. Change gloves immediately if contamination is suspected.[8]
Eye and Face Protection Safety goggles with side shields and a face shieldStandard safety glasses are insufficient. A face shield should be worn over safety goggles to protect against splashes.
Skin and Body Protection Flame-resistant laboratory coat, long pants, and closed-toe shoesA fully buttoned lab coat is required. Do not wear shorts, skirts, or sandals in the laboratory. For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.
Respiratory Protection NIOSH-approved respiratorAll work with this compound should be conducted in a certified chemical fume hood. If engineering controls are not sufficient, or during a spill, an air-purifying respirator (APR) with organic vapor cartridges is necessary.[8]

Glove Selection Considerations:

Glove MaterialGeneral Resistance to Nitro CompoundsGeneral Resistance to Halogenated Hydrocarbons
Butyl Rubber ExcellentPoor
Nitrile Rubber GoodFair to Good
Neoprene GoodFair
Natural Rubber (Latex) Fair to GoodPoor

This table provides general guidance. It is highly recommended to consult the glove manufacturer's specific chemical resistance guides or conduct on-site testing.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A 1. Conduct Pre-Task Hazard Assessment B 2. Assemble and Inspect PPE A->B C 3. Verify Fume Hood Functionality B->C D 4. Prepare and Label All Equipment C->D E 5. Transfer Chemical Inside Fume Hood D->E F 6. Perform Experimental Procedure E->F G 7. Close and Secure Primary Container F->G H 8. Decontaminate Work Area G->H I 9. Segregate and Label Waste H->I J 10. Dispose of Waste via EHS I->J K 11. Remove and Dispose of PPE J->K L 12. Wash Hands Thoroughly K->L

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Methodology:

  • Pre-Task Hazard Assessment: Before beginning any work, review the Safety Data Sheet (SDS) for this compound and any other chemicals involved in the procedure.

  • Assemble and Inspect PPE: Gather all necessary PPE as outlined in the table above. Inspect each item for any signs of damage.

  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Prepare and Label All Equipment: All glassware and equipment should be clean, dry, and properly labeled.

  • Transfer Chemical Inside Fume Hood: Conduct all transfers of this compound within the fume hood to minimize inhalation exposure.

  • Perform Experimental Procedure: Carry out the experiment as planned, keeping in mind the potential for splashes or spills.

  • Close and Secure Primary Container: Tightly seal the primary container of this compound when not in use.

  • Decontaminate Work Area: After the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Segregate and Label Waste: Separate waste into appropriate, labeled containers (see Disposal Plan below).

  • Dispose of Waste via EHS: Follow your institution's procedures for the disposal of hazardous chemical waste.

  • Remove and Dispose of PPE: Remove PPE in a manner that avoids cross-contamination and dispose of it in the appropriate waste stream.

  • Wash Hands Thoroughly: Wash hands with soap and water after removing gloves.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]
Minor Spill If the spill is small and you are trained to handle it, wear appropriate PPE, contain the spill with an inert absorbent material, and place it in a sealed, labeled container for disposal.
Major Spill Evacuate the area immediately and notify your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

Proper segregation and disposal of waste are crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Workflow

cluster_waste_gen Waste Generation cluster_waste_seg Waste Segregation cluster_waste_disp Disposal A Liquid Waste (e.g., reaction mixtures, rinsates) C Halogenated Organic Waste Container A->C B Solid Waste (e.g., contaminated gloves, paper towels) D Contaminated Solid Waste Container B->D E Label with 'Hazardous Waste' and Contents C->E D->E F Store in Satellite Accumulation Area E->F G Arrange for Pickup by EHS F->G

Caption: A workflow for the proper segregation and disposal of waste containing this compound.

Detailed Disposal Protocol:

  • Waste Collection:

    • Liquid Waste: All liquid waste containing this compound, including reaction mixtures and the first rinse of any contaminated glassware, must be collected in a designated "Halogenated Organic Waste" container.[11]

    • Solid Waste: All solid waste, such as contaminated gloves, absorbent materials, and filter paper, should be collected in a separate, clearly labeled "Contaminated Solid Waste" container.

  • Labeling:

    • All waste containers must be labeled with the words "Hazardous Waste" and a complete list of their contents.

  • Storage:

    • Waste containers should be kept tightly closed and stored in a designated satellite accumulation area.

  • Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of any waste containing this compound down the drain or in the regular trash.[12] The recommended final disposal method for halogenated nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste facility.

References

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Retrosynthesis Analysis

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2-Fluoro-6-nitrotoluene
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2-Fluoro-6-nitrotoluene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.